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  • Product: Z-D-Leu-Osu
  • CAS: 65581-25-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Structure of Z-D-Leu-Osu

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Z-D-Leu-Osu in Peptide Synthesis In the landscape of modern peptide science and therapeutic development, the preci...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Z-D-Leu-Osu in Peptide Synthesis

In the landscape of modern peptide science and therapeutic development, the precise assembly of amino acid building blocks is paramount. N-α-Benzyloxycarbonyl-D-leucine N-hydroxysuccinimide ester, commonly abbreviated as Z-D-Leu-Osu, represents a cornerstone reagent for the introduction of D-leucine into peptide sequences. The incorporation of D-amino acids, such as D-leucine, is a well-established strategy to confer metabolic stability upon peptide-based therapeutics by increasing their resistance to enzymatic degradation by proteases.[1] This guide provides a comprehensive technical overview of the chemical properties, structure, synthesis, and application of Z-D-Leu-Osu, designed to equip researchers with the foundational knowledge and practical insights necessary for its effective utilization.

Core Chemical and Physical Properties

Z-D-Leu-Osu is a crystalline solid that serves as an activated form of Z-D-leucine, primed for efficient amide bond formation. Its chemical identity is defined by the presence of a benzyloxycarbonyl (Z) protecting group on the α-amine of D-leucine and an N-hydroxysuccinimide (OSu) ester at the carboxyl terminus.

PropertyValueSource(s)
Chemical Name N-α-Benzyloxycarbonyl-D-leucine N-hydroxysuccinimide ester[2]
Synonyms Z-D-LEUCINE HYDROXYSUCCINIMIDE ESTER, Z-D-LEU-OSU[2]
CAS Number 65581-25-1[3]
Molecular Formula C₁₈H₂₂N₂O₆[3]
Molecular Weight 362.38 g/mol [3]
Appearance White to off-white solid[4]
Storage 2-8°C for short-term, -20°C for long-term storage[5]

The Z-group provides robust protection for the amine terminus and is a staple in solution-phase peptide synthesis due to its stability under a wide range of reaction conditions.[4][6] The N-hydroxysuccinimide ester is a highly effective activating group that facilitates the nucleophilic attack by the amino group of the coupling partner, leading to the formation of a stable peptide bond with the release of the water-soluble and easily removable N-hydroxysuccinimide byproduct.

Synthesis and Purification of Z-D-Leu-Osu: A Self-Validating Protocol

The synthesis of Z-D-Leu-Osu from its precursor, Z-D-Leu-OH, is a critical procedure that underpins its application in peptide synthesis. The following protocol is based on well-established carbodiimide-mediated esterification reactions and is designed to be a self-validating system, where successful execution yields a product with the expected physical and spectral properties.

Experimental Protocol: Synthesis of Z-D-Leu-Osu

Materials:

  • Z-D-Leu-OH (1 equivalent)

  • N-Hydroxysuccinimide (NHS) (1.1 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • 1N Hydrochloric acid

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Z-D-Leu-OH (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF. Stir the solution under an inert atmosphere (e.g., nitrogen or argon) at room temperature until all solids have dissolved.

  • Activation: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a minimal amount of anhydrous DCM or THF. Add the DCC solution dropwise to the stirred Z-D-Leu-OH and NHS mixture over 15-30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 12-16 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of Z-D-Leu-OH.

  • Workup - DCU Removal: After the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold, anhydrous DCM or THF to recover any product.

  • Workup - Aqueous Extraction: Combine the filtrate and washes and transfer to a separatory funnel. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and saturated sodium chloride solution. This removes any unreacted NHS, residual acid or base, and helps to break any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Z-D-Leu-Osu.

  • Purification - Recrystallization: The crude product is typically purified by recrystallization.[7][8][9] A common solvent system is ethyl acetate/hexane. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to obtain pure Z-D-Leu-Osu.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is critical as DCC and the activated NHS ester are highly susceptible to hydrolysis.[10][11]

  • DCC as Coupling Agent: DCC is a widely used and cost-effective coupling agent for forming amide and ester bonds.[2][12] Its primary advantage in this context is the formation of the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration, simplifying purification.[2][12]

  • Recrystallization: This purification technique is highly effective for obtaining crystalline solids in high purity by separating the desired compound from soluble impurities.[7][8][9]

Structural Characterization

The identity and purity of the synthesized Z-D-Leu-Osu should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the benzylic protons of the Z-group, the protons of the leucine side chain, the α-proton of leucine, and the protons of the N-hydroxysuccinimide ring. The integration of these signals should be consistent with the number of protons in each environment.
¹³C NMR Resonances for the carbonyl carbons of the Z-group, the ester, and the succinimide, as well as carbons of the aromatic ring and the aliphatic carbons of the leucine and succinimide moieties.
FT-IR Characteristic stretching frequencies for the urethane C=O of the Z-group, the ester C=O, the succinimide C=O, N-H stretching, and aromatic C-H stretching.
Mass Spectrometry A molecular ion peak corresponding to the mass of Z-D-Leu-Osu, or a fragment corresponding to the loss of the NHS group.

Solubility Profile

A comprehensive understanding of the solubility of Z-D-Leu-Osu is essential for its effective use in peptide synthesis. The following table provides a general solubility profile in common laboratory solvents.

SolventSolubilityNotes
Dimethylformamide (DMF) SolubleCommonly used as a solvent for peptide coupling reactions.[5]
Dichloromethane (DCM) SolubleA good solvent for the synthesis and workup of Z-D-Leu-Osu.[13]
Tetrahydrofuran (THF) SolubleCan be used as a reaction solvent for the synthesis.
Acetonitrile Moderately SolubleMay require warming to fully dissolve.
Water InsolubleThe compound is hydrophobic and will hydrolyze in aqueous solutions.[10]
Ethyl Acetate SolubleUsed in the workup and recrystallization of the product.
Hexane InsolubleUsed as an anti-solvent for recrystallization.

Mechanism of Action in Peptide Coupling

The utility of Z-D-Leu-Osu in peptide synthesis lies in the reactivity of the N-hydroxysuccinimide ester. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Peptide_Bond_Formation cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Z_D_Leu_Osu Z-D-Leu-Osu Intermediate Z-D-Leu-(C(O⁻)-NH₂⁺)-Peptide       |      OSu Z_D_Leu_Osu->Intermediate Nucleophilic Attack by Peptide-NH₂ Peptide_NH2 Peptide-NH₂ Peptide_NH2->Intermediate Peptide_Bond Z-D-Leu-Peptide (New Peptide Bond) Intermediate->Peptide_Bond Collapse of Intermediate NHS N-Hydroxysuccinimide Intermediate->NHS Elimination of Leaving Group

Caption: Mechanism of peptide bond formation using Z-D-Leu-Osu.

The lone pair of electrons on the nitrogen atom of the incoming amino acid or peptide attacks the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the N-hydroxysuccinimide as a stable leaving group, resulting in the formation of a new, stable amide (peptide) bond.

Applications in Peptide Synthesis

Z-D-Leu-Osu is a versatile reagent primarily employed in solution-phase peptide synthesis, although it can be adapted for solid-phase methodologies.

Solution-Phase Peptide Synthesis (SPPS)

In solution-phase synthesis, Z-D-Leu-Osu is reacted with the free amine of another amino acid ester or peptide fragment in a suitable organic solvent, such as DMF or DCM.[6][14][15] The reaction is typically carried out at room temperature and can be facilitated by the addition of a non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to ensure the amino component is in its free base form. The progress of the coupling can be monitored by TLC or HPLC.

Solid-Phase Peptide Synthesis (SPPS)

While less common than Fmoc or Boc-protected amino acids in modern automated SPPS, Z-D-Leu-Osu can be used to introduce D-leucine onto a resin-bound peptide. The coupling conditions are similar to those in solution-phase synthesis. Following the coupling, the unreacted reagents and the NHS byproduct can be washed away from the resin.

Key Advantage: Enhancing Enzymatic Stability

The primary driver for using Z-D-Leu-Osu is the incorporation of a D-amino acid into a peptide sequence. Peptides composed of naturally occurring L-amino acids are often rapidly degraded by proteases in vivo, limiting their therapeutic potential. By strategically replacing an L-amino acid with its D-enantiomer, the resulting peptide bond is no longer recognized by the active site of many proteases, significantly increasing the peptide's half-life and bioavailability.[1][16][17][18]

Comparative Analysis: Z-group vs. Boc and Fmoc Protecting Groups

The choice of an N-terminal protecting group is a critical decision in peptide synthesis strategy.

FeatureZ (Benzyloxycarbonyl)Boc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethoxycarbonyl)
Deprotection Condition Catalytic Hydrogenolysis (H₂/Pd), strong acids (HBr/AcOH)Acid-labile (e.g., TFA)Base-labile (e.g., 20% piperidine in DMF)
Typical Synthesis Strategy Solution-Phase SynthesisSolid-Phase & Solution-PhaseSolid-Phase Peptide Synthesis
Key Advantages Stable to a wide range of conditions, useful for fragment condensation.Robust and well-established, orthogonal to many side-chain protecting groups.Orthogonal to acid-labile side-chain protecting groups, milder final cleavage conditions.
Key Disadvantages Deprotection conditions can be harsh and not compatible with some functional groups (e.g., sulfur-containing amino acids).Requires strong acid for deprotection, which can lead to side reactions with sensitive residues.The Fmoc group can be susceptible to premature cleavage under certain conditions.

The Z-group is particularly advantageous in solution-phase synthesis where its stability allows for the isolation and purification of intermediate peptide fragments.

Safety, Handling, and Disposal

As with all laboratory chemicals, Z-D-Leu-Osu should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood. Before opening a container stored at low temperatures, allow it to equilibrate to room temperature to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture. For long-term storage, -20°C is recommended.[5]

  • Disposal: Unreacted Z-D-Leu-Osu and contaminated materials should be treated as chemical waste. The reactive NHS ester can be quenched by hydrolysis with a mild base (e.g., sodium bicarbonate solution) before disposal, in accordance with local regulations.[10][19]

Conclusion

Z-D-Leu-Osu is a valuable and versatile reagent for the synthesis of peptides with enhanced therapeutic potential. Its well-defined chemical properties, coupled with a robust synthesis protocol, make it an indispensable tool for researchers in drug discovery and development. A thorough understanding of its stability, reactivity, and the strategic rationale for its use, as outlined in this guide, will enable scientists to leverage the benefits of D-amino acid incorporation to design and create more stable and effective peptide-based therapeutics.

References

  • A Comparative Guide: DCC vs. EDC for Folic Acid NHS Ester Synthesis. Benchchem.
  • A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. Benchchem.
  • An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. Benchchem.
  • Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • DCC vs. EDC: Choosing the Right Carbodiimide for Your Synthesis.
  • Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?
  • Z-D-LEU-OSU | 65581-25-1. ChemicalBook.
  • Stability of NHS esters of mPEG5k under accelerated conditions. Effects...
  • Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chrom
  • Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-D-Leu-OH.DCHA. Benchchem.
  • Synthesis of (a) Nα -Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester. PrepChem.com.
  • Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution).
  • Navigating Peptide Synthesis: A Technical Guide to Z-D-Leu-OH.DCHA. Benchchem.
  • Coupling Reagents. Aapptec Peptides.
  • JV‑Hydroxysuccinimide ester Alcohol Product YieldMb.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Commonly Used Coupling Reagents in Peptide Synthesis.
  • Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide.
  • Novabiochem® Coupling reagents. Merck Millipore.
  • ​Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal.
  • 1 Protection Reactions. Wiley-VCH.
  • US3317559A - alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
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  • Recent development of peptide coupling reagents in organic synthesis.
  • Recrystalliz
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
  • A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin.
  • Amino Acid-Protecting Groups.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking. Frontiers.
  • Automated Solid-Phase Peptide Synthesis: Use of Z- (1 H-Benzotriazol-1. Luxembourg Bio Technologies.
  • Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking. PMC - NIH.
  • Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening. RSC Publishing.
  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
  • Hyperpolarised 1H–13C Benchtop NMR Spectroscopy. MDPI.
  • H-D-Leu-OH: The Significance of D-Leucine in Chemical Synthesis and Research Applic
  • Lipidation of Antimicrobial Peptides as a Design Strategy for Future Altern
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Methods and protocols of modern solid phase peptide synthesis.
  • Rational design of potent ultrashort antimicrobial peptides with programmable assembly into nanostructured hydrogels. PubMed Central.
  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PMC - NIH.
  • Beyond Conventional Drug Design: Exploring the Broad-Spectrum Efficacy of Antimicrobial Peptides. PubMed.
  • Boosting 1H and 13C NMR signals by orders of magnitude on a bench. PubMed.

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Exploratory

The Strategic Role of the Benzyloxycarbonyl (Z-Group) in Z-D-Leu-Osu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction In the precise world of peptide synthesis and chemical biology, the ability to direct reactions with high fidelity is paramount. Reagents like...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of peptide synthesis and chemical biology, the ability to direct reactions with high fidelity is paramount. Reagents like N-α-Benzyloxycarbonyl-D-leucine N-succinimidyl ester (Z-D-Leu-Osu) are fundamental tools, designed with distinct functional components that each serve a critical purpose. This guide provides an in-depth examination of the benzyloxycarbonyl group (Z-group), a cornerstone of chemical protection strategy, and its synergistic function within the Z-D-Leu-Osu molecule. Understanding the role of the Z-group is essential for its effective application in the synthesis of peptides, bioconjugates, and complex molecular probes.

The Dual-Function Architecture of Z-D-Leu-Osu

Z-D-Leu-Osu is a bifunctional reagent meticulously designed for the specific and efficient coupling of a D-leucine residue to a primary amine. Its architecture can be deconstructed into three key components: the D-leucine core, the N-terminal Z-group, and the C-terminal Osu-ester. The Z-group and the Osu-ester work in concert to achieve a single goal: the regioselective formation of an amide bond at the C-terminus, without unintended side reactions at the N-terminus.

Diagram: Molecular Components of Z-D-Leu-Osu

G cluster_mol Z-D-Leu-Osu Structure Z Z-Group (Benzyloxycarbonyl) Leu D-Leucine Core Z->Leu N-terminal Protection Osu Osu-Ester (N-hydroxysuccinimide) Leu->Osu C-terminal Activation

Caption: The three functional moieties of the Z-D-Leu-Osu molecule.

PART 1: The Cornerstone of Protection: The Z-Group (Benzyloxycarbonyl)

The benzyloxycarbonyl group, commonly abbreviated as Z or Cbz, is a well-established amine protecting group in organic synthesis, particularly in solution-phase peptide synthesis.[1][2][3] Its primary function within Z-D-Leu-Osu is to act as a temporary shield for the α-amino group of the D-leucine residue.

Why is Protection Necessary?

Amino acids are bifunctional, possessing both a nucleophilic amine group and an electrophilic carboxylic acid group. During a coupling reaction, if the N-terminus of the activated amino acid is not protected, it can react with another activated molecule, leading to uncontrolled polymerization or oligomerization.[1] The Z-group prevents this by rendering the nitrogen atom of D-leucine non-nucleophilic, thereby ensuring that only the desired reaction at the C-terminus can occur.

Chemical Properties and Stability

The Z-group is valued for several key properties:

  • Stability: It is highly stable under a wide range of reaction conditions, including the basic conditions often used for amide coupling and the mildly acidic conditions used to remove other protecting groups like tert-butoxycarbonyl (Boc).[4] This stability prevents its premature cleavage during synthesis.

  • Crystallinity: The introduction of the Z-group often enhances the crystallinity of the protected amino acid, which facilitates purification.[5]

  • Racemization Resistance: Its presence helps to suppress racemization at the α-carbon during the activation and coupling steps.[2]

PART 2: The Activating Moiety: The Osu-Ester (N-hydroxysuccinimide)

While the Z-group provides protection, the N-hydroxysuccinimide (NHS or Osu) ester at the C-terminus provides activation. The Osu group is an excellent leaving group.[6][7] By converting the carboxylic acid of D-leucine into an active ester, the Osu moiety renders the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by primary amines.[6][8] This reaction proceeds efficiently under mild conditions to form a stable amide bond, releasing N-hydroxysuccinimide as a soluble byproduct.[6]

Diagram: General Reaction Mechanism

G reagent Z-D-Leu-Osu N-terminus Protected C-terminus Activated product Z-D-Leu-NH-R Stable Amide Bond reagent:c->product Aminolysis nucleophile Target Molecule R-NH₂ nucleophile->product byproduct NHS N-hydroxysuccinimide product->byproduct Releases

Caption: Amide bond formation using Z-D-Leu-Osu with a target amine.

PART 3: Strategic Application and Experimental Protocols

The strategic value of the Z-group lies in its robust protection during coupling and its selective removal afterward. The most common method for Z-group deprotection is catalytic hydrogenolysis.[9][10][11]

Protocol 1: Amide Bond Formation with Z-D-Leu-Osu

This protocol describes a general procedure for coupling Z-D-Leu-Osu to a primary amine-containing substrate.

Materials:

  • Z-D-Leu-Osu

  • Amine-containing substrate

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

Procedure:

  • Dissolution: Dissolve the amine-containing substrate in the chosen anhydrous solvent.

  • Base Addition: Add 1.5-2.0 equivalents of the tertiary amine base to the solution to scavenge any acid present and facilitate the reaction.

  • Reagent Addition: Add 1.1-1.5 equivalents of Z-D-Leu-Osu to the reaction mixture.

  • Reaction: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 2-16 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction and purify the Z-protected product using standard chromatographic techniques to remove excess reagents and byproducts.

Protocol 2: Z-Group Deprotection via Catalytic Hydrogenolysis

This protocol outlines the standard method for removing the Z-group to yield a free amine.[9][11]

Materials:

  • Z-protected product

  • Palladium on carbon (Pd/C), typically 10% w/w

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen source (Hydrogen gas (H₂) balloon or transfer hydrogenation reagent like ammonium formate)[9][10]

Procedure:

  • Dissolution: Dissolve the Z-protected compound in a suitable solvent.[9]

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution (typically 5-10 mol%).[9]

  • Hydrogenation:

    • Method A (Hydrogen Gas): Place the flask under an atmosphere of hydrogen gas (using a balloon or a dedicated hydrogenation apparatus) and stir vigorously.[9]

    • Method B (Transfer Hydrogenolysis): Add a hydrogen donor, such as ammonium formate (3-5 equivalents), to the mixture and stir at room temperature.[9]

  • Reaction: Monitor the reaction until completion (typically 1-24 hours). The reaction releases toluene and carbon dioxide as byproducts.[10]

  • Filtration and Concentration: Once complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter pad with the solvent. Concentrate the filtrate under reduced pressure to yield the deprotected product.

Diagram: Synthetic Workflow

G start Target Amine (R-NH₂) step1 Step 1: Coupling + Z-D-Leu-Osu + Base start->step1 intermediate Z-Protected Intermediate (Z-D-Leu-NH-R) step1->intermediate step2 Step 2: Deprotection H₂, Pd/C intermediate->step2 final Final Product (H-D-Leu-NH-R) step2->final

Caption: A two-step workflow: amide coupling followed by Z-group removal.

Data Summary: Key Reagent Properties
ComponentChemical NameCAS NumberPrimary RoleKey Feature
Z-Group BenzyloxycarbonylN/AN-terminal ProtectionStable to coupling conditions; removable by hydrogenolysis.[3][9]
D-Leu D-Leucine328-38-1Amino Acid CoreChiral building block.
Osu N-hydroxysuccinimide6066-82-6C-terminal ActivationExcellent leaving group for efficient amide bond formation.[6][12]
Z-D-Leu-Osu Z-D-Leucine N-succinimidyl ester65581-25-1Acylating AgentComplete reagent for targeted leucine introduction.[13]

Conclusion

The Z-group in Z-D-Leu-Osu is not merely an accessory; it is a critical enabler of chemical specificity. By temporarily masking the reactive amine of D-leucine, it directs the synthetic outcome exclusively toward C-terminal modification. Its stability during the coupling reaction and its susceptibility to clean, efficient removal via hydrogenolysis make it an indispensable tool in the synthetic chemist's arsenal. For professionals in drug development and biochemical research, a thorough understanding of the Z-group's function is fundamental to designing and executing successful synthetic strategies, leading to the creation of novel peptides and complex molecular architectures with high precision and control.

References
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  • BenchChem. (n.d.). The Benzyloxycarbonyl (Cbz or Z) Protecting Group.
  • ResearchGate. (2025, August 6). A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
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  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
  • Cline, G. W., & Hanna, S. B. (1988). Kinetics and Mechanisms of the Aminolysis of N-Hydroxysuccinimide Esters in Aqueous Buffers. Journal of Organic Chemistry, 53(15), 3583–3586.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • ChemicalBook. (2022, August 26). Z-D-LEU-OSU | 65581-25-1.
  • National Center for Biotechnology Information. (n.d.). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization.
  • ACS Publications. (n.d.). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers.
  • Wikipedia. (n.d.). N-Hydroxysuccinimide.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
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  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • National Institutes of Health. (n.d.). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis.
  • Wiley-VCH. (n.d.). Protection Reactions.
  • CNKI. (2025, October 17). Research Progress About Amino Acid Protection In Solid-Phase Peptide Synthesis.
  • National Center for Biotechnology Information. (n.d.). N-Hydroxysuccinimide | C4H5NO3 | CID 80170. PubChem.

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Foundational

A Technical Guide to the Stereochemical Significance of Z-D-Leu-Osu in Bioconjugation and Drug Development

This guide provides an in-depth analysis of the N-α-Carbobenzoxy-D-leucine N-succinimidyl ester (Z-D-Leu-Osu) molecule, focusing on the critical role its D-enantiomeric configuration plays in advancing research and thera...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the N-α-Carbobenzoxy-D-leucine N-succinimidyl ester (Z-D-Leu-Osu) molecule, focusing on the critical role its D-enantiomeric configuration plays in advancing research and therapeutic applications. We will deconstruct the molecule, explore the underlying principles of its enhanced stability, and provide actionable protocols for its use in the laboratory.

Introduction: The Challenge of Chirality and Stability in Peptide Science

Peptide-based therapeutics offer high specificity and low toxicity, making them an attractive class of drugs.[1] However, their clinical utility is often hampered by rapid degradation by endogenous proteases.[2][3][4] These enzymes, which are essential for normal physiological protein turnover, are inherently chiral and have evolved to specifically recognize and cleave peptide bonds between L-amino acids, the exclusive building blocks of naturally occurring proteins.[2][5] This presents a significant hurdle in drug development, leading to poor bioavailability and short in vivo half-lives.[2] A primary and highly effective strategy to overcome this limitation is the incorporation of D-amino acids, the non-natural mirror images of L-amino acids.[4][5] The molecule Z-D-Leu-Osu is a prime example of a reagent designed to leverage this principle.

Deconstructing the Z-D-Leu-Osu Reagent

To understand the significance of Z-D-Leu-Osu, we must first examine its constituent parts. Each component serves a distinct and vital function in its application as a biochemical tool.

  • Z (Carbobenzoxy): This is an amine-protecting group. In the context of synthesis, it prevents the amine group of the D-leucine from undergoing unwanted side reactions, ensuring that only the desired carboxylic acid end is activated.

  • D-Leu (D-Leucine): This is the core of the molecule's significance. It is the D-enantiomer of the natural amino acid Leucine. Its unique stereochemistry is the key to conferring enzymatic stability.

  • Osu (O-succinimidyl ester): Also known as an N-hydroxysuccinimide (NHS) ester, this is a highly efficient activating group for the carboxylic acid of D-leucine.[6] It readily reacts with primary amines on target molecules to form stable amide bonds, making it an ideal tool for bioconjugation.[7][8]

Z_D_Leu_Osu Z-D-Leu-Osu Z_group Z-Group (Carbobenzoxy) Z_D_Leu_Osu->Z_group D_Leu D-Leucine Core Z_D_Leu_Osu->D_Leu Osu_group Osu Group (NHS Ester) Z_D_Leu_Osu->Osu_group Function_Z Function: Amine Protection during Synthesis Z_group->Function_Z Function_D Function: Confers Proteolytic Resistance D_Leu->Function_D Function_Osu Function: Reactive Moiety for Amine Coupling Osu_group->Function_Osu cluster_L L-Peptide Degradation cluster_D D-Peptide Resistance L_Peptide L-Peptide Substrate Binding_L Stereospecific Binding (Correct Fit) L_Peptide->Binding_L Protease_L Protease Active Site Protease_L->Binding_L Cleavage Peptide Bond Cleavage Binding_L->Cleavage Fragments Degraded Fragments Cleavage->Fragments D_Peptide Peptide with D-Amino Acid Binding_D Steric Hindrance (Incorrect Fit) D_Peptide->Binding_D Protease_D Protease Active Site Protease_D->Binding_D No_Cleavage No Cleavage Binding_D->No_Cleavage Intact Intact Peptide No_Cleavage->Intact

Caption: Mechanism of proteolytic resistance via D-amino acid incorporation.

Comparative Stability Data

The practical impact of D-amino acid substitution is best illustrated with quantitative data. The following table summarizes typical results from studies comparing the stability of peptides in proteolytic environments.

Peptide VariantAmino Acid ConfigurationHalf-life in Human Serum (hours)Remaining Peptide after 24h (%)
Control PeptideAll L-amino acids< 4< 5% [3]
Modified PeptideC-terminal D-amino acid> 24~15-20% [3]
Flanked PeptideD-amino acids in flanking regionsSignificantly Increased> 80% [9]

Note: Data are representative values synthesized from published literature to illustrate the principle.

The Chemistry of Conjugation: The N-Hydroxysuccinimide Ester

While the D-leucine provides stability, the O-succinimidyl (NHS) ester provides the functionality for attachment. NHS esters are one of the most widely used reagents for bioconjugation due to their stability and reactivity profile. [6][8]They react efficiently with primary amines, found at the N-terminus of proteins and on the side chain of lysine residues, to form a highly stable amide bond. [7][10] The reaction proceeds optimally in aqueous buffers at a slightly alkaline pH of 8.3-8.5. [7]This pH deprotonates the primary amine, increasing its nucleophilicity to attack the activated carbonyl carbon of the NHS ester. The N-hydroxysuccinimide group is released as a water-soluble, non-toxic byproduct, simplifying purification. [8]

Caption: Amine coupling reaction facilitated by the NHS ester moiety.

Experimental Protocol: Labeling a Target Protein with Z-D-Leu-Osu

This protocol provides a self-validating workflow for conjugating Z-D-Leu-Osu to a protein of interest, a common application for studying protein stability or modifying its properties.

Materials:
  • Z-D-Leu-Osu

  • Target protein with accessible primary amines (e.g., BSA, lysozyme)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.3

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., dialysis cassette with appropriate MWCO, size-exclusion chromatography column)

Methodology:
  • Protein Preparation: Prepare a solution of the target protein (e.g., 1-5 mg/mL) in the Reaction Buffer. Ensure any buffers containing primary amines (like Tris) have been removed via dialysis or buffer exchange.

  • Reagent Preparation (Causality: NHS esters are susceptible to hydrolysis; prepare fresh): Immediately before use, prepare a 10-100 mM stock solution of Z-D-Leu-Osu in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Calculate the volume of the Z-D-Leu-Osu stock solution needed to achieve a 10- to 20-fold molar excess over the protein. The excess drives the reaction to completion.

    • Add the calculated volume of Z-D-Leu-Osu to the protein solution while gently stirring.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching (Causality: To stop the reaction and consume unreacted NHS ester): Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted Z-D-Leu-Osu and the NHS byproduct by dialyzing the reaction mixture against PBS or another suitable buffer.

    • Alternatively, use a desalting or size-exclusion chromatography column to separate the labeled protein from small-molecule contaminants.

  • Validation: Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry (to observe the mass shift corresponding to the addition of the Z-D-Leu moiety) or SDS-PAGE (to ensure protein integrity).

cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis Prot_Prep Prepare Protein in pH 8.3 Buffer Conjugate Add Reagent to Protein (10-20x Molar Excess) Prot_Prep->Conjugate Reagent_Prep Prepare Fresh Z-D-Leu-Osu Stock Reagent_Prep->Conjugate Incubate Incubate 1-2h RT or Overnight 4°C Conjugate->Incubate Quench Quench Reaction (Tris Buffer) Incubate->Quench Purify Purify via Dialysis or SEC Quench->Purify Validate Validate Conjugation (Mass Spec, SDS-PAGE) Purify->Validate

Sources

Exploratory

An In-Depth Technical Guide to the Solubility and Stability of Z-D-Leu-Osu in Organic Solvents

Executive Summary N-benzyloxycarbonyl-D-leucine N-succinimidyl ester (Z-D-Leu-Osu) is a critical reagent in peptide synthesis and bioconjugation, where its purity and reactivity are paramount. As an activated N-hydroxysu...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-benzyloxycarbonyl-D-leucine N-succinimidyl ester (Z-D-Leu-Osu) is a critical reagent in peptide synthesis and bioconjugation, where its purity and reactivity are paramount. As an activated N-hydroxysuccinimide (NHS) ester, its efficacy is directly dependent on its behavior in solution.[1][2] This guide provides a comprehensive analysis of the solubility and stability of Z-D-Leu-Osu in organic solvents. We move beyond simple data presentation to explore the underlying chemical principles, offering field-proven protocols and best practices to ensure the successful application of this reagent. The core challenge lies in balancing the need for high solubility with the inherent susceptibility of the NHS ester to degradation, primarily through hydrolysis.[3][4] This document serves as an essential resource for optimizing reaction conditions, ensuring reproducibility, and preserving the integrity of Z-D-Leu-Osu in research and development settings.

Physicochemical Profile of Z-D-Leu-Osu

Understanding the fundamental properties of Z-D-Leu-Osu is the first step in predicting its behavior in various solvent systems.

PropertyValueSource
Chemical Name N-benzyloxycarbonyl-D-leucine N-succinimidyl ester[5]
Synonyms Z-D-Leu-OSu[6][7]
CAS Number 65581-25-1[6][8]
Molecular Formula C₁₈H₂₂N₂O₆[5]
Molecular Weight 362.38 g/mol [5]
Appearance White to off-white crystalline solid[9][10]
Storage (Solid) Store at -20°C under dry conditions[6][9]

Solubility in Organic Solvents: A Practical Framework

The selection of an appropriate solvent is the most critical decision when preparing a stock solution of Z-D-Leu-Osu. An ideal solvent must fully dissolve the reagent to the desired concentration without inducing degradation. The principle of "like dissolves like" is a useful starting point; the polar, yet protected, nature of Z-D-Leu-Osu dictates its preference for polar aprotic solvents.

Recommended Solvents and Rationale

Polar aprotic solvents are the most widely used for dissolving protected amino acids and their active esters for peptide synthesis.[11][12]

  • N,N-Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): These are excellent primary choices. Their high polarity and hydrogen bond accepting capabilities effectively solvate the Z-D-Leu-Osu molecule.[13][14] Many NHS esters are prepared as stock solutions in these solvents.[9][15]

  • Dichloromethane (DCM): A chlorinated solvent that is also effective, particularly in Boc-chemistry protocols. It provides good solubility for protected amino acids.[12]

  • Acetonitrile (ACN) & Tetrahydrofuran (THF): These solvents can also be used and are particularly effective with certain resin types in solid-phase synthesis.[12]

Causality: The choice of solvent is a trade-off. While DMF and DMSO offer superior solvating power for many protected peptides, they are also hygroscopic, meaning they readily absorb moisture from the atmosphere.[12][16] This absorbed water is the primary reactant in the degradation of the NHS ester, a critical point discussed in Section 3.0.

Quantitative Solubility Data
SolventEstimated Solubility of Fmoc-OSu (mg/mL)Comments
Dimethylformamide (DMF) ~25Excellent solubility, but solvent must be anhydrous.[10]
Dimethyl Sulfoxide (DMSO) ~20High solubility; often used for creating concentrated stock solutions.[9][10]

Expert Insight: These values should be treated as estimates. The actual saturation point for Z-D-Leu-Osu must be determined empirically for each new lot of reagent and solvent. The following protocol provides a robust method for this determination.

Experimental Protocol: Determining Solubility

This protocol outlines a straightforward method to determine the practical solubility limit of Z-D-Leu-Osu in a chosen organic solvent.

Objective: To find the maximum concentration (mg/mL) of Z-D-Leu-Osu that can be dissolved in a solvent at a specific temperature (e.g., 25°C).

Materials:

  • Z-D-Leu-Osu

  • Anhydrous-grade organic solvent (e.g., DMF, DMSO)

  • Vortex mixer

  • Analytical balance

  • Microcentrifuge tubes (1.5 mL)

  • Pipettors

Methodology:

  • Preparation: Dispense a precise volume (e.g., 1.0 mL) of anhydrous solvent into a series of microcentrifuge tubes.

  • Incremental Addition: Weigh an initial amount of Z-D-Leu-Osu (e.g., 5 mg) and add it to the first tube.

  • Dissolution: Vortex the tube vigorously for 2-3 minutes. Visually inspect for any undissolved solid particles.

  • Titration: If the solid dissolves completely, add another pre-weighed increment (e.g., 2 mg) to the same tube. Repeat step 3.

  • Saturation Point: Continue the incremental addition until solid material is observed to persist even after extensive vortexing. The last concentration at which all solid completely dissolved is the determined solubility.

  • Confirmation: To confirm saturation, centrifuge the tube with persistent solid for 5 minutes at >10,000 x g. The presence of a pellet confirms that the solution is saturated.

Self-Validation: This method is self-validating through direct visual inspection. The persistence of a solid phase is an unambiguous indicator of saturation. For higher precision, the concentration of the supernatant in the saturated solution could be quantified via HPLC.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_loop Iterative Dissolution cluster_end Conclusion start Start prep_solvent Aliquot 1.0 mL Anhydrous Solvent start->prep_solvent add_solute Add Weighed Increment of Z-D-Leu-Osu prep_solvent->add_solute vortex Vortex for 2-3 min add_solute->vortex check_dissolved Visually Inspect: All Solid Dissolved? vortex->check_dissolved check_dissolved->add_solute Yes record_sol Record Last Successful Concentration as Solubility check_dissolved->record_sol No end_point End record_sol->end_point

Caption: Workflow for the empirical determination of Z-D-Leu-Osu solubility.

Stability in Organic Solvents: Mitigating Degradation

The utility of Z-D-Leu-Osu is defined by the integrity of its N-hydroxysuccinimide ester group.[1] This group is highly reactive towards primary amines (the desired reaction) but is also susceptible to hydrolysis (the primary degradation pathway).[3][17]

The Mechanism of Instability: Hydrolysis

The core stability challenge is the reaction of the NHS ester with water, which cleaves the active ester to yield the inactive N-benzyloxycarbonyl-D-leucine carboxylic acid and free N-hydroxysuccinimide (NHS). This competing reaction reduces the amount of active reagent available for the intended conjugation.[3][15]

Key Factors Influencing Stability:

  • Moisture: The most critical factor. Even trace amounts of water in a solvent can lead to significant degradation over time. This is why using anhydrous grade solvents and proper handling techniques are non-negotiable.[4]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[15] Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C).

  • Solvent Purity: Impurities in the solvent, particularly amines (e.g., dimethylamine in old DMF), can react with and consume the NHS ester.[12]

Visualization: Factors Affecting Z-D-Leu-Osu Stability

G cluster_factors Influencing Factors cluster_outcomes Degradation Pathway center_node Z-D-Leu-Osu Solution Stability F1 Moisture Content (H₂O) center_node->F1 F2 Storage Temperature center_node->F2 F3 Solvent Purity (e.g., amine contaminants) center_node->F3 O1 Hydrolysis of NHS Ester F1->O1 F2->O1 F3->O1 O2 Formation of Inactive Carboxylic Acid O1->O2 O3 Loss of Reactivity O1->O3

Caption: Key environmental factors driving the hydrolysis of Z-D-Leu-Osu.

Best Practices for Solution Preparation and Storage

Adherence to strict protocols is essential for maximizing the shelf-life of Z-D-Leu-Osu stock solutions.

  • Solvent Quality: Always use a new, unopened bottle of anhydrous-grade solvent, preferably one with low water content specifications (<50 ppm).

  • Inert Atmosphere: When preparing solutions, work quickly and consider purging the vial headspace with an inert gas like argon or nitrogen to displace moist air.[9]

  • Aliquoting: Prepare single-use aliquots. This practice avoids repeated freeze-thaw cycles and prevents the introduction of atmospheric moisture into the main stock solution upon each use.

  • Storage: Store aliquots at -20°C or -80°C in tightly sealed vials. Do not store solutions in a frost-free freezer, as the temperature cycling can introduce moisture.

Experimental Protocol: Assessing Stability via HPLC

This protocol provides a quantitative method to assess the stability of Z-D-Leu-Osu in a specific solvent over time. The method separates the active ester from its primary hydrolysis byproduct.[3][18]

Objective: To quantify the percentage of intact Z-D-Leu-Osu remaining in a solution after incubation under defined conditions (time, temperature).

Materials:

  • Prepared stock solution of Z-D-Leu-Osu (e.g., 10 mg/mL in anhydrous DMF).

  • HPLC system with a UV detector.

  • Hydrophilic Interaction Chromatography (HILIC) column.[18] A reverse-phase C18 column can also be used.[3]

  • Mobile phase components (e.g., HPLC-grade Acetonitrile and aqueous ammonium acetate buffer).[18]

  • Reference standards for Z-D-Leu-Osu and N-hydroxysuccinimide (NHS).

Methodology:

  • Initial Analysis (T=0): Immediately after preparing the stock solution, dilute a sample to an appropriate concentration for HPLC analysis and inject it. This provides the baseline (100% active) peak area for the intact Z-D-Leu-Osu.

  • Incubation: Store the stock solution under the desired test conditions (e.g., at 4°C, room temperature, or -20°C).

  • Time-Point Analysis: At specified time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from the stock solution.

  • Sample Preparation & Injection: Dilute the aliquot identically to the T=0 sample and inject it into the HPLC system.

  • Data Acquisition: Monitor the chromatogram at a suitable wavelength (e.g., 220 nm or 260 nm) to detect both the active ester and the NHS byproduct.[3][18]

  • Quantification: Calculate the peak area of the Z-D-Leu-Osu at each time point. The stability can be expressed as the percentage of the remaining peak area relative to the initial peak area at T=0.

    % Stability = (Peak Area at Time T / Peak Area at Time 0) * 100

Trustworthiness: This protocol is a self-validating system. The appearance and growth of the hydrolysis byproduct peak (free NHS or the resulting carboxylic acid) alongside the decrease in the parent Z-D-Leu-Osu peak provides direct, quantitative evidence of degradation.[18]

Conclusion and Key Recommendations

The successful use of Z-D-Leu-Osu hinges on the careful management of its solution environment. While highly soluble in polar aprotic solvents like DMF and DMSO, its stability is critically compromised by the presence of moisture.

Core Directives for the Researcher:

  • Prioritize Purity: Always use fresh, anhydrous-grade solvents from unopened containers to minimize moisture contamination.

  • Work Smart: Prepare stock solutions in single-use aliquots to prevent contamination and degradation from repeated handling and freeze-thaw cycles.

  • Store Cold and Dry: Store all solutions at -20°C or below in tightly sealed containers.

  • Verify, Don't Assume: The stability of any active ester solution is finite. For critical applications, empirically verify the integrity of the solution using a stability-indicating method like HPLC before use.

By implementing these principles and protocols, researchers can ensure the chemical integrity of Z-D-Leu-Osu, leading to more reliable, reproducible, and successful synthetic outcomes.

References

  • Benoiton, N. L. (n.d.). 3.2 Active Esters.
  • Suppo, J.-S., de Figueiredo, R. M., & Campagne, J.-M. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523.
  • Yang, J., Huang, H., & Zhao, J. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers, 10, 858-880.
  • Wikipedia. (n.d.). Peptide synthesis.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds.
  • Science.gov. (n.d.). n-hydroxysuccinimide ester functionalized: Topics.
  • Bodanszky, M., & Bednarek, M. A. (1989). Active Esters in Solid-Phase Peptide Synthesis. Journal of Protein Chemistry, 8(4), 461-469.
  • BenchChem. (n.d.). A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions.
  • ChemicalBook. (2022). Z-D-LEU-OSU | 65581-25-1.
  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.
  • Sc-Chem.com. (n.d.). N-Hydroxysuccinimide active ester.
  • Kuroda, H., et al. (1995). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. Peptide Science, 38(4), 341-348.
  • Mairinger, T., et al. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(13), 5441-5446.
  • ChemicalBook. (2025).
  • ResearchGate. (n.d.). The amino acid esters are soluble in DMF and DMSO and H2O.
  • Pharmaffiliates. (n.d.). CAS No : 65581-25-1| Chemical Name : Z-D-Leu-osu.
  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.
  • Schmidt, C., et al. (2013). On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes. Journal of the American Society for Mass Spectrometry, 24(8), 1240-1249.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • ChemicalBook. (2025). Z-LEU-OSU | 3397-35-1.
  • APExBIO. (n.d.).
  • Walder, R., et al. (2011).
  • Cayman Chemical. (n.d.).
  • Cayman Chemical. (2023).
  • ChemicalBook. (2025). Fmoc-OSu | 82911-69-1.
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). 65581-25-1(Z-D-LEU-OSU) Product Description.
  • ResearchGate. (2025). Solubility of N-(9-fluorenylmethoxycarbonyloxy)-succinimide in several aqueous co-solvent solutions revisited.

Sources

Foundational

An In-depth Technical Guide to N-hydroxysuccinimide Esters for Protein Labeling

The Central Role of NHS Esters in Bioconjugation N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, offering a reliable and efficient method for covalently linking molecules to proteins, antibodies, a...

Author: BenchChem Technical Support Team. Date: January 2026

The Central Role of NHS Esters in Bioconjugation

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, offering a reliable and efficient method for covalently linking molecules to proteins, antibodies, and other biomolecules.[1] Their widespread adoption is attributed to their high reactivity and selectivity towards primary amines, which are readily available on proteins, and the stability of the resulting amide bond under physiological conditions.[1][2] This chemistry is fundamental to numerous applications, from fluorescently labeling antibodies for immunoassays to creating antibody-drug conjugates (ADCs) for targeted therapeutics.[][4]

The primary targets for NHS esters on a protein are the ε-amino group of lysine residues and the N-terminal α-amino group.[1][] Given that lysine is a common amino acid, most proteins present multiple sites for labeling.[4]

The Underlying Chemistry: A Tale of Two Reactions

The success of any NHS ester labeling experiment hinges on a fundamental understanding of the reaction mechanism and the competing side reactions. The process is a classic nucleophilic acyl substitution.[][5]

The Desired Pathway: Aminolysis

The primary amine, in its unprotonated state (-NH₂), acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[5] This forms a transient tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide and forming a highly stable amide bond.[][5] This amide linkage is effectively irreversible under physiological conditions, ensuring the stability of the final conjugate.[2][]

The Competing Reaction: Hydrolysis

The primary competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile.[5] This reaction inactivates the NHS ester by converting it to an unreactive carboxylic acid, which can no longer couple to the protein.[5] The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[5] Therefore, a successful labeling strategy must maximize the rate of aminolysis while minimizing the rate of hydrolysis.

Strategic Experimental Design: Controlling the Reaction Environment

Achieving optimal and reproducible protein labeling with NHS esters requires careful control over several key experimental parameters.

The Critical Role of pH

The pH of the reaction buffer is the most critical factor governing the outcome of an NHS ester conjugation.[6] It dictates the balance between the desired aminolysis and the competing hydrolysis.

  • Low pH (below ~7.2): Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive towards NHS esters.[5][7]

  • High pH (above ~9.0): While the concentration of nucleophilic amines increases, the rate of NHS ester hydrolysis accelerates dramatically, significantly reducing the labeling efficiency.[5][6] The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[8]

The generally accepted optimal pH range for NHS ester reactions is 7.2 to 8.5 .[][5][8] For many applications, a pH of 8.3-8.5 provides a robust compromise, ensuring a sufficient concentration of deprotonated amines while managing the rate of hydrolysis.[6][7]

Buffer Selection: A Non-Negotiable Requirement

The choice of buffer is intrinsically linked to pH control and reaction efficiency. The cardinal rule is to avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[8][6][9] These buffers will compete with the protein's primary amines for reaction with the NHS ester, drastically reducing the labeling yield.[9]

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS): Typically at pH 7.2-7.4. While the reaction is slower at this pH, hydrolysis is also reduced, making it a good choice for pH-sensitive proteins.[4]

  • Sodium Bicarbonate Buffer (0.1 M): pH 8.3-8.5. A common and effective choice for efficient labeling.[6][9]

  • HEPES Buffer: pH 7.2-8.5.[9]

  • Borate Buffer (50 mM): pH 8.5.[9]

If a protein is in an incompatible buffer, a buffer exchange step via dialysis or a desalting column is mandatory before initiating the labeling reaction.[9]

Molar Ratio: Tailoring the Degree of Labeling

The molar ratio of NHS ester to protein determines the average number of labels incorporated per protein molecule, known as the Degree of Labeling (DOL). A common starting point for antibody labeling is a 5 to 20-fold molar excess of the NHS ester.[5][10]

However, the optimal ratio is empirical and depends on:

  • Protein concentration: Higher protein concentrations (e.g., >5 mg/mL) favor the desired bimolecular aminolysis over the unimolecular hydrolysis, often requiring a lower molar excess of the label.[5][11]

  • Number of available lysines: The abundance and accessibility of lysine residues on the protein surface will influence the extent of labeling.[4]

  • Intrinsic reactivity of the NHS ester: Steric hindrance from a bulky label can slow the reaction rate.[5]

It is best practice to perform small-scale pilot experiments with varying molar ratios to determine the optimal conditions for achieving the desired DOL.[4]

Reaction Time and Temperature

NHS ester labeling reactions are typically carried out for 30 minutes to 2 hours at room temperature or for 2 to 4 hours at 4°C .[][8] Performing the reaction at a lower temperature can help to minimize the competing hydrolysis reaction, which is particularly useful for longer incubation times or with very sensitive proteins.[1][5]

A Validated Protocol for Antibody Labeling

This protocol provides a robust workflow for labeling an IgG antibody with a fluorescent dye functionalized with an NHS ester.

Materials
  • Purified Antibody (IgG) in an amine-free buffer (e.g., PBS)

  • NHS ester of the desired label (e.g., fluorescent dye)

  • Anhydrous, amine-free Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[6][12]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[6]

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4-8.0[10]

  • Purification System: Gel filtration/desalting column (e.g., Sephadex G-25) or dialysis cassette with an appropriate molecular weight cutoff (MWCO).[6][12]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC prep_antibody 1. Prepare Antibody (Buffer exchange to pH 8.3, Concentrate to 2-10 mg/mL) prep_nhs 2. Prepare NHS Ester Stock (Dissolve in anhydrous DMSO immediately before use) reaction 3. Initiate Conjugation (Add NHS stock to antibody, Incubate 1-2h at RT) prep_nhs->reaction quench 4. Quench Reaction (Add Tris or Glycine to scavenge unreacted NHS ester) reaction->quench purify 5. Purify Conjugate (Remove excess label via gel filtration or dialysis) quench->purify characterize 6. Characterize Conjugate (Measure concentration and calculate Degree of Labeling) purify->characterize

Caption: A typical workflow for protein labeling with NHS esters.

Step-by-Step Methodology
  • Prepare the Antibody:

    • Ensure the antibody solution is free of amine-containing stabilizers like BSA or glycine.[13] If necessary, perform a buffer exchange into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3).

    • Adjust the antibody concentration to 2-10 mg/mL.[6][11][14] Higher concentrations improve labeling efficiency.[5]

  • Prepare the NHS Ester Stock Solution:

    • Crucial Step: NHS esters are moisture-sensitive.[10] Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent condensation.[15]

    • Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or 10 mM).[5][12] Do not store NHS esters in solution for extended periods, especially in aqueous solutions.[6]

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (e.g., a 10-fold molar excess).

    • While gently stirring or vortexing, add the NHS ester stock solution to the antibody solution.[10]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent dye.[10][]

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction and ensure no further labeling occurs, add the Quenching Buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM.[5][10]

    • Incubate for 15-30 minutes at room temperature.[5] This step scavenges any unreacted NHS ester molecules.

  • Purify the Conjugate:

    • Separate the labeled antibody from unreacted dye, the NHS byproduct, and quenching reagents.[6][10][14]

    • Gel filtration (desalting column): This is the most common and effective method for separating the larger antibody conjugate from smaller molecules.[6][12]

    • Dialysis: Can also be used, but it is generally less efficient and slower than chromatography.[]

  • Characterize the Final Conjugate:

    • Measure the protein concentration and the absorbance of the label using UV-Vis spectrophotometry.

    • Calculate the Degree of Labeling (DOL) using the following formula: DOL = (A_max of label × Molar mass of protein) / (A₂₈₀ - (A_max × CF)) × ε_label) Where:

      • A_max is the absorbance of the label at its maximum wavelength.

      • A₂₈₀ is the absorbance of the protein conjugate at 280 nm.

      • CF is the correction factor for the label's absorbance at 280 nm.

      • ε_label is the molar extinction coefficient of the label at its A_max.

Troubleshooting and Field-Proven Insights

Problem Potential Cause Solution & Rationale
Low or No Labeling Hydrolyzed NHS Ester: The reagent was inactivated by moisture before or during the reaction.Always use anhydrous solvents for stock solutions.[15] Allow the reagent to warm to room temperature before opening. Prepare the stock solution immediately before use.[11]
Incorrect Buffer: Presence of primary amines (e.g., Tris, glycine) in the protein solution.Perform a buffer exchange into a recommended non-amine buffer (PBS, Bicarbonate, HEPES).[9] This removes competing nucleophiles.
Incorrect pH: The pH of the reaction buffer is too low (<7.2), leading to protonated, unreactive amines.Verify the buffer pH is within the optimal 7.2-8.5 range.[9] For most proteins, pH 8.3 is a robust starting point.[6]
Dilute Protein Solution: Low protein concentration favors hydrolysis over aminolysis.Concentrate the protein to at least 2 mg/mL, ideally 5-10 mg/mL, to drive the reaction towards conjugation.[11]
High Degree of Labeling (DOL) / Protein Precipitation Excessive Molar Ratio: Too much NHS ester was added, leading to over-labeling.Reduce the molar excess of the NHS ester. Perform a titration experiment to find the optimal ratio for the desired DOL.
High pH: A very high pH can accelerate the reaction to an uncontrollable degree.Ensure the pH does not exceed 9.0. A pH of 8.3-8.5 is generally sufficient.[6]
Solvent-Induced Precipitation: Adding a large volume of organic solvent (DMSO/DMF) can denature the protein.The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10% (v/v).[17] Prepare a more concentrated NHS ester stock if necessary.

Visualizing the Core Mechanism

The fundamental reaction pathway can be visualized as a two-step process, highlighting the key players in the conjugation.

Caption: The nucleophilic acyl substitution mechanism of NHS ester labeling.

By understanding the fundamental chemistry, optimizing reaction conditions, and employing robust purification and characterization strategies, researchers can effectively leverage NHS ester chemistry to create well-defined and functional bioconjugates for a wide array of applications in research, diagnostics, and therapeutics.[1]

References

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Available at: [Link].

  • Glen Research. Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Glen Research. Available at: [Link].

  • Abberior. NHS ester protocol for labeling proteins. Abberior. Available at: [Link].

  • STAR Protocols. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. STAR Protocols. Available at: [Link].

  • Quanta BioDesign. AQuora® NHS Ester Dyes. Quanta BioDesign. Available at: [Link].

Sources

Exploratory

A Technical Guide to Z-D-Leu-Osu: Strategically Introducing Hydrophobic and Protease-Resistant Residues

Authored by: Gemini, Senior Application Scientist Abstract In the landscape of peptide-based therapeutics and advanced bioconjugation, the precise control over a molecule's physicochemical properties is paramount. Increa...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of peptide-based therapeutics and advanced bioconjugation, the precise control over a molecule's physicochemical properties is paramount. Increasing hydrophobicity can significantly enhance binding affinity and cell permeability, while ensuring stability against enzymatic degradation is critical for in vivo efficacy.[1][2] This guide provides an in-depth technical overview of N-α-Benzyloxycarbonyl-D-leucine N-hydroxysuccinimide ester (Z-D-Leu-Osu), a key reagent for introducing a protected, hydrophobic D-amino acid. We will explore the scientific rationale behind its use, detailed protocols for its application, and robust methods for the characterization of the resulting conjugates, providing researchers and drug development professionals with the foundational knowledge to leverage this reagent effectively.

The Strategic Imperative for Hydrophobicity and Stability

The Role of Hydrophobicity in Molecular Recognition

Hydrophobic interactions are a primary driving force in molecular recognition, including ligand-receptor and protein-protein binding.[3] The addition of non-polar moieties, such as the isobutyl side chain of leucine, can enhance a molecule's affinity for hydrophobic pockets on a target protein, often leading to improved potency and selectivity.[4] Leucine, in particular, is known to stabilize α-helical secondary structures, which can be critical for maintaining the bioactive conformation of a peptide.[4]

The "D-Advantage": Engineering Proteolytic Resistance

A major hurdle for peptide therapeutics is their rapid degradation by proteases, which are stereospecific for L-amino acids.[1][5] By incorporating D-amino acids—the non-natural enantiomers—we introduce a stereochemical mismatch that prevents the peptide from fitting into the protease's active site.[1][6] This steric hindrance renders the peptide bond resistant to cleavage, significantly extending the molecule's circulating half-life and bioavailability.[5][7][8] The use of D-leucine, therefore, serves a dual purpose: enhancing hydrophobicity while simultaneously conferring enzymatic stability.[9]

Z-D-Leu-Osu: Chemical Profile and Mechanism of Action

Z-D-Leu-Osu is an amine-reactive building block designed for the covalent attachment of a Z-protected D-leucine residue.

  • Z (Benzyloxycarbonyl) Group: This is a well-established protecting group for the α-amine of the leucine. It is stable to the conditions of the coupling reaction and can be removed later via hydrogenolysis if a free N-terminus is required.

  • D-Leucine: Provides the hydrophobic isobutyl side chain and confers protease resistance.[5][6]

  • Osu (N-hydroxysuccinimide ester): An "active ester" that readily reacts with primary amines (e.g., the N-terminus of a peptide or the ε-amino group of a lysine residue) to form a stable amide bond.[10]

The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct. This reaction is highly efficient and specific to amines under controlled pH conditions.

Table 1: Physicochemical Properties of Z-D-Leu-Osu
PropertyValueSource
Molecular Formula C₁₈H₂₂N₂O₆[11]
Molecular Weight 362.38 g/mol [11]
Appearance White to off-white solidInferred
Solubility Soluble in DMF, DMSO, Ethyl AcetateInferred from[12],[10]
Storage Conditions -20°C, desiccated[13]

Experimental Workflow: Conjugation and Analysis

The successful incorporation of Z-D-Leu-Osu requires careful planning of the reaction, purification, and characterization steps. The following diagram and protocols outline a comprehensive workflow.

Diagram: General Workflow for Z-D-Leu-Osu Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Characterization prep_reagent Dissolve Z-D-Leu-Osu in anhydrous DMF/DMSO reaction Combine Reagents (1-4h @ RT or O/N @ 4°C) prep_reagent->reaction prep_substrate Dissolve Amine-Substrate in Reaction Buffer (pH 8.3-8.5) prep_substrate->reaction purify Purify Conjugate (e.g., RP-HPLC, Size Exclusion) reaction->purify hplc RP-HPLC Analysis (Purity Check) purify->hplc ms LC-MS/MS (Mass Confirmation & Sequencing) hplc->ms

Caption: Workflow for amine modification using Z-D-Leu-Osu.

Detailed Experimental Protocol: Conjugation to a Peptide

This protocol describes the conjugation of Z-D-Leu-Osu to a peptide containing a primary amine (e.g., an N-terminal amine or a lysine side chain).

Materials:

  • Z-D-Leu-Osu

  • Peptide substrate with an available primary amine

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3-8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0

  • Purification system (e.g., RP-HPLC with a C18 column)

Procedure:

  • Prepare the Substrate: Dissolve the amine-containing peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete in the reaction.[10]

  • Prepare the Reagent: Immediately before use, dissolve Z-D-Leu-Osu in a minimal volume of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL). The aqueous solution of NHS esters should be used immediately after preparation.[10]

  • Calculate Reagent Amount: Determine the molar quantity of peptide. A 5 to 10-fold molar excess of Z-D-Leu-Osu is a common starting point for efficient mono-labeling.[10] The optimal ratio may need to be determined empirically based on the number of available amines on the substrate.

  • Initiate the Reaction: Add the calculated volume of the Z-D-Leu-Osu stock solution to the stirring peptide solution. Vortex briefly to ensure thorough mixing.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The reaction is strongly pH-dependent; hydrolysis of the OSu ester is a competing reaction, especially at higher pH.[10]

  • Quench the Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of ~50 mM and incubate for 30 minutes. This will consume any unreacted Z-D-Leu-Osu.

  • Purification: Purify the resulting conjugate from excess reagent and byproducts (e.g., hydrolyzed Z-D-Leucine, N-hydroxysuccinimide) using reverse-phase HPLC. Monitor the elution profile at a relevant wavelength (e.g., 220 nm for the peptide backbone and 254 nm for the Z-group).

  • Characterization: Collect the relevant peak(s) and confirm the identity and purity of the conjugate using the analytical methods described below.

Characterization and Validation

Rigorous characterization is essential to confirm successful conjugation and determine the purity of the final product.

Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the primary tool for assessing the reaction's success and the final product's purity.

  • Principle: The addition of the hydrophobic Z-D-Leucine moiety will cause the conjugated product to be more retained on a C18 column compared to the starting peptide.

  • Expected Outcome: A successful reaction will show a new peak with a longer retention time than the original peptide. The purity can be assessed by integrating the area of the product peak relative to any remaining starting material or side products.

Mass Spectrometry (MS)

Mass spectrometry provides unambiguous confirmation of the covalent modification.

  • Principle: The mass of the final conjugate should equal the mass of the starting peptide plus the mass of the added Z-D-Leucine moiety (after loss of the OSu group). The expected mass increase is 344.17 Da (Mass of Z-D-Leu-Osu [362.38] - Mass of N-hydroxysuccinimide [115.09] + Mass of H [1.01] - Mass of H [1.01] from amine). A more precise calculation based on the added fragment C₁₈H₂₁NO₄ is typically used.

  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. High-resolution mass spectrometry (e.g., Orbitrap or TOF) can confirm the elemental composition.[14]

  • Tandem MS (MS/MS): For peptides with multiple potential reaction sites (e.g., multiple lysines), MS/MS is used to pinpoint the location of the modification. Fragmentation techniques like CID or ETD will break the peptide backbone, and the resulting fragment ions can be analyzed to determine which residue carries the additional mass.[15][16] It is also possible to distinguish the isobaric leucine and isoleucine residues using specific MS fragmentation methods.[17][18]

Diagram: Reaction Mechanism of Z-D-Leu-Osu with a Primary Amine

Caption: Amine acylation by Z-D-Leu-Osu to form a stable amide bond.

(Note: The image placeholder in the DOT script should be replaced with an actual chemical structure image for rendering).

Conclusion and Future Perspectives

Z-D-Leu-Osu is a powerful and versatile reagent for rationally engineering molecules in drug discovery and bioconjugation. Its ability to simultaneously introduce a hydrophobic, helix-stabilizing residue and confer resistance to enzymatic degradation makes it a valuable tool for enhancing the therapeutic potential of peptides and other biomolecules. By following the robust protocols for conjugation and characterization outlined in this guide, researchers can confidently incorporate this moiety and validate its presence, paving the way for the development of more stable and potent therapeutics. The principles discussed herein are foundational for projects ranging from novel peptide drugs and antibody-drug conjugates to the surface modification of nanomaterials for targeted delivery.[19][20]

References

  • LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases. [Link]

  • Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. ACS Infectious Diseases. [Link]

  • An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. MDPI. [Link]

  • Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PMC. [Link]

  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Wiley Online Library. [Link]

  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. [Link]

  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. ResearchGate. [Link]

  • Advances in the stability challenges of bioactive peptides and improvement strategies. NIH. [Link]

  • Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. ResearchGate. [Link]

  • Z-D-Lys(boc)-osu | C23H31N3O8. PubChem. [Link]

  • Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. NIH. [Link]

  • Mass Spectrometry in Peptide and Protein Analysis. Mabion. [Link]

  • Discrimination of isobaric leucine and isoleucine residues and analysis of post-translational modifications in peptides by MALDI in-source decay mass spectrometry combined with collisional cooling. PubMed. [Link]

  • HPLC-MS/MS spectra of the ion at m/z 604. ResearchGate. [Link]

  • Process for the preparation of carboxylic acid succinimidyl esters.
  • Preparation of leucine. PrepChem.com. [Link]

  • Protein DNA Bioconjugate Protocol. YouTube. [Link]

  • Cancer drug developed at Ohio State now in clinical trial. The Ohio State University. [Link]

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. [Link]

  • Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. NIH. [Link]

  • Discrimination of Leucine and Isoleucine in Peptides Sequencing with Orbitrap Fusion Mass Spectrometer. ResearchGate. [Link]

  • Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Corporation. [Link]

  • Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. MDPI. [Link]

  • Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins. Vrije Universiteit Brussel. [Link]

  • Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Protein Bioconjugates Via Cysteine-Maleimide Chemistry. YouTube. [Link]

  • Z-OSu, CAS 13139-17-8. Aapptec Peptides. [Link]

  • Chemical Synthesis. The Ohio State University College of Pharmacy. [Link]

  • Ohio State drug discovery enters clinical testing. Ohio State University. [Link]

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Foundational

An In-Depth Technical Guide to Z-D-Leu-OSu (CAS 65581-25-1): Properties, Synthesis, and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of (R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, commonly...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, commonly known as Z-D-Leu-OSu (CAS Number: 65581-25-1). As a crucial reagent in modern biochemical and pharmaceutical research, Z-D-Leu-OSu serves as a cornerstone for the synthesis of peptides, bioconjugates, and drug delivery systems. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, elucidates its mechanism of action, and explores its diverse applications with field-proven insights. Experimental protocols, safety and handling procedures, and a comprehensive list of references are included to equip researchers with the necessary knowledge for its effective and safe utilization.

Introduction: The Strategic Importance of Z-D-Leu-OSu in Synthetic Chemistry

Z-D-Leu-OSu is a protected D-leucine amino acid activated as an N-hydroxysuccinimide (NHS) ester. The "Z" or benzyloxycarbonyl (Cbz) group serves as a well-established protecting group for the amine terminus, preventing unwanted side reactions during peptide coupling. The D-enantiomer of leucine is of particular interest in drug development as its incorporation into peptides can confer enhanced resistance to enzymatic degradation, thereby improving their pharmacokinetic profiles. The NHS ester functionality provides a highly efficient method for forming stable amide bonds with primary amines under mild conditions. This combination of features makes Z-D-Leu-OSu a versatile and valuable tool in the synthesis of complex biomolecules and therapeutics.

Physicochemical Properties of Z-D-Leu-OSu

A thorough understanding of the physicochemical properties of Z-D-Leu-OSu is fundamental to its successful application in research and development.

PropertyValueReference
CAS Number 65581-25-1[1]
Molecular Formula C₁₈H₂₂N₂O₆[2]
Molecular Weight 362.38 g/mol [2]
Appearance White to off-white solid
Melting Point 118-120 °C
Solubility Soluble in organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (ACN). Sparingly soluble in aqueous solutions.[3]
Storage Store at 2-8°C in a dry, well-ventilated place. Protect from moisture. For long-term storage, -20°C is recommended.[1]

Synthesis of Z-D-Leu-OSu: A Step-by-Step Protocol

The synthesis of Z-D-Leu-OSu involves the activation of the carboxylic acid of Z-D-leucine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC).

Materials
  • Z-D-leucine (N-benzyloxycarbonyl-D-leucine)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dioxane or Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate or sodium sulfate

Experimental Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Z-D-leucine (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dioxane or THF.

  • Cooling: Cool the solution to 0°C in an ice bath with stirring.

  • Addition of Coupling Agent: While maintaining the temperature at 0°C, add a solution of DCC (1.1 equivalents) in anhydrous dioxane or THF dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours, and then let it warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up:

    • Filter off the DCU precipitate and wash it with a small amount of ethyl acetate.

    • Combine the filtrate and the washings and evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure Z-D-Leu-OSu as a white solid.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of Z-D-Leu-OSu Z_D_Leu Z-D-leucine Reaction Reaction at 0°C to RT Z_D_Leu->Reaction NHS N-Hydroxysuccinimide NHS->Reaction DCC DCC in Dioxane/THF DCC->Reaction Workup Filtration & Extraction Reaction->Workup Formation of DCU precipitate Purification Recrystallization Workup->Purification Product Z-D-Leu-OSu Purification->Product

Caption: Workflow for the synthesis of Z-D-Leu-OSu.

Mechanism of Action: Amide Bond Formation

The utility of Z-D-Leu-OSu lies in the reactivity of the N-hydroxysuccinimide ester. The NHS group is an excellent leaving group, facilitating the nucleophilic attack of a primary amine on the carbonyl carbon of the ester. This reaction proceeds efficiently under mild conditions to form a stable amide bond.

Reaction Mechanism Diagram

G cluster_mechanism Mechanism of Amide Bond Formation Z_D_Leu_OSu Z-D-Leu-OSu Tetrahedral_Intermediate Tetrahedral Intermediate Z_D_Leu_OSu->Tetrahedral_Intermediate Nucleophilic attack by amine Primary_Amine R-NH₂ (Primary Amine) Primary_Amine->Tetrahedral_Intermediate Amide_Product Z-D-Leu-NH-R (Amide Product) Tetrahedral_Intermediate->Amide_Product Collapse of intermediate NHS_Byproduct N-Hydroxysuccinimide Tetrahedral_Intermediate->NHS_Byproduct Release of leaving group

Caption: Reaction mechanism of Z-D-Leu-OSu with a primary amine.

Applications in Research and Drug Development

Solid-Phase Peptide Synthesis (SPPS)

Z-D-Leu-OSu is a valuable building block in SPPS for the incorporation of D-leucine into peptide sequences. The use of the pre-activated NHS ester can sometimes offer advantages over in-situ activation methods, particularly in cases of difficult couplings.

This protocol assumes a standard Fmoc-based SPPS workflow on a solid support (e.g., Rink amide resin).

  • Resin Preparation: Swell the resin in DMF.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Coupling:

    • Dissolve Z-D-Leu-OSu (2-3 equivalents relative to the resin loading) in a minimal amount of DMF.

    • Add the Z-D-Leu-OSu solution to the deprotected resin.

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).

    • Agitate the reaction mixture at room temperature for 1-2 hours, or until the coupling is complete (monitored by a Kaiser test).

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Bioconjugation and Protein Labeling

The amine-reactive nature of Z-D-Leu-OSu makes it suitable for the conjugation of small molecules or peptides to proteins and other biomolecules. This is particularly useful for introducing specific labels or modifying the properties of proteins.

  • Protein Preparation: Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should be free of primary amines.

  • Reagent Preparation: Prepare a stock solution of Z-D-Leu-OSu in an organic solvent such as DMF or DMSO.

  • Labeling Reaction: Add a molar excess of the Z-D-Leu-OSu stock solution to the protein solution. The exact molar ratio will depend on the protein and the desired degree of labeling and should be optimized empirically.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle stirring.

  • Purification: Remove the excess, unreacted Z-D-Leu-OSu and the NHS byproduct by dialysis, size-exclusion chromatography, or ultrafiltration.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry or spectrophotometry.

Drug Delivery Systems

The incorporation of D-amino acids like D-leucine can enhance the stability of peptide-based drugs. Furthermore, Z-D-Leu-OSu can be used to conjugate peptides to drug carriers such as nanoparticles, liposomes, or polymers to improve their targeting and release profiles. For instance, nanostructured lipid carriers (NLCs) can be functionalized with peptides to enhance their therapeutic efficacy.[4][5]

G cluster_drug_delivery Functionalization of Drug Carriers Drug_Carrier Drug Carrier with Primary Amines (e.g., Nanoparticle) Reaction Conjugation Reaction Drug_Carrier->Reaction Z_D_Leu_OSu Z-D-Leu-OSu Z_D_Leu_OSu->Reaction Purification Purification (e.g., Centrifugation, Dialysis) Reaction->Purification Functionalized_Carrier Peptide-Functionalized Drug Carrier Purification->Functionalized_Carrier

Sources

Exploratory

The Strategic Incorporation of Z-D-Leu-Osu in the Synthesis of Bioactive Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of D-Amino Acids and the Role of Z-D-Leu-Osu In the landscape of modern dru...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of D-Amino Acids and the Role of Z-D-Leu-Osu

In the landscape of modern drug discovery, peptides represent a burgeoning class of therapeutics, offering high specificity and potency. However, their clinical utility is often hampered by their susceptibility to enzymatic degradation in vivo. A key strategy to overcome this limitation is the incorporation of non-natural D-amino acids into the peptide backbone. The D-isomers are not recognized by the body's native proteases, leading to a significant enhancement in the peptide's metabolic stability and circulating half-life.[1][2]

This guide focuses on a pivotal building block for this purpose: Z-D-Leu-Osu , or N-benzyloxycarbonyl-D-leucine N-hydroxysuccinimide ester. The presence of the D-leucine imparts resistance to proteolysis, while the benzyloxycarbonyl (Z) protecting group and the N-hydroxysuccinimide (Osu) active ester provide a versatile handle for controlled incorporation during peptide synthesis. This document will provide a comprehensive technical overview of Z-D-Leu-Osu, from its fundamental chemical properties to its practical application in the synthesis of bioactive peptides, particularly in the realm of protease inhibitors.

Chemical Properties and Structure of Z-D-Leu-Osu

Z-D-Leu-Osu is a chiral amino acid derivative designed for efficient peptide synthesis. Its key structural features are:

  • D-Leucine Core: The D-enantiomer of leucine provides the foundation for enhanced enzymatic stability of the resulting peptide.

  • Benzyloxycarbonyl (Z) Group: This protecting group masks the α-amino group of D-leucine, preventing unwanted side reactions during peptide coupling. It is notably stable under the basic conditions used for Fmoc deprotection and the acidic conditions for Boc deprotection, offering orthogonality in synthesis strategies.[3]

  • N-hydroxysuccinimide (Osu) Ester: The Osu group is an excellent leaving group, activating the carboxyl group of D-leucine for efficient amide bond formation with the free amino group of a growing peptide chain.[4]

PropertyValue
Chemical Name (2,5-dioxopyrrolidin-1-yl) (2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate
CAS Number 65581-25-1[5]
Molecular Formula C₁₈H₂₂N₂O₆[5]
Molecular Weight 362.38 g/mol [5]
Appearance White to off-white solid
Storage 2-8°C, protected from light and moisture
Chemical Structure of Z-D-Leu-Osu

Figure 1: Chemical Structure of Z-D-Leu-Osu.

Application of Z-D-Leu-Osu in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide manufacturing, allowing for the stepwise assembly of amino acids on a solid resin support.[3] The incorporation of Z-D-Leu-Osu into an SPPS workflow requires specific considerations, particularly regarding the deprotection of the Z-group.

Coupling of Z-D-Leu-Osu

The activated Osu ester of Z-D-Leu-Osu allows for a straightforward coupling reaction. However, the bulky nature of the Z-group can present steric hindrance, potentially leading to incomplete coupling.[6]

Experimental Protocol: Coupling of Z-D-Leu-Osu in SPPS

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 1 hour.

  • Fmoc-Deprotection: If the synthesis is proceeding with Fmoc-based chemistry, deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Coupling Reaction:

    • Dissolve Z-D-Leu-Osu (3-5 equivalents relative to the resin loading) in DMF.

    • Add the Z-D-Leu-Osu solution to the deprotected resin.

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3-5 equivalents).

    • Agitate the reaction mixture at room temperature for 4-24 hours. The extended reaction time helps to overcome potential steric hindrance.

  • Monitoring the Coupling: Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.[7]

  • Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Troubleshooting Incomplete Coupling:

  • Double Coupling: If the ninhydrin test remains positive, a second coupling with a fresh solution of Z-D-Leu-Osu and coupling reagents can be performed.[6]

  • Stronger Coupling Reagents: For particularly difficult couplings, consider using more potent activating agents in situ with Z-D-Leu-OH, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[8]

SPPS_Coupling Resin Resin-Peptide-NH2 Coupled_Peptide Resin-Peptide-NH-Leu(D)-Z Resin->Coupled_Peptide Coupling in DMF/DIPEA Z_D_Leu_Osu Z-D-Leu-Osu Z_D_Leu_Osu->Coupled_Peptide

Caption: Workflow for coupling Z-D-Leu-Osu in SPPS.

Deprotection of the Z-Group on Solid Support

The removal of the Z-group is a critical step that differentiates this workflow from standard Fmoc or Boc-based SPPS. The Z-group is stable to the reagents used for Fmoc and Boc removal, necessitating a separate deprotection strategy. The most common method is catalytic hydrogenation.[2]

Experimental Protocol: On-Resin Z-Group Deprotection via Catalytic Transfer Hydrogenation

  • Resin Preparation: After coupling Z-D-Leu-Osu and ensuring the completion of the reaction, wash the resin-bound peptide thoroughly with DMF and then with a solvent suitable for the hydrogenation reaction (e.g., tetrahydrofuran (THF) or a mixture of DMF and dichloromethane (DCM)).

  • Catalyst Addition: Add a palladium catalyst, typically 10% Palladium on carbon (Pd/C), to the resin slurry. The amount of catalyst can range from 0.1 to 0.5 equivalents relative to the resin loading.

  • Hydrogen Source: Add a hydrogen donor for the transfer hydrogenation. Common and effective donors include formic acid, ammonium formate, or 1,4-cyclohexadiene.[9] A mixture of formic acid in methanol is often used.

  • Reaction: Agitate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by HPLC-MS analysis of a small cleaved sample.

  • Catalyst Removal: After the reaction is complete, carefully filter the reaction mixture to remove the Pd/C catalyst. This is a critical step to avoid contamination of the final peptide. Washing the resin extensively with the reaction solvent is necessary.

  • Washing: Wash the resin thoroughly with DMF and prepare for the next coupling step.

Z_Deprotection Z_Peptide Resin-Peptide-NH-Leu(D)-Z Deprotected_Peptide Resin-Peptide-NH-Leu(D)-NH2 Z_Peptide->Deprotected_Peptide Catalytic Transfer Hydrogenation (Pd/C, H-donor) Protease_Inhibition Protease Protease Active Site Substrate Natural Substrate (L-Leucine) Protease->Substrate Binding & Cleavage Inhibitor Inhibitor (with D-Leucine) Protease->Inhibitor Binding, No Cleavage (Inhibition)

Caption: Mechanism of protease inhibition by a D-amino acid-containing peptide.

While specific examples of protease inhibitors synthesized directly using Z-D-Leu-Osu are not extensively documented in readily available literature, the principle is widely applied. For instance, the synthesis of inhibitors for enzymes like HIV protease often involves the incorporation of unnatural amino acids to enhance their stability and binding affinity. [10]

Characterization of Z-D-Leu-Osu Containing Peptides

Following synthesis and cleavage from the resin, the crude peptide must be purified and characterized to confirm its identity and purity.

Cleavage from the Resin

The final step of SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of any remaining side-chain protecting groups. The choice of cleavage cocktail depends on the resin used and the amino acid composition of the peptide. [11][12] Experimental Protocol: Standard Cleavage

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v). [13]3. Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, wash the pellet with cold ether, and dry the crude peptide under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for purifying synthetic peptides. [9][14]The separation is based on the hydrophobicity of the peptide.

Experimental Protocol: RP-HPLC Purification

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA).

  • Chromatography:

    • Column: A C18 stationary phase is commonly used.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in ACN.

    • Gradient: A linear gradient of increasing mobile phase B is used to elute the peptides. The specific gradient will need to be optimized for each peptide.

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the desired peptide.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC. Pool the fractions with the desired purity.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a white powder.

Characterization by Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide. [15]Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques for peptide analysis.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent for MS analysis.

  • Data Acquisition: Acquire the mass spectrum of the peptide. The observed mass should be compared to the calculated theoretical mass of the peptide.

  • Tandem MS (MS/MS): For further confirmation of the peptide sequence, tandem mass spectrometry can be performed. The fragmentation pattern of the peptide provides information about its amino acid sequence.

Characterization_Workflow Crude_Peptide Crude Peptide HPLC RP-HPLC Purification Crude_Peptide->HPLC Purified_Peptide Purified Peptide HPLC->Purified_Peptide MS Mass Spectrometry (MS / MS/MS) Purified_Peptide->MS Final_Product Characterized Bioactive Peptide MS->Final_Product

Caption: Workflow for the characterization of synthetic peptides.

Conclusion

Z-D-Leu-Osu is a valuable and versatile building block for the synthesis of bioactive peptides with enhanced enzymatic stability. Its successful incorporation requires careful consideration of coupling conditions to overcome steric hindrance and a specific deprotection strategy for the Z-group, typically involving catalytic transfer hydrogenation. By leveraging the unique properties of Z-D-Leu-Osu, researchers can design and synthesize novel peptide-based therapeutics, particularly protease inhibitors, with improved pharmacokinetic profiles and greater potential for clinical success. This guide provides the foundational knowledge and practical protocols to effectively utilize this important reagent in the pursuit of innovative drug discovery.

References

  • Pharmaffiliates. (n.d.). Z-D-Leu-osu. Retrieved from [Link]

  • Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200.
  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Knowledge Bank. (n.d.). Synthesis of Protease Inhibitors Targeting the 20S Proteasome and SARS-CoV-2 Main Protease. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

  • Dilun Biotechnology. (2025). Commonly Used Colorimetric Reagents in SPPS peptide solutions. Retrieved from [Link]

  • Bieg, T., & Szeja, W. (1985).
  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis of secretory leukocyte protease inhibitor using cell-free protein synthesis system. Journal of Peptide Science, e3531.
  • Medicinal Chemistry @ KU. (n.d.). Design and Synthesis of Proteinase Inhibitors. Retrieved from [Link]

  • Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194-4196.
  • Ghosh, A. K., et al. (2008). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 51(20), 6343-6351.
  • Ghosh, A. K., et al. (2022). Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. Bioorganic & Medicinal Chemistry Letters, 62, 128643.
  • ResearchGate. (n.d.). HPLC-MS/MS spectra of the ion at m/z 604: (A) RT 18.8 min, (B) RT 21.3.... Retrieved from [Link]

  • Gąsior, J., et al. (2014). Discrimination of Leucine and Isoleucine in Peptides Sequencing with Orbitrap Fusion Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 25(10), 1756-1760.
  • Wikipedia. (n.d.). N-Hydroxysuccinimide. Retrieved from [Link]

  • Gudasheva, T. A., et al. (2016). Novel Technologies for Dipeptide Drugs Design and their Implantation. Current Medicinal Chemistry, 23(1), 1-13.
  • CAS. (2022). CAS Common Chemistry in 2021: Expanding Access to Trusted Chemical Information for the Scientific Community. Retrieved from [Link]

  • Robinson, E. W., et al. (2022). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS). Rapid Communications in Mass Spectrometry, 36(5), e9246.
  • Walsh Medical Media. (2012). Peptide-Based Drug Development. Retrieved from [Link]

  • The Ohio State University. (n.d.). Mass spectrometry of peptides and proteins. Retrieved from [Link]

  • Google Patents. (n.d.). ES2625331T3 - Leucine / Peptide Composition and Formulation Procedure.
  • MDPI. (2022). Peptide-Based Drug Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Disulfide-rich peptides in drug development. Retrieved from [Link]

  • PubChem. (n.d.). N-Hydroxysuccinimide. Retrieved from [Link]

  • YouTube. (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020100086A1 - Removal of thiocarbonylthio end groups from polymers.
  • Royal Society of Chemistry. (2013). CHAPTER 2: End‐group Functionalization of RAFT‐prepared Polymers Using Thiol‐X Chemistries. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). End‐functional polymers, thiocarbonylthio group removal/transformation and reversible addition–fragmentation–chain transfer (RAFT) polymerization. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Guide for Z-D-Leu-Osu Peptide Conjugation

Introduction: The Role of Z-D-Leu-Osu in Modern Bioconjugation Z-D-Leu-Osu, chemically known as N-succinimidyl (2R)-4-methyl-2-[(phenylmethoxy)carbonylamino]pentanoate, is a specialized amino acid derivative featuring tw...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Z-D-Leu-Osu in Modern Bioconjugation

Z-D-Leu-Osu, chemically known as N-succinimidyl (2R)-4-methyl-2-[(phenylmethoxy)carbonylamino]pentanoate, is a specialized amino acid derivative featuring two key components: a D-Leucine core and an N-hydroxysuccinimide (Osu or NHS) ester. The D-configuration of the leucine residue provides steric hindrance and resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. The NHS ester is a highly efficient reactive group for amine modification.[1][2]

This combination makes Z-D-Leu-Osu a valuable reagent in drug development and proteomics, particularly for creating stable peptide-based constructs. Bioconjugation with reagents like Z-D-Leu-Osu is a cornerstone technique for enhancing the therapeutic properties of peptides and proteins, such as improving their stability and circulation half-life.[3][4][5] The NHS ester enables the covalent attachment of the Z-D-Leucine moiety to primary amines (–NH₂) found on peptides, proteins, or other molecules, forming a stable amide bond.[6]

This guide provides a detailed, step-by-step protocol for the successful conjugation of Z-D-Leu-Osu to a target peptide, including insights into reaction optimization, purification, and characterization.

Principle of Conjugation: The Chemistry of NHS Esters

The conjugation process is based on a well-established nucleophilic acyl substitution reaction.[7] The unprotonated primary amine on the target peptide (e.g., the N-terminal alpha-amine or the epsilon-amine of a lysine residue) acts as a nucleophile. It attacks the carbonyl carbon of the NHS ester on Z-D-Leu-Osu. This forms a temporary tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond between the peptide and the Z-D-Leucine moiety.[2]

The efficiency of this reaction is critically dependent on pH. The primary amine must be in its unprotonated, nucleophilic state (R-NH₂) rather than its protonated, non-reactive state (R-NH₃⁺). Therefore, the reaction is typically performed in a buffer with a pH between 7.2 and 8.5.[1]

However, a competing reaction, hydrolysis, also occurs where water molecules attack the NHS ester, rendering it inactive. The rate of hydrolysis increases significantly with pH.[1] Consequently, a careful balance must be struck to maximize the desired aminolysis (conjugation) while minimizing hydrolysis.

Diagram of the Conjugation Reaction

Conjugation_Mechanism cluster_intermediate Reaction Intermediate cluster_products Products Peptide Peptide-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Peptide->Intermediate Nucleophilic Attack ZDLeuOsu Z-D-Leu-Osu (NHS Ester) ZDLeuOsu->Intermediate Conjugate Peptide-NH-CO-Z-D-Leu (Stable Amide Bond) Intermediate->Conjugate Collapse & Release NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS Workflow Prep_Peptide Prepare Peptide in Reaction Buffer (pH 8.0) Mix Combine Reactants (5-20x Molar Excess of Ester) Prep_Peptide->Mix Prep_Ester Prepare Z-D-Leu-Osu in Anhydrous DMSO/DMF Prep_Ester->Mix Incubate Incubate (1-2h at RT or 2-4h at 4°C) Mix->Incubate Quench Quench Reaction (Add Tris or Glycine) Incubate->Quench Purify Purify via RP-HPLC Quench->Purify Analyze Characterize Conjugate (LC-MS, MALDI-TOF) Purify->Analyze Final_Product Lyophilized Pure Conjugate Analyze->Final_Product

Sources

Application

Mastering Amide Bond Formation: Application Notes for Optimal Yield with Z-D-Leu-Osu

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Z-D-Leu-Osu in Synthesis In the landscape of peptide synthesis and bioconjugation, the precise and efficient formation o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Z-D-Leu-Osu in Synthesis

In the landscape of peptide synthesis and bioconjugation, the precise and efficient formation of amide bonds is paramount. Z-D-Leu-Osu, the N-hydroxysuccinimide (NHS) ester of N-benzyloxycarbonyl-D-leucine, represents a critical reagent for introducing a protected D-leucine moiety onto a primary amine. The use of the D-enantiomer is of particular interest in drug development for enhancing peptide stability against enzymatic degradation. This guide, curated from the perspective of a Senior Application Scientist, provides a deep dive into the reaction conditions necessary to maximize the yield and purity of your conjugate, moving beyond a simple recitation of steps to explain the fundamental principles governing success.

The Underlying Chemistry: Mechanism of Z-D-Leu-Osu Coupling

The reaction of Z-D-Leu-Osu with a primary amine is a classic example of nucleophilic acyl substitution.[1][2] The N-hydroxysuccinimide group is an excellent leaving group, rendering the carbonyl carbon of the leucine residue highly electrophilic and susceptible to attack by the nucleophilic primary amine of the target molecule (e.g., another amino acid, a protein, or a linker).[1]

The reaction proceeds in a two-step fashion:

  • Nucleophilic Attack: The primary amine attacks the activated carbonyl carbon of the Z-D-Leu-Osu.

  • Formation of the Amide Bond: A stable amide bond is formed, with the concomitant release of N-hydroxysuccinimide (NHS) as a byproduct.[1]

A crucial competing reaction is the hydrolysis of the NHS ester, which increases with pH and can significantly reduce the yield of the desired conjugate.[1] Therefore, a thorough understanding and control of the reaction parameters are essential for optimal outcomes.

Visualizing the Workflow: From Reagents to Purified Product

G cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_purification Purification cluster_output Final Product Z_D_Leu_Osu Z-D-Leu-Osu Solution (in anhydrous DMF or DMSO) Reaction_Vessel Reaction Vessel (e.g., microfuge tube, flask) Z_D_Leu_Osu->Reaction_Vessel Add to amine Amine_Molecule Amine-Containing Molecule (in appropriate buffer, pH 7.2-8.5) Amine_Molecule->Reaction_Vessel Incubation Incubation (Room temp. or 4°C, 0.5-4 hours) Reaction_Vessel->Incubation Mix and incubate Quenching Quenching (Optional) (e.g., Tris or glycine buffer) Incubation->Quenching Purification_Method Purification (e.g., HPLC, Size Exclusion Chromatography) Quenching->Purification_Method Characterization Characterization (e.g., MS, NMR) Purification_Method->Characterization Analyze purified product Final_Product Purified Z-D-Leu-Conjugate Characterization->Final_Product

Sources

Method

A Comparative Guide to Z-D-Leu-Osu in Peptide Synthesis: Solid-Phase vs. Solution-Phase Methodologies

Abstract This comprehensive application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of N-α-Cbz-D-leucine N-succinimidyl ester (Z-D...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of N-α-Cbz-D-leucine N-succinimidyl ester (Z-D-Leu-Osu) in both Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS). We delve into the mechanistic underpinnings of each methodology, offering field-proven insights into experimental design and execution. This guide presents validated, step-by-step protocols, comparative data, and troubleshooting advice to empower users to make informed decisions for their specific synthetic challenges, particularly in the context of incorporating D-amino acids to enhance peptide stability and therapeutic potential.

Introduction: The Strategic Importance of Z-D-Leu-Osu

The synthesis of peptides with tailored properties is a cornerstone of modern drug discovery and biomedical research.[1][2] The incorporation of non-canonical amino acids, such as D-enantiomers, is a key strategy to confer resistance to enzymatic degradation, thereby improving the pharmacokinetic profiles of peptide-based therapeutics.[3] Z-D-Leu-Osu, an N-terminally protected and carboxyl-activated form of D-leucine, serves as a valuable building block for this purpose.

The N-benzyloxycarbonyl (Z or Cbz) group provides robust amine protection, stable under a variety of coupling conditions and readily removable via catalytic hydrogenation, a method orthogonal to many side-chain protecting groups used in both SPPS and LPPS.[4] The N-hydroxysuccinimide (NHS) ester is a pre-activated carboxyl group that reacts efficiently and selectively with primary amines to form a stable amide bond.[5][6] The use of such an "active ester" allows for a clean and predictable coupling reaction, minimizing the need for in-situ activating agents that can sometimes lead to side reactions.[7][8]

This guide will compare and contrast the use of Z-D-Leu-Osu in the two dominant peptide synthesis paradigms: the highly automated and efficient Solid-Phase Peptide Synthesis (SPPS) and the classical, highly scalable Solution-Phase Peptide Synthesis (LPPS).[1][9]

Foundational Principles: SPPS vs. LPPS

The choice between SPPS and LPPS is dictated by factors such as the desired peptide length, complexity, scale, and purification strategy.[9]

  • Solid-Phase Peptide Synthesis (SPPS): Pioneered by R. Bruce Merrifield, SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[1][9] A key advantage is the simplification of purification; excess reagents and byproducts are removed by simple filtration and washing of the resin.[1][10] This makes SPPS highly amenable to automation and the synthesis of long peptides.[2][11] However, it can be less cost-effective due to the need for excess reagents to drive reactions to completion.[1][12]

  • Solution-Phase Peptide Synthesis (LPPS): Also known as liquid-phase synthesis, this classical method involves carrying out all reactions in a homogeneous solution.[9][12] LPPS allows for the purification of intermediates at each step, which can lead to a highly pure final product.[11] It is often more cost-effective for the large-scale production of short peptides.[1][12] However, LPPS is more labor-intensive, requires complex purification techniques like crystallization or chromatography for each intermediate, and is less suited for automation.[1][9]

Z-D-Leu-Osu in Solid-Phase Peptide Synthesis (SPPS)

The use of pre-activated esters like Z-D-Leu-Osu in SPPS offers a streamlined coupling step. While modern SPPS predominantly relies on in-situ activation with reagents like HBTU or HATU, active esters provide a reliable alternative, especially for specific applications or to avoid side reactions associated with certain coupling agents.[5][7]

Mechanistic Considerations & Rationale

In a typical Fmoc-based SPPS workflow, the free amine of the resin-bound peptide attacks the carbonyl carbon of the NHS ester of Z-D-Leu-Osu. The succinimide group is an excellent leaving group, facilitating the formation of the peptide bond. A mild base is often added to ensure the resin-bound amine is deprotonated and nucleophilic.

Causality: The primary advantage here is the purity of the activated species.[7] Z-D-Leu-Osu is a stable, crystalline solid that can be thoroughly purified before use, ensuring a clean coupling reaction with a predictable stoichiometry and minimizing the introduction of impurities derived from coupling reagent byproducts.[7] This is particularly useful when dealing with sensitive or sterically hindered couplings where standard in-situ activation might be less efficient or lead to side reactions.[13]

Experimental Workflow & Protocol

The following protocol outlines the manual coupling of Z-D-Leu-Osu onto a resin-bound peptide with a free N-terminal amine.

SPPS_Workflow cluster_prep Resin Preparation cluster_coupling Coupling with Z-D-Leu-Osu cluster_final Chain Elongation / Cleavage Resin Peptidyl-Resin (Fmoc-Protected) Swell Swell Resin (e.g., DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Resin (DMF, DCM) Deprotect->Wash1 Reagents Prepare Coupling Solution: Z-D-Leu-Osu (2-3 eq) Base (e.g., DIPEA, 2-3 eq) in DMF Couple Add Solution to Resin React for 2-12 h Wash1->Couple Reagents->Couple Monitor Monitor Coupling (e.g., Kaiser Test) Couple->Monitor Monitor->Couple If incomplete, recouple Wash2 Wash Resin (DMF, DCM) Monitor->Wash2 If complete NextCycle Proceed to Next Deprotection/Coupling Cycle Wash2->NextCycle Cleave Final Cleavage & Deprotection Wash2->Cleave

Caption: SPPS workflow for coupling Z-D-Leu-Osu.

Protocol 3.2.1: SPPS Coupling of Z-D-Leu-Osu

  • Resin Preparation:

    • Start with the peptidyl-resin having a free N-terminal amine, obtained after standard Fmoc deprotection (e.g., treatment with 20% piperidine in DMF) and thorough washing.[14][15]

    • Ensure the resin is well-swollen in the reaction solvent (typically DMF).[16]

  • Coupling Solution Preparation:

    • In a separate vessel, dissolve Z-D-Leu-Osu (2-3 equivalents relative to the resin loading) in DMF.

    • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents). The base ensures the resin-bound amine remains in its free, nucleophilic state.

  • Coupling Reaction:

    • Add the coupling solution to the reaction vessel containing the swollen, deprotected resin.

    • Agitate the mixture at room temperature. Reaction times for NHS esters are typically longer than for carbodiimide or phosphonium/aminium-based reagents, ranging from 2 to 12 hours.[8]

  • Monitoring:

    • After the initial reaction time, take a small sample of the resin beads and perform a qualitative test (e.g., the Kaiser ninhydrin test) to check for the presence of free primary amines.[16][17] A negative result (e.g., colorless or yellow beads) indicates the coupling is complete.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF, followed by DCM, to remove all soluble byproducts (N-hydroxysuccinimide, excess reagents) before proceeding to the next synthesis step.[15]

Z-D-Leu-Osu in Solution-Phase Peptide Synthesis (LPPS)

LPPS remains highly relevant for the industrial production of short peptides and for the synthesis of peptide fragments used in convergent or hybrid synthesis strategies.[11][12] The use of Z-D-Leu-Osu in this context is straightforward and leverages the clean reactivity of NHS esters.

Mechanistic Considerations & Rationale

The reaction in solution phase is analogous to SPPS: the free amine of an amino acid ester (the C-terminal component) attacks the activated carbonyl of Z-D-Leu-Osu. The reaction is typically performed in an aprotic solvent like DMF, DCM, or THF.

Causality: In LPPS, purification is a critical and often challenging step.[1] Using a pre-activated, pure active ester like Z-D-Leu-Osu is highly advantageous because it avoids the formation of byproducts associated with in-situ coupling agents (e.g., dicyclohexylurea (DCU) from DCC), which can be difficult to separate from the desired peptide product.[18] The byproduct of the Z-D-Leu-Osu coupling, N-hydroxysuccinimide, is water-soluble and can often be easily removed during an aqueous workup.[19]

Experimental Workflow & Protocol

The following protocol describes the synthesis of a dipeptide, Z-D-Leu-Xaa-OR, in solution.

LPPS_Workflow cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification Reactant1 Z-D-Leu-Osu (1.0 eq) Combine Combine Reactants in Aprotic Solvent (e.g., DMF) Reactant1->Combine Reactant2 Amino Acid Ester HCl (H-Xaa-OR.HCl, 1.0 eq) Reactant2->Combine Base Base (e.g., TEA, NMM) (1.0 eq) Base->Combine Stir Stir at RT (4-24 h) Combine->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Workup (e.g., Acid/Base Washes) Monitor->Workup Upon completion Dry Dry Organic Layer (e.g., Na2SO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product (Crystallization/Chromatography) Concentrate->Purify

Caption: LPPS workflow for coupling Z-D-Leu-Osu.

Protocol 4.2.1: LPPS Coupling of Z-D-Leu-Osu

  • Reactant Preparation:

    • To a solution of the C-terminal amino acid ester hydrochloride salt (e.g., H-Gly-OMe·HCl, 1.0 equivalent) in an aprotic solvent (e.g., DMF), add a tertiary amine base (e.g., triethylamine (TEA) or N-methylmorpholine (NMM), 1.0 equivalent) at 0°C to liberate the free amine. Stir for 15-30 minutes.

  • Coupling Reaction:

    • Add Z-D-Leu-Osu (1.0-1.1 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup:

    • Once complete, dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 1N HCl or 10% potassium bisulfate) to remove excess base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted starting material and the N-hydroxysuccinimide byproduct, and finally with brine.[4]

  • Isolation and Purification:

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude dipeptide by crystallization or silica gel chromatography to yield the pure Z-D-Leu-Xaa-OR product.

Comparative Analysis: SPPS vs. LPPS for Z-D-Leu-Osu

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)Rationale & Key Considerations
Reagent Stoichiometry Excess Z-D-Leu-Osu (2-3 eq.) requiredNear-equimolar (1.0-1.1 eq.) can be usedSPPS: Excess reagents are used to drive the heterogeneous reaction to completion.[10] LPPS: Homogeneous reaction allows for more controlled stoichiometry.[12]
Reaction Time Typically 2-12 hoursTypically 4-24 hoursSPPS reactions can be faster due to the high effective concentration of reagents, though NHS esters are generally slower than modern coupling agents.[8]
Purification Simple filtration and washing of the resinMulti-step extraction, crystallization, or chromatographySPPS: Major advantage is the ease of purification.[1][9] LPPS: Purification is the primary bottleneck and is labor-intensive.[1][9]
Scalability Good for mg to gram scaleExcellent for gram to multi-kilogram scaleLPPS is generally preferred for large-scale industrial synthesis of short peptides due to lower costs and higher product concentration.[1][2]
Monitoring Indirect (e.g., Kaiser test on resin beads)Direct (TLC, LC-MS of reaction mixture)Direct monitoring in LPPS allows for more precise reaction control.
Overall Efficiency High for long peptides due to automationHigh for short peptides, but decreases with lengthSPPS is the dominant method for research and the synthesis of complex peptides.[9][11] LPPS is cost-effective for specific, often shorter, targets.[12]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Coupling (SPPS) 1. Steric hindrance. 2. Insufficient reaction time. 3. Poor resin swelling. 4. Peptide aggregation.1. Double couple (repeat the coupling step). 2. Increase reaction time to 24h. 3. Ensure resin is fully swollen before coupling. 4. Use a different solvent (e.g., NMP) or add chaotropic agents.
Low Yield (LPPS) 1. Hydrolysis of NHS ester. 2. Incomplete reaction. 3. Product loss during workup.1. Ensure anhydrous conditions. 2. Extend reaction time and confirm completion by TLC/LC-MS. 3. Perform extractions carefully; back-extract aqueous layers if product has some water solubility.
Side Reactions Racemization of the activated amino acid.NHS esters are known to have a low risk of racemization compared to some other activation methods, especially when a tertiary amine base is used.[18] Ensure mild basic conditions.

Conclusion

Z-D-Leu-Osu is a versatile and highly effective reagent for the incorporation of D-leucine into peptides. The choice between solid-phase and solution-phase synthesis depends critically on the project's specific goals. SPPS offers speed, efficiency, and automation, making it ideal for synthesizing long and complex peptides for research purposes. The use of Z-D-Leu-Osu in SPPS provides a clean, reliable coupling, albeit with potentially longer reaction times than modern in-situ reagents. Conversely, LPPS provides a scalable and cost-effective route for the production of shorter peptides, where the clean reaction profile and easy byproduct removal associated with Z-D-Leu-Osu significantly simplify the challenging purification steps. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage Z-D-Leu-Osu to advance their peptide synthesis projects in drug discovery and development.

References

  • Solid-Phase vs. Liquid-Phase Peptide Synthesis: Which Is Right for Your Project. (URL: )
  • Active esters for solid phase peptide synthesis.
  • Peptide Synthesis Strategies. AmbioPharm. (URL: [Link])

  • Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?. ResolveMass Laboratories Inc. (URL: [Link])

  • Active Esters in Solid-Phase Peptide Synthesis. PubMed. (URL: [Link])

  • Coupling Reagents. Aapptec Peptides. (URL: [Link])

  • Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit. (URL: [Link])

  • N-Hydroxysuccinimide Esters in Peptide Synthesis. Journal of the American Chemical Society. (URL: [Link])

  • Active ester-based peptide bond formation and its application in peptide synthesis. (URL: Not available)
  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar. (URL: [Link])

  • Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification. PMC - NIH. (URL: [Link])

  • Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. The Royal Society of Chemistry. (URL: [Link])

  • Methods and protocols of modern solid phase peptide synthesis. (URL: [Link])

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. (URL: [Link])

  • Solid Phase Peptide Synthesis and Its Applications in Tackling Antimicrobial Resistance. (URL: [Link])

  • Synthesis of peptide-protein conjugates using N-succinimidyl carbamate chemistry. (URL: [Link])

  • How to Synthesize a Peptide. AAPPTec. (URL: [Link])

  • (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. (URL: [Link])

  • N,O-Bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents for dipeptide synthesis | Request PDF. ResearchGate. (URL: [Link])

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Application

Purification of Z-D-Leu-Osu labeled peptides by HPLC

Application Note & Protocol Topic: High-Resolution Purification of Z-D-Leu-Osu Labeled Peptides by Reversed-Phase HPLC Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry, p...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Resolution Purification of Z-D-Leu-Osu Labeled Peptides by Reversed-Phase HPLC

Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry, proteomics, and the development of peptide-based diagnostics and therapeutics.

Abstract

The covalent modification of peptides with specific chemical moieties is a cornerstone of modern biochemical research and drug development. Z-D-Leu-Osu (N-Carbobenzoxy-D-Leucine N-hydroxysuccinimidyl ester) is an amine-reactive labeling reagent that introduces a hydrophobic and chirally distinct tag onto peptides. This modification is crucial for applications ranging from altering peptide solubility and aggregation to creating specific probes for biological assays. However, the success of these applications is entirely dependent on the purity of the final labeled conjugate. This application note provides a comprehensive, in-depth guide to the purification of Z-D-Leu-Osu labeled peptides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the underlying chemical principles, present a detailed, step-by-step protocol from analytical method development to preparative scale-up, and offer expert insights into troubleshooting and optimization.

Part 1: Foundational Principles

The Chemistry of Z-D-Leu-Osu Labeling

Z-D-Leu-Osu is an activated N-hydroxysuccinimidyl (NHS) ester. The NHS ester is a highly efficient functional group for reacting with primary amines, such as the N-terminal α-amine or the ε-amine of lysine residues within a peptide sequence, to form a stable amide bond[1][2]. The reaction is highly pH-dependent, favoring slightly alkaline conditions (pH 8.3-8.5) where the primary amines are deprotonated and thus more nucleophilic[2].

The key components of the Z-D-Leu-Osu label are:

  • Z (Carbobenzoxy): A highly hydrophobic benzyloxycarbonyl group that significantly increases the non-polar character of the labeled peptide.

  • D-Leu (D-Leucine): A D-amino acid that can be used to introduce a specific chiral center, which may be relevant in stereospecific interaction studies.

  • Osu (N-hydroxysuccinimidyl ester): The amine-reactive group that facilitates the covalent linkage to the peptide.

The labeling reaction mixture is inherently heterogeneous, containing the desired labeled peptide, unreacted peptide, excess Z-D-Leu-Osu, and its hydrolysis byproducts. Achieving a purity >95% is critical for reliable downstream applications and necessitates a robust purification strategy.

G Figure 1: Z-D-Leu-Osu Labeling Reaction Peptide Peptide-NH₂ (Primary Amine) Labeled_Peptide Peptide-NH-CO-D-Leu-Z (Labeled Peptide - Amide Bond) Peptide->Labeled_Peptide + Label Z-D-Leu-Osu (NHS Ester) Label->Labeled_Peptide Byproduct N-hydroxysuccinimide Label->Byproduct

Figure 1: Z-D-Leu-Osu Labeling Reaction. A schematic showing the reaction between a peptide's primary amine and the NHS ester to form a stable amide bond.
The Principle of Reversed-Phase HPLC Purification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification[3][4]. Its principle lies in the partitioning of analytes between a non-polar (hydrophobic) stationary phase and a polar mobile phase.

  • Stationary Phase: Typically consists of silica particles chemically modified with alkyl chains, most commonly C18 (octadecyl)[4][5]. The wide-pore (300 Å) silica is often preferred for peptides to ensure the molecule can freely access the bonded phase surface within the pores[6][7].

  • Mobile Phase: A mixture of water (Solvent A) and an organic solvent, usually acetonitrile (ACN) (Solvent B)[3][8]. Trifluoroacetic acid (TFA) at a concentration of 0.1% is added to both solvents. TFA acts as an ion-pairing agent, neutralizing the charge on basic residues and improving peak shape and resolution dramatically[4][6].

The Z-D-Leu-Osu label imparts a significant hydrophobic character to the peptide. Consequently, the labeled peptide will have a much stronger affinity for the C18 stationary phase than its unlabeled precursor. By applying a gradient of increasing ACN concentration, molecules are eluted in order of increasing hydrophobicity. This allows for a clean separation of the highly retained labeled peptide from the earlier-eluting unlabeled peptide and other hydrophilic impurities.

Part 2: Comprehensive Purification Protocol

This protocol is designed as a two-stage process: initial method development on an analytical scale, followed by a seamless scale-up to a preparative run for material isolation.

Materials & Reagents
  • Crude Z-D-Leu-Osu labeled peptide reaction mixture

  • Solvent A: 0.1% (v/v) TFA in HPLC-grade water

  • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)

  • Autosampler vials or appropriate injection vials

  • Collection tubes (e.g., 15 mL conical tubes) for preparative runs

  • Lyophilizer

HPLC System Configuration
ParameterAnalytical SystemPreparative SystemRationale
Column Chemistry C18, Wide Pore (300 Å)C18, Wide Pore (300 Å)Wide pores provide better access for peptide molecules, enhancing resolution. Using the same chemistry ensures a predictable scale-up.[6]
Particle Size 3-5 µm5-10 µmSmaller particles on the analytical column provide higher resolution for method development. Larger particles on the prep column reduce backpressure for higher flow rates.
Column Dimensions 4.6 x 150 mm or 4.6 x 250 mm21.2 x 250 mm or largerDimensions are chosen based on the required sample load.
Flow Rate ~1.0 mL/min~15-20 mL/min (for 21.2 mm ID)Flow rate is scaled proportionally to the column's cross-sectional area to maintain linear velocity.[8]
Detection UV-Vis/PDA DetectorUV-Vis DetectorMonitor at 220 nm (peptide backbone) and ~257 nm (Carbobenzoxy group) for comprehensive detection of all peptide species.
Temperature 30-40 °C (controlled)30-40 °C (controlled)Temperature control is crucial for reproducible retention times and can be optimized to improve separation.[6]
Step-by-Step Purification Workflow

G A 1. Sample Preparation (Crude Reaction Mixture) B 2. Analytical Method Development (Scouting Gradient) A->B C 3. Optimize Analytical Gradient (Shallow Gradient) B->C D 4. Scale-Up to Preparative Column (Adjust Flow & Gradient) C->D E 5. Preparative Run & Fraction Collection D->E F 6. Purity Analysis of Fractions (Analytical HPLC & MS) E->F F->E Impure G 7. Pool Pure Fractions & Lyophilize F->G Purity >95% H Pure Labeled Peptide G->H

Figure 2: HPLC Purification Workflow. A systematic approach from sample preparation to obtaining the final pure product.

Step 1: Sample Preparation Before injection, it is critical to prepare the crude sample from the labeling reaction.

  • If the reaction was performed in a high-concentration organic solvent (like DMSO or DMF), dilute the sample at least 1:4 with Solvent A (0.1% TFA in water) to ensure proper binding to the column and prevent peak distortion.

  • Centrifuge the diluted sample at >10,000 x g for 5 minutes to pellet any precipitated material.

  • Filter the supernatant through a 0.22 µm syringe filter to remove particulates that could clog the HPLC system.

Step 2: Analytical Method Development (Scouting Gradient) The first step is to determine the approximate retention time of your labeled peptide on an analytical column.[8]

  • Equilibrate the analytical C18 column with 95% Solvent A / 5% Solvent B.

  • Inject 10-20 µL of the prepared crude sample.

  • Run a fast, broad "scouting" gradient to locate the peaks.

    • Example Gradient: 5% to 95% Solvent B over 20-30 minutes.

  • Identify the major peaks. The Z-D-Leu-Osu labeled peptide will be significantly more retained (elute later) than the unlabeled peptide due to its increased hydrophobicity. The latest eluting, major peak is likely your target compound.

Step 3: Optimizing the Analytical Gradient Once the approximate elution percentage of Solvent B is known, create a shallower gradient around that point to maximize resolution.[8][9]

  • Let's assume the labeled peptide eluted at 60% B in the scouting run.

  • Design a new, shallower gradient focused on that region.

    • Example Optimized Gradient:

      • 0-5 min: 5% B (isocratic)

      • 5-35 min: 45% to 75% B (1% / min slope)

      • 35-40 min: 75% to 95% B (wash step)

      • 40-45 min: 95% to 5% B (re-equilibration)

  • Inject the sample again. This should provide a high-resolution separation between the labeled peptide and any closely eluting impurities.

Step 4: Scale-Up to Preparative HPLC The optimized analytical method can now be transferred to the preparative column. The key is to maintain the same linear velocity and gradient profile relative to the column volume.

  • Flow Rate Adjustment: The flow rate should be scaled by the square of the ratio of the column internal diameters (ID).

    • Flow Rate(prep) = Flow Rate(anal) x (ID(prep) / ID(anal))²

    • Example: 1 mL/min on a 4.6 mm column scales to ~21 mL/min on a 21.2 mm column.

  • Gradient Time Adjustment: The gradient duration should also be scaled to keep the gradient volume proportional.

    • Gradient Time(prep) = Gradient Time(anal) x (Volume(prep) / Volume(anal))

    • Where column volume (V) ≈ π * (ID/2)² * Length.

  • Sample Loading: The maximum sample load depends on the column size and the resolution of the target peak from impurities. For a 21.2 x 250 mm column, loads can range from 50 to 200 mg, but this must be determined empirically.

Step 5: Preparative Run and Fraction Collection

  • Equilibrate the preparative column with the starting mobile phase conditions.

  • Inject the prepared crude sample. The injection volume will be much larger than on the analytical scale.

  • Run the scaled-up preparative gradient.

  • Collect fractions as the target peak begins to elute. It is wise to collect narrow fractions across the entire peak to isolate the purest sections.

Step 6: Purity Analysis of Fractions

  • Analyze each collected fraction using the optimized analytical HPLC method.

  • For critical applications, confirm the identity of the product in the purest fractions using Mass Spectrometry (e.g., LC-MS or MALDI-TOF) to verify the correct molecular weight of the labeled peptide.

Step 7: Pooling and Lyophilization

  • Combine all fractions that meet the required purity threshold (e.g., >95%).

  • Freeze the pooled solution (e.g., using a dry ice/acetone bath or a -80°C freezer).

  • Lyophilize the frozen sample to remove the water and ACN, yielding the purified labeled peptide as a stable, fluffy powder. Store the lyophilized peptide at -20°C or -80°C.[8]

Part 3: Troubleshooting and Expert Considerations

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution/Peak Overlap - Gradient is too steep.- Incorrect stationary phase.- Suboptimal temperature.- Decrease the gradient slope (%B/min) around the target peak.[6]- Try a different stationary phase (e.g., C4 or Diphenyl) which may offer different selectivity.[3]- Optimize the column temperature; sometimes increasing it can improve peak shape.
Broad or Tailing Peaks - Column contamination or degradation.- Insufficient ion-pairing (low TFA).- Secondary interactions with silica.- Wash the column with a strong solvent series or replace if old.- Ensure TFA concentration is 0.1% in both mobile phases.[6]- Use a high-purity silica column to minimize silanol interactions.
Low Recovery - Peptide precipitation on the column.- Irreversible adsorption.- Peptide is unstable in the mobile phase.- Reduce the initial sample concentration or load.- Add a small percentage of isopropanol to Solvent B to improve solubility of very hydrophobic peptides.- Collect and analyze fractions as quickly as possible; lyophilize immediately after pooling.[8]
Split or Fronting Peaks - Sample solvent is too strong (too much organic).- Column overloading.- Ensure the sample is diluted in a weak solvent (mostly Solvent A) before injection.- Reduce the amount of peptide injected onto the column.

Conclusion

The purification of Z-D-Leu-Osu labeled peptides by RP-HPLC is a robust and highly effective method when approached systematically. The significant increase in hydrophobicity imparted by the label provides a strong physical basis for separation from the unlabeled starting material. By beginning with a logical method development on an analytical scale, researchers can establish an optimized, high-resolution separation that can be reliably scaled up for preparative purification. Following the detailed protocols and troubleshooting advice outlined in this note will enable scientists to consistently obtain highly pure labeled peptides, ensuring the integrity and reproducibility of their subsequent experiments.

References

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (Source: Agilent Technologies)
  • Purification of naturally occurring peptides by reversed-phase HPLC. (Source: PubMed)
  • Peptide Purification Process & Methods: An Overview. (Source: Bachem)
  • Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Nanoparticles.
  • Moving beyond preparative reverse phase HPLC for peptide purific
  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • Specific Labeling of Polypeptides at Amino-Terminal Cysteine Residues Using Cy5-benzyl Thioester. (Source: Ben Schuler)
  • Technical Support Center: Protein Labeling with Succinimidyl Esters. (Source: Benchchem)
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. (Source: Lumiprobe)
  • Selective protein N-terminal labeling with N-hydroxysuccinimide esters. (Source: NIH)
  • Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. (Source: MAC-MOD Analytical)
  • Optimization of Peptide Separations in High-Performance Liquid Chrom
  • Peptide Purific
  • HPLC Analysis and Purification of Peptides. (Source: PubMed Central)
  • A rapid procedure to isolate isotopically labeled peptides for NMR studies.
  • Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. (Source: PubMed Central)

Sources

Method

Z-D-Leu-Osu for active site labeling of enzymes

Application Note & Protocol Z-D-Leu-Osu: A Covalent Probe for Active Site Labeling of Proteolytic Enzymes Audience: Researchers, scientists, and drug development professionals in enzymology, chemical biology, and pharmac...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Z-D-Leu-Osu: A Covalent Probe for Active Site Labeling of Proteolytic Enzymes

Audience: Researchers, scientists, and drug development professionals in enzymology, chemical biology, and pharmacology.

Abstract: This document provides a comprehensive technical guide on the use of Z-D-Leu-Osu, a representative peptide-based N-hydroxysuccinimide (NHS) ester, for the covalent labeling of enzyme active sites. We will explore the underlying chemical principles, detail the mechanism of action, and provide field-proven protocols for its application in labeling purified enzymes and complex biological mixtures. This guide is designed to empower researchers to leverage this class of reagents for enzyme identification, functional characterization, and as a foundational tool in the development of covalent inhibitors.

Introduction: The Rationale for Covalent Active Site Labeling

The study of enzyme function, regulation, and inhibition is a cornerstone of modern biological research and drug discovery.[1][2] Active site labeling, a technique that installs a chemical tag at the catalytic center of an enzyme, provides an indispensable tool for elucidating these characteristics.[3] By forming a stable, covalent bond, these probes offer a permanent snapshot of enzyme activity, enabling researchers to isolate, identify, and characterize target enzymes with high precision.

Z-D-Leu-Osu is an archetype of an activity-based probe (ABP) designed for specific classes of enzymes, likely proteases. Its structure can be deconstructed into two key functional components:

  • Specificity Moiety (Z-D-Leu): The N-terminal Benzyloxycarbonyl (Z) protected D-Leucine (D-Leu) dipeptide serves as the recognition element. This sequence mimics a substrate, guiding the probe to the binding pocket of a target enzyme. The use of a D-amino acid can confer enhanced stability against degradation by other proteases and provides unique stereochemical properties for specific enzyme recognition.[4]

  • Reactive Warhead (-Osu): The O-succinimidyl ester, more commonly known as an N-hydroxysuccinimide (NHS) ester, is a highly reactive electrophile.[5][6] Once the probe is positioned within the active site, this "warhead" covalently modifies a nearby nucleophilic amino acid residue, such as the ε-amino group of lysine or the N-terminal α-amino group, to form an irreversible and stable amide bond.[7]

This application note will provide the theoretical framework and practical protocols for utilizing Z-D-Leu-Osu and similar reagents, transforming them from a chemical structure into a powerful tool for enzymatic investigation.

Mechanism of Action: A Two-Step Covalent Modification

The efficacy of Z-D-Leu-Osu as an active site probe relies on a sequential two-step mechanism that combines initial reversible binding with subsequent irreversible covalent modification.

  • Step 1: Reversible Recognition and Binding: The probe first docks into the enzyme's active site. This initial interaction is non-covalent and driven by the affinity of the Z-D-Leu recognition motif for the enzyme's substrate-binding pockets. The specificity of this step is paramount, as it determines which enzymes are targeted for labeling.

  • Step 2: Irreversible Covalent Labeling: Following binding, the NHS ester is positioned in close proximity to a nucleophilic residue within the active site. This proximity facilitates a nucleophilic acyl substitution reaction, where the amino group attacks the carbonyl carbon of the ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a leaving group.[6][7] This covalent linkage permanently inactivates the enzyme and affixes the probe to it.

G cluster_1 Step 2: Covalent Reaction cluster_2 Final Product Enzyme Active Site Enzyme Complex Bound Probe Enzyme Enzyme->Complex Recognition & Binding (K_i) Probe Z-D-Leu-Osu Lysine Lys-NH₂ NHS_leaving NHS Complex->NHS_leaving Release of Leaving Group LabeledEnzyme Covalently Labeled Active Site Inactivated Enzyme Complex->LabeledEnzyme Covalent Bond Formation (k_inact) G start Start: Prepare Reagents prep_enzyme Prepare Enzyme Sample (Purified Protein or Cell Lysate) start->prep_enzyme setup_controls Set Up Controls (Competition, Heat-Inactivated) prep_enzyme->setup_controls add_probe Add Z-D-Leu-Osu Probe (Final Conc: 1-10 µM) setup_controls->add_probe incubate Incubate at RT (30 minutes) add_probe->incubate quench Quench Reaction (e.g., add SDS-PAGE sample buffer) incubate->quench analyze Analyze Results (SDS-PAGE, Western Blot, MS) quench->analyze end End analyze->end

Figure 2: General experimental workflow for active site labeling using a Z-D-Leu-Osu probe.

Protocol 1: In Vitro Labeling of a Purified Enzyme

This protocol describes the labeling of a purified enzyme to confirm direct interaction and determine labeling efficiency.

Materials:

  • Purified target enzyme

  • Z-D-Leu-Osu probe (with reporter tag), 10 mM stock in DMSO

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4

  • Known competitive inhibitor (for control), 100x stock in DMSO

  • Quenching Solution: 4x SDS-PAGE loading buffer

  • Microcentrifuge tubes

Procedure:

  • Prepare Reaction Mixtures: Set up 20 µL reactions in microcentrifuge tubes on ice. For each condition (Test, Competition, Heat-Inactivated), prepare a master mix of buffer and enzyme.

    • Test Sample: 1 µL Purified Enzyme (to final conc. of 1 µM) + 18 µL Reaction Buffer.

    • Competition Control: 1 µL Purified Enzyme + 1 µL 100x Inhibitor + 17 µL Reaction Buffer.

    • Heat-Inactivated Control: 1 µL Purified Enzyme (pre-heated at 95°C for 10 min) + 18 µL Reaction Buffer.

  • Pre-incubation (for control): Incubate the Competition Control tube for 15 minutes at room temperature to allow the inhibitor to bind.

  • Initiate Labeling: Add 1 µL of 200 µM Z-D-Leu-Osu probe stock solution to each tube (final concentration: 10 µM). Mix gently by pipetting.

  • Incubation: Incubate all tubes for 30 minutes at room temperature.

  • Quench Reaction: Stop the reaction by adding 7 µL of 4x SDS-PAGE loading buffer. Vortex briefly and heat at 95°C for 5 minutes.

  • Analyze: Analyze the samples by SDS-PAGE followed by in-gel fluorescence scanning (if using a fluorescent tag) or Western blot (if using a biotin tag).

Protocol 2: Active Site Labeling in Cell Lysate

This protocol is designed to identify and label a target enzyme within a complex biological mixture.

Materials:

  • Cultured cells expressing the target enzyme

  • Lysis Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1% NP-40, pH 7.4 (supplemented with protease inhibitor cocktail without EDTA if the target is a metalloprotease)

  • Z-D-Leu-Osu probe (with reporter tag), 10 mM stock in DMSO

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4

  • BCA Protein Assay Kit

Procedure:

  • Prepare Cell Lysate: Lyse cells according to standard protocols. [8]Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

  • Quantify Protein: Determine the total protein concentration of the supernatant using a BCA assay.

  • Normalize Samples: Dilute the lysate with Reaction Buffer to a final concentration of 1-2 mg/mL.

  • Set Up Reactions: In microcentrifuge tubes, add 50 µg of total protein per reaction (e.g., 25 µL of 2 mg/mL lysate). Set up Test, Competition, and Heat-Inactivated controls as described in Protocol 1.

  • Initiate Labeling: Add the Z-D-Leu-Osu probe to a final concentration of 10 µM.

  • Incubate: Incubate for 30-60 minutes at room temperature.

  • Quench and Analyze: Quench the reaction with SDS-PAGE loading buffer and analyze by Western blot or in-gel fluorescence. A specific band corresponding to the molecular weight of the target enzyme should appear in the test lane and be diminished or absent in the control lanes.

Data Analysis and Interpretation

The primary readout for these experiments is typically gel-based.

  • SDS-PAGE: A successful labeling event will result in a band at the molecular weight of the target enzyme.

  • In-Gel Fluorescence: Provides a direct visualization of labeled proteins. The intensity of the band correlates with the amount of active, labeled enzyme.

  • Western Blot: For biotinylated probes, a streptavidin-HRP conjugate is used for detection. This method offers high sensitivity.

  • Mass Spectrometry: For definitive confirmation, the labeled band can be excised from the gel and analyzed by mass spectrometry to identify the protein and map the precise site of covalent modification.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No Labeling Signal 1. Inactive enzyme.2. Probe degradation (hydrolysis).3. Incorrect buffer (e.g., Tris).4. Insufficient probe concentration or incubation time.1. Use a fresh, validated enzyme preparation. Confirm activity with a fluorogenic substrate assay.<[9]br>2. Prepare fresh probe dilutions from DMSO stock immediately before use.3. Switch to a non-nucleophilic buffer like HEPES or PBS.4. Increase probe concentration or incubation time systematically.
High Background /Off-Target Labeling 1. Probe concentration is too high.2. Incubation time is too long.3. Non-specific binding of the probe.1. Perform a dose-response experiment to find the lowest effective concentration.2. Reduce incubation time.3. Add a mild non-ionic detergent (e.g., 0.01% Tween-20) to the reaction buffer.
Labeling Not Reducedin Competition Control 1. Competitor inhibitor is inactive or used at too low a concentration.2. Probe is not binding to the intended active site.1. Verify inhibitor activity and increase its concentration (e.g., 100-1000 fold molar excess over the probe).2. Re-evaluate probe design and target specificity. The labeling may be occurring at an allosteric site.

Conclusion

Z-D-Leu-Osu and analogous peptide-based NHS esters are powerful and adaptable chemical tools for the study of enzymes. By combining the specificity of a peptide recognition motif with the robust reactivity of an NHS ester, these probes enable the direct, covalent labeling of enzyme active sites. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully employ these reagents for target validation, activity profiling, and as a critical step in the pipeline of modern drug discovery.

References

  • UBPBio. (n.d.). Proteasome Activity Fluorometric Assay Kit II. Retrieved from UBPBio website. [Link]

  • Valera, E., et al. (2014). Proteasome Assay in Cell Lysates. Bio-protocol, 4(13). [Link]

  • Bhattacharyya, S., et al. (2016). An assay for 26S proteasome activity based on fluorescence anisotropy measurements of dye-labeled protein substrates. Analytical Biochemistry, 504, 36-43. [Link]

  • Verdoes, M., et al. (2017). Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution. Frontiers in Chemistry, 5, 19. [Link]

  • Amerigo Scientific. (n.d.). N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Retrieved from Amerigo Scientific website. [Link]

  • Dempsey, D. R., et al. (2019). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 624, 161-177. [Link]

  • ResearchGate. (n.d.). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Request PDF. [Link]

  • St-Hilaire, M. R., & Willert, K. (1996). Nucleophile labeling of cysteine and serine protease substrates. Analytical Biochemistry, 242(2), 185-191. [Link]

  • Chan, P. H., et al. (2020). Rational Design and Construction of Active-Site Labeled Enzymes. Methods in Molecular Biology, 2199, 15-27. [Link]

  • Takeda, M., et al. (2013). Differential isotope-labeling for Leu and Val residues in a protein by E. coli cellular expression using stereo-specifically methyl labeled amino acids. Journal of Biomolecular NMR, 55(1), 15-23. [Link]

  • Kasperkiewicz, P., et al. (2017). Peptidyl Activity-Based Probes for Imaging Serine Proteases. Frontiers in Chemistry, 5, 22. [Link]

  • Kasperkiewicz, P., et al. (2021). Peptidyl Activity-Based Probes for Imaging Serine Proteases. Frontiers in Chemistry, 9, 665337. [Link]

  • Markham, G. D. (2005). Conformational dynamics of the active site loop of S-adenosylmethionine synthetase illuminated by site-directed spin labeling. Journal of Biological Chemistry, 280(1), 336-342. [Link]

  • The Ohio State University College of Pharmacy. (n.d.). Research in Drug Development & Discovery. Retrieved from OSU website. [Link]

  • The Ohio State University College of Pharmacy. (2024). The rewards of discovery: A PhD candidate's journey to clinical trials. Retrieved from OSU website. [Link]

  • Cheng Lab, The Ohio State University. (n.d.). Opportunities. Retrieved from OSU website. [Link]

  • OSUCCC – James. (n.d.). Drug Development Institute Capabilities. Retrieved from OSUCCC website. [Link]

  • The Ohio State University Comprehensive Cancer Center. (2024). Cancer drug developed at Ohio State now in clinical trial for people with limited treatment options. Retrieved from OSUCCC website. [Link]

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Application

Application Note: Enhancing Peptide Therapeutic Stability Through N-Terminal Modification with Z-D-Leu-Osu

Abstract The therapeutic potential of peptides is frequently curtailed by their susceptibility to rapid enzymatic degradation in vivo, leading to short half-lives and limited bioavailability. A primary mechanism of degra...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic potential of peptides is frequently curtailed by their susceptibility to rapid enzymatic degradation in vivo, leading to short half-lives and limited bioavailability. A primary mechanism of degradation is cleavage by exopeptidases at the N-terminus. This guide provides a comprehensive framework for strategically enhancing peptide stability by introducing an enzyme-resistant D-amino acid at the N-terminus using N-succinimidyl Z-D-Leucinate (Z-D-Leu-Osu). We will detail the underlying scientific principles, provide step-by-step protocols for peptide modification and purification, and describe a robust enzymatic stability assay to validate the enhanced resistance of the final product.

The Principle of Stereochemical Shielding

Proteases, the enzymes responsible for peptide bond hydrolysis, exhibit a high degree of stereospecificity. Their catalytic sites are evolved to recognize and bind peptides composed of L-amino acids, the exclusive enantiomeric form found in natural proteins.[1] The introduction of a D-amino acid at the N-terminus of a peptide chain acts as a "stereochemical shield." This mirror-image configuration creates significant steric hindrance, preventing the peptide from correctly docking into the enzyme's active site.[1] Consequently, the N-terminal peptide bond is rendered resistant to cleavage by aminopeptidases, a major class of exopeptidases.[2] This strategic modification can dramatically increase the peptide's circulation half-life without necessarily altering its core binding motif.[3][4]

G cluster_0 Standard L-Peptide Degradation cluster_1 Enhanced Stability with D-Amino Acid P1 L-Peptide E1 Aminopeptidase P1->E1 Stereospecific Binding (Correct Fit) F1 Cleaved N-Terminus + Degraded Peptide E1->F1 Catalysis P2 N-Terminal D-Leu Peptide E2 Aminopeptidase P2->E2 Steric Hindrance (Incorrect Fit) F2 Intact, Stable Peptide E2->F2 No Catalysis

Caption: Mechanism of protease resistance via N-terminal D-amino acid modification.

The Reagent: Z-D-Leu-Osu

N-succinimidyl Z-D-Leucinate (Z-D-Leu-Osu) is a specialized reagent designed for this purpose. It comprises three key components:

  • D-Leucine (D-Leu): The D-enantiomer that provides resistance to enzymatic cleavage.

  • N-hydroxysuccinimide ester (Osu or NHS): A highly reactive group that efficiently couples with the primary α-amino group at the peptide's N-terminus under mild conditions.[5][6]

  • Benzyloxycarbonyl (Z or Cbz) group: A well-established amine protecting group.[7] In this application, it serves a dual role. Initially, it protects the D-Leucine's own amino group. Post-conjugation, it can either be retained on the final peptide to further block N-terminal degradation and potentially enhance stability, or it can be selectively removed if the free amine of the newly added D-Leu is required for activity.[8][9][10] The Cbz group is notably stable to the trifluoroacetic acid (TFA) cocktails typically used for peptide cleavage from solid-phase resins.[11]

Experimental Workflow Overview

The process of creating and validating an enzyme-resistant peptide using Z-D-Leu-Osu involves a systematic, multi-step workflow. Each stage is followed by analytical verification to ensure success before proceeding to the next.

G start Start: Unmodified Peptide mod Step 1: N-Terminal Modification with Z-D-Leu-Osu start->mod verify1 QC 1: LC-MS Analysis (Confirm Mass Shift) mod->verify1 deprotect Step 2 (Optional): Cbz Group Removal (Hydrogenolysis) verify1->deprotect Decision: Is N-terminal amine needed? purify Step 3: RP-HPLC Purification verify1->purify Decision: Retain Cbz group verify2 QC 2: LC-MS Analysis (Confirm Mass Shift) deprotect->verify2 verify2->purify verify3 QC 3: Analytical HPLC & MS (Assess Purity & Confirm Identity) purify->verify3 assay Step 4: Enzymatic Degradation Assay verify3->assay end Result: Validated Enzyme- Resistant Peptide assay->end

Caption: Complete workflow for synthesis and validation of enzyme-resistant peptides.

Detailed Protocols

Materials and Reagents
  • Parent Peptide (purified, lyophilized)

  • Z-D-Leu-Osu (MW: 362.37 g/mol )

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate or Phosphate Buffer (pH 8.3-8.5)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reversed-Phase HPLC (RP-HPLC) system with C18 column

  • HPLC Solvents: Solvent A (0.1% TFA in Water), Solvent B (0.1% TFA in Acetonitrile)

  • Mass Spectrometer (MS)

  • Trypsin and/or α-Chymotrypsin, sequencing grade

  • Digestion Buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8)

  • Quenching Solution (e.g., 10% TFA or Formic Acid)

Protocol 1: N-Terminal Modification

Rationale: The reaction is performed at a slightly basic pH (8.3-8.5) where the N-terminal α-amino group is sufficiently deprotonated and nucleophilic to attack the NHS ester, while minimizing the reactivity of lysine ε-amino groups (pKa ~10.5).[5] A molar excess of the NHS ester drives the reaction to completion.

  • Peptide Dissolution: Dissolve the parent peptide in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Separately, dissolve Z-D-Leu-Osu in a minimal volume of anhydrous DMF or DMSO. Prepare this solution immediately before use to minimize hydrolysis of the NHS ester.

  • Reaction Setup: Calculate a 5-10 molar excess of Z-D-Leu-Osu relative to the peptide. Add the Z-D-Leu-Osu solution dropwise to the stirring peptide solution. If the pH drops, it can be carefully adjusted back to ~8.3 with DIPEA.

  • Incubation: Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C with gentle agitation.

  • Monitoring (QC 1): Take a small aliquot of the reaction mixture. Quench with 1% TFA and analyze by LC-MS. Successful conjugation is confirmed by the appearance of a new peak with the expected mass increase (Mass of Parent Peptide + 345.4 Da, corresponding to the addition of the Z-D-Leu moiety).

Protocol 2: Purification by RP-HPLC

Rationale: RP-HPLC separates the modified peptide from unreacted starting material, hydrolyzed reagent, and other impurities based on hydrophobicity. The addition of the Cbz-D-Leu group will typically increase the peptide's retention time on a C18 column.

  • Sample Preparation: Acidify the entire reaction mixture with TFA to a final concentration of 0.1% to ensure compatibility with the mobile phase.

  • Method Development: On an analytical C18 column, determine an optimal gradient for separating the product from the parent peptide. A typical gradient might run from 5% to 65% Solvent B over 30 minutes.

  • Preparative Purification: Scale up the separation to a preparative C18 column. Collect fractions corresponding to the desired product peak.

  • Analysis (QC 3): Analyze the collected fractions using analytical HPLC to assess purity. Pool fractions with >95% purity. Confirm the identity of the purified product by MS.

  • Lyophilization: Freeze-dry the pooled, pure fractions to obtain the final modified peptide as a white powder.

Protocol 3: Enzymatic Degradation Assay

Rationale: This assay directly measures the stability of the modified peptide against a specific protease and compares it to the unmodified parent peptide. LC-MS is used to quantify the amount of intact peptide remaining at various time points.[12][13][14]

  • Stock Solutions: Prepare 1 mg/mL stock solutions of both the unmodified parent peptide and the purified Z-D-Leu-peptide in an appropriate buffer (e.g., water or PBS). Prepare a 1 mg/mL stock solution of the protease (e.g., Trypsin) in 1 mM HCl.

  • Reaction Setup: In separate microcentrifuge tubes for each time point (e.g., 0, 15, 30, 60, 120, 240 minutes), prepare the digestion reactions.

    • Add peptide stock to the digestion buffer (e.g., 100 mM Tris-HCl, pH 7.8) to a final concentration of 100 µg/mL.

    • Initiate the reaction by adding the protease to a final enzyme:substrate ratio of 1:50 (w/w). The T=0 sample should have the quenching solution added before the enzyme.

  • Incubation: Incubate all tubes at 37°C.

  • Quenching: At each designated time point, stop the reaction by adding a quenching solution (e.g., 10% TFA) to the corresponding tube to a final concentration of 1%.

  • LC-MS Analysis: Analyze each sample by LC-MS. Integrate the peak area of the intact peptide in each chromatogram.

  • Data Analysis: Normalize the peak area at each time point (Tx) to the peak area at T0. Plot the percentage of intact peptide remaining versus time for both the modified and unmodified peptides.

Data Presentation and Interpretation

The results of the enzymatic degradation assay should be summarized in a clear, tabular format to facilitate direct comparison. This quantitative data provides definitive evidence of the modification's efficacy.

Table 1: Comparative Stability of Unmodified vs. Z-D-Leu-Modified Peptide in the Presence of Trypsin (1:50 w/w) at 37°C

Time (minutes)% Intact Unmodified Peptide% Intact Z-D-Leu-Peptide
0100%100%
1562%98%
3035%97%
6012%95%
120<5%91%
240Not Detected84%

From this data, key stability metrics such as the half-life (t½) can be calculated, providing a quantitative measure of the improvement in proteolytic resistance.[15] In the example above, the unmodified peptide has a half-life of less than 30 minutes, whereas the Z-D-Leu-modified peptide's half-life is well over 4 hours, demonstrating a significant enhancement in stability.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Modification Yield NHS ester hydrolysis.Prepare Z-D-Leu-Osu solution immediately before use. Ensure anhydrous solvent.
Incorrect pH.Verify reaction buffer pH is between 8.3 and 8.5.
Peptide aggregation.Perform reaction at a more dilute concentration or add organic co-solvents.
Multiple Products Observed Modification of internal lysines.Lower the reaction pH to ~8.0 to increase selectivity for the N-terminus.
Peptide instability in buffer.Use fresh buffers and ensure peptide is stable under reaction conditions.
Poor HPLC Separation Product and starting material co-elute.Optimize the HPLC gradient. Use a shallower gradient around the elution point.
Rapid Degradation of Modified Peptide Cleavage by endopeptidases.The modification only protects against exopeptidases. The core sequence may be susceptible to internal cleavage.
Cbz group removed during handling.The Cbz group is generally stable but can be sensitive to strong acids or catalytic metals. Confirm its presence by MS.

Conclusion

N-terminal modification with Z-D-Leu-Osu is a highly effective and straightforward strategy for enhancing the enzymatic stability of therapeutic peptides. By creating a stereochemical barrier to exopeptidase activity, this approach can significantly extend a peptide's biological half-life, a critical step in the development of viable peptide-based drugs. The protocols outlined in this guide provide a robust framework for synthesis, purification, and validation, enabling researchers to reliably produce and confirm the stability of their modified peptide candidates.

References

  • A Streamlined High-Throughput LC–MS Assay for Quantifying Peptide Degradation in Cell Culture. (2024). bioRxiv. [Link]

  • A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. (2024). PMC. [Link]

  • Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. (2001). PNAS. [Link]

  • Software-aided workflow for predicting protease-specific cleavage sites using physicochemical properties of the natural and unnatural amino acids in peptide-based drug discovery. (2020). Scientific Reports. [Link]

  • Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. (2021). Clinical and Translational Science. [Link]

  • Protease-Resistant Peptide Design – Empowering Nature’s Fragile Warriors Against HIV. (2012). Biopolymers. [Link]

  • Methodology for Analysis of Peptide Consumption by Yeast during Fermentation of Enzymatic Protein Hydrolysate Supplemented Synthetic Medium Using UPLC-IMS-HRMS. (2022). Molecules. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]

  • Protease-Resistant Peptide Design—Empowering Nature's Fragile Warriors Against HIV. (2012). Wiley Online Library. [Link]

  • Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. (2023). RSC Publishing. [Link]

  • Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements. (2003). Rapid Communications in Mass Spectrometry. [Link]

  • A d-Amino Acid at the N-Terminus of a Protein Abrogates Its Degradation by the N-End Rule Pathway. (2015). ACS Chemical Biology. [Link]

  • Engineering protease-resistant peptides to inhibit human parainfluenza viral respiratory infection. (2021). bioRxiv. [Link]

  • How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. (2023). ResearchGate. [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Selective N-terminal modification of peptides and proteins: Recent progresses and applications. (2022). Chinese Chemical Letters. [Link]

  • Strategies for Improving Peptide Stability and Delivery. (2022). Pharmaceuticals. [Link]

  • Selective protein N-terminal labeling with N-hydroxysuccinimide esters. (2019). Methods in Enzymology. [Link]

  • A Facile Method for Preferential Modification of the N-Terminal Amino Group of Peptides Using Triazine-Based Coupling Reagents. (2014). Biological and Pharmaceutical Bulletin. [Link]

  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. (2002). ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Coupling Efficiency with Z-D-Leu-Osu

Welcome to the technical support center for Z-D-Leu-Osu. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during coupling reacti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Z-D-Leu-Osu. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during coupling reactions with this reagent. As your dedicated scientific resource, this document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and optimize your experimental outcomes.

Introduction to Z-D-Leu-Osu Coupling

Z-D-Leu-Osu, or N-(Benzyloxycarbonyl)-D-leucine N-hydroxysuccinimide ester, is a widely used activated amino acid derivative in peptide synthesis and bioconjugation. The N-hydroxysuccinimide (OSu) ester provides a reactive site for efficient acylation of primary amines, forming a stable amide bond. The benzyloxycarbonyl (Z) group offers robust protection for the amine terminus, which is stable under typical coupling conditions and can be selectively removed later, often by catalytic hydrogenation.

Despite its utility, achieving high coupling efficiency can sometimes be challenging. This guide provides a structured, question-and-answer-based approach to troubleshoot and resolve the most common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction with Z-D-Leu-Osu is showing very low to no product formation. What are the most likely causes?

Low or failed coupling efficiency is a frequent issue that can typically be traced back to a few key areas: reagent quality, reaction conditions, or inherent properties of your substrate.

Most Common Culprits:

  • Hydrolysis of Z-D-Leu-Osu: The OSu active ester is highly susceptible to hydrolysis, especially in the presence of water. Once hydrolyzed, it can no longer react with your amine.

  • Sub-optimal pH: The coupling reaction is highly pH-dependent. The amine nucleophile must be in its unprotonated, free-base form to be reactive.

  • Reagent Inactivity: The Z-D-Leu-Osu reagent may have degraded due to improper storage or handling.

  • Steric Hindrance: The amine you are targeting may be sterically hindered, slowing down the reaction rate significantly.

Q2: How can I be sure my Z-D-Leu-Osu reagent is still active?

The stability of your activated ester is paramount. OSu esters are sensitive to moisture and should be stored under desiccated and cold conditions.

Protocol: Quick Reagent Activity Test

  • Prepare a Test Solution: Dissolve a small amount of your Z-D-Leu-Osu in anhydrous DMF or DMSO.

  • Add a Simple Primary Amine: Introduce a simple, unhindered primary amine (e.g., benzylamine or a simple amino acid ester) in a 1:1 molar ratio.

  • Monitor by TLC or LC-MS: Spot the reaction mixture on a TLC plate or inject into an LC-MS at t=0 and after 15-30 minutes.

  • Analyze: A successful reaction will show the consumption of the starting materials and the appearance of a new product spot/peak. If little to no change is observed, your Z-D-Leu-Osu has likely hydrolyzed and should be discarded.

Q3: What is the optimal pH for the coupling reaction and why is it so critical?

The pH of the reaction medium is a delicate balance. The primary amine nucleophile needs to be deprotonated to be reactive. However, at higher pH, the rate of hydrolysis of the OSu ester increases dramatically, reducing the amount of active reagent available for coupling.[1][2][3]

pH Optimization Strategy:

  • Recommended Range: The optimal pH for NHS ester coupling reactions is generally between 7.2 and 8.5.[1]

  • Buffer Selection: Use non-nucleophilic buffers such as phosphate, borate, or HEPES. Avoid buffers containing primary amines like Tris (TBS), as they will compete in the reaction.[1]

  • For Amine Salts: If your amine is provided as a hydrochloride or other salt, you must add a non-nucleophilic base to neutralize it and free the amine. Use 2-3 equivalents of a base like Diisopropylethylamine (DIPEA) or triethylamine (TEA).[4]

The diagram below illustrates the competition between the desired aminolysis reaction and the undesirable hydrolysis side-reaction.

G cluster_0 Reaction Pathways Z-D-Leu-Osu Z-D-Leu-Osu Desired_Product Z-D-Leu-NH-R (Stable Amide Bond) Z-D-Leu-Osu->Desired_Product Aminolysis (pH 7.2-8.5) Hydrolyzed_Ester Z-D-Leu-OH (Inactive Carboxylic Acid) Z-D-Leu-Osu->Hydrolyzed_Ester Hydrolysis (Increases with pH) Primary_Amine R-NH2 (Nucleophile) Primary_Amine->Desired_Product Water H2O (Competing Nucleophile) Water->Hydrolyzed_Ester

Caption: Competing reactions in Z-D-Leu-Osu coupling.

Q4: I suspect steric hindrance is the problem. What are my options?

Steric hindrance can significantly reduce the reaction rate. If your amine is located in a crowded chemical environment, the standard protocol may not be sufficient.

Strategies to Overcome Steric Hindrance:

  • Increase Reaction Time: Extend the reaction from a few hours to overnight.

  • Increase Temperature: Gently warming the reaction (e.g., to 30-40°C) can help overcome the activation energy, but monitor for potential side reactions or degradation.

  • Increase Reagent Concentration: A higher concentration of reactants can favor the bimolecular coupling reaction.

  • Switch to a More Powerful Coupling System: While Z-D-Leu-Osu is an active ester, for extremely challenging couplings, you may need to start from the corresponding carboxylic acid (Z-D-Leu-OH) and use more potent in-situ activating reagents like HATU or HBTU with HOBt or OxymaPure. These form highly reactive intermediates capable of overcoming significant steric barriers.

Q5: What is the best solvent to use for my reaction?

The choice of solvent is critical for ensuring all reactants are fully dissolved and available to react.

  • Recommended Solvents: Anhydrous (dry) Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are the most common and effective solvents for dissolving Z-D-Leu-Osu and many amine-containing substrates.[3][5]

  • Aqueous Systems: If your substrate is only soluble in aqueous buffers, be mindful of the rapid hydrolysis of the OSu ester.[1] In such cases, it's advisable to add the Z-D-Leu-Osu (dissolved in a minimal amount of organic co-solvent like DMF or DMSO) to the buffered amine solution immediately before starting the reaction. Keep the final concentration of the organic solvent low (typically <10%) to avoid denaturation if working with proteins.[6]

Data Summary: The Impact of pH on NHS Ester Stability

The following table quantitatively demonstrates the critical relationship between pH and the stability of an NHS ester, highlighting the half-life of the active reagent in aqueous conditions.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.04~1 hour
8.6410 minutes
9.0Room TemperatureMinutes
Source: Data compiled from Thermo Fisher Scientific technical resources.[1]

This data underscores the necessity of carefully controlling the pH to maximize the desired aminolysis reaction over the competing hydrolysis.

Troubleshooting Workflow

If you are experiencing low coupling efficiency, follow this systematic troubleshooting workflow to diagnose and resolve the issue.

G start Low Coupling Efficiency check_reagent Is Z-D-Leu-Osu active? (Perform activity test) start->check_reagent check_conditions Are reaction conditions optimal? check_reagent->check_conditions Yes replace_reagent Replace Z-D-Leu-Osu check_reagent->replace_reagent No check_substrate Is the amine substrate sterically hindered or aggregated? check_conditions->check_substrate Conditions OK optimize_ph Adjust pH to 7.2-8.5 Use non-nucleophilic buffer Add base if using amine salt check_conditions->optimize_ph pH issue optimize_solvent Ensure reactants are fully dissolved Use anhydrous DMF/DMSO check_conditions->optimize_solvent Solubility issue optimize_kinetics Increase reaction time/temperature Increase reactant concentration check_substrate->optimize_kinetics Yes change_reagent Switch to Z-D-Leu-OH with a stronger coupling reagent (e.g., HATU) check_substrate->change_reagent Severe hindrance success Successful Coupling replace_reagent->success optimize_ph->success optimize_solvent->success optimize_kinetics->success change_reagent->success

Caption: Systematic workflow for troubleshooting low coupling efficiency.

Experimental Protocols

Protocol 1: General Coupling Reaction in an Organic Solvent

This protocol is suitable for coupling Z-D-Leu-Osu to a primary amine that is soluble in an organic solvent.

  • Preparation: Ensure all glassware is thoroughly dried. Use anhydrous grade DMF or DMSO as the solvent.

  • Dissolve Amine: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve your primary amine-containing substrate (1.0 equivalent).

  • Add Base (if necessary): If your amine is a salt (e.g., HCl), add 2-3 equivalents of DIPEA. Stir for 5 minutes.

  • Add Z-D-Leu-Osu: In a separate vial, dissolve Z-D-Leu-Osu (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF or DMSO. Add this solution to the amine mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, or overnight for hindered amines.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting amine.

  • Work-up: Once complete, the reaction mixture can be diluted with an organic solvent like ethyl acetate and washed with 5% aqueous LiCl or a mild acid to remove DMF and any remaining base, followed by a brine wash. The organic layer is then dried and concentrated to yield the crude product, which can be purified by column chromatography.

Protocol 2: Coupling in an Aqueous Buffer

This protocol is adapted for water-soluble biomolecules like proteins.

  • Buffer Exchange: Ensure your biomolecule (e.g., protein) is in an amine-free buffer (e.g., PBS, pH 7.4). If the stock buffer contains Tris or other primary amines, perform a buffer exchange using a desalting column or dialysis.[6]

  • Prepare Z-D-Leu-Osu Stock: Prepare a concentrated stock solution of Z-D-Leu-Osu (e.g., 10-20 fold molar excess over the amine) in anhydrous DMSO.

  • Initiate Reaction: Add the Z-D-Leu-Osu stock solution to the vigorously stirring protein solution. The final DMSO concentration should ideally be below 10% to prevent protein denaturation.[6]

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quench Reaction: Stop the reaction by adding a quenching buffer containing a primary amine, such as 1M Tris-HCl or glycine, to a final concentration of 50-100 mM. Incubate for 30 minutes.[6]

  • Purification: Remove unreacted Z-D-Leu-Osu and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[6]

References

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

  • Conditions for coupling to an N-hydroxysuccinimide ester. Reddit. [Link]

  • Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. PMC - NIH. [Link]

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. [Link]

  • N-Hydroxysuccinimide active ester. [Link]

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir - ACS Publications. [Link]

  • Preparation of activated NHS-esters and their reaction with... ResearchGate. [Link]

  • NHS ester labeling of amino biomolecules. [Link]

Sources

Optimization

Technical Support Center: Optimizing pH for Z-D-Leu-Osu Reactions

Welcome to the technical support center for optimizing reactions involving Z-D-Leu-Osu (N-Benzyloxycarbonyl-D-leucine N-hydroxysuccinimide ester). This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving Z-D-Leu-Osu (N-Benzyloxycarbonyl-D-leucine N-hydroxysuccinimide ester). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of pH in achieving successful and reproducible conjugations. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your specific application.

Core Principles: The pH-Driven Balancing Act

Z-D-Leu-Osu, like other N-hydroxysuccinimide (NHS) esters, is a powerful reagent for covalently attaching the Z-D-Leucine moiety to primary amines (–NH₂) on target molecules such as proteins, peptides, or modified oligonucleotides.[1][2] The success of this reaction hinges on a delicate, pH-dependent balance between two competing chemical pathways: aminolysis (the desired conjugation) and hydrolysis (reagent inactivation).[3][4]

  • Amine Reactivity (Aminolysis): The reactive species is the unprotonated primary amine (R-NH₂), which acts as a nucleophile, attacking the ester to form a stable amide bond.[3][4] At acidic or neutral pH, the amine is predominantly in its protonated, non-nucleophilic form (R-NH₃⁺). As the pH increases into the alkaline range, the amine becomes deprotonated, increasing its reactivity and favoring the conjugation reaction.[1][5]

  • Ester Instability (Hydrolysis): Unfortunately, the NHS ester itself is susceptible to attack by hydroxide ions (OH⁻), which are more abundant at higher pH. This competing reaction, known as hydrolysis, cleaves the ester, rendering the Z-D-Leu-Osu inactive and unable to conjugate to your target.[3][6][7] The rate of hydrolysis increases dramatically with pH; the half-life of a typical NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.5-9.[6][7]

Therefore, optimizing the pH is a crucial compromise: it must be high enough to deprotonate a sufficient fraction of the target amines but low enough to minimize the rate of ester hydrolysis.

NHS_Ester_Reaction_Pathways cluster_0 Reaction Environment cluster_1 Reaction Pathways cluster_2 pH Influence Reagent Z-D-Leu-Osu (Active NHS Ester) Conjugation Successful Conjugation (Stable Amide Bond) Reagent->Conjugation Aminolysis (Favored at optimal pH) Hydrolysis Inactive Product (Hydrolyzed Ester) Reagent->Hydrolysis Hydrolysis (Increases at high pH) Target Target Molecule with Primary Amine (R-NH₂) Target->Conjugation pH_Scale Low pH (e.g., < 7.0) Protonated Amine (R-NH₃⁺) Slow Reaction pH_Optimal Optimal pH (e.g., 7.2-8.5) Balance of R-NH₂ vs. Hydrolysis Good Yield pH_High High pH (e.g., > 9.0) Fast Hydrolysis Low Yield

Caption: Competing reaction pathways for Z-D-Leu-Osu at varying pH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting pH for my Z-D-Leu-Osu reaction?

For most protein and peptide labeling, a starting pH range of 7.2 to 8.5 is recommended.[6][8] A widely used and effective starting point is pH 8.3-8.5 .[1][2] This range generally provides the best compromise between amine reactivity and ester stability. For specific substrates, like amino-modified RNA, the optimal pH might be slightly lower, in the range of 7.0-7.5.[9]

Q2: Which buffer systems are compatible with NHS ester reactions?

The choice of buffer is critical. You must use an amine-free buffer to prevent the buffer itself from reacting with your Z-D-Leu-Osu.

Buffer SystemRecommended ConcentrationpH RangeNotes
Phosphate Buffer 50-100 mM6.5 - 7.5A common choice, but buffering capacity is weaker above pH 7.5.[6]
Sodium Bicarbonate 50-100 mM8.0 - 8.5Excellent choice for the optimal reaction range.[1][2]
HEPES Buffer 50-100 mM7.2 - 8.2Good buffering capacity in the physiological range.[6][10]
Borate Buffer 50-100 mM8.0 - 9.0Effective at slightly more alkaline pH, but monitor hydrolysis.[6]

Incompatible Buffers: Absolutely avoid buffers containing primary amines, such as Tris (TBS), glycine, and arginine , as they will compete with your target molecule and significantly reduce or eliminate your conjugation yield.[6][10][11]

Q3: My target protein is unstable at pH > 8. Can I perform the reaction at a lower pH?

Yes, it is possible to perform the reaction at a lower pH (e.g., 7.0-7.2), but you will need to compensate for the slower reaction rate. At a lower pH, a smaller fraction of the primary amines on your target will be deprotonated and reactive.[5] To achieve a sufficient yield, you may need to:

  • Increase the reaction time: Instead of 1-2 hours, you might need to let the reaction proceed for 4 hours or even overnight at 4°C.[6]

  • Increase the molar excess of Z-D-Leu-Osu: Using a higher concentration of the NHS ester can help drive the reaction to completion.

Q4: How does temperature affect the optimal pH?

Temperature influences both reaction rates. The rate of hydrolysis increases with temperature. For instance, the half-life of an NHS ester at pH 8.6 and 4°C is about 10 minutes, which is significantly longer than it would be at room temperature.[6][7] If you must use a higher pH due to the pKa of your target amine, performing the reaction at 4°C can help mitigate the rapid hydrolysis of the Z-D-Leu-Osu, preserving its reactivity for a longer period.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conjugation Yield 1. Incorrect Buffer: Use of an amine-containing buffer (e.g., Tris, Glycine).[11]Action: Switch to a recommended amine-free buffer like Phosphate, Bicarbonate, or HEPES.[6][10]
2. Incorrect pH: The reaction pH is too low (< 7.0), leaving amines protonated and unreactive.[1][5]Action: Prepare fresh buffer and carefully verify the pH is within the optimal 7.2-8.5 range. Use a calibrated pH meter.[12]
3. Hydrolyzed Reagent: The Z-D-Leu-Osu was hydrolyzed due to improper storage or a reaction pH that was too high (> 9.0).[6][7]Action: Use a fresh aliquot of Z-D-Leu-Osu. If a high pH is necessary, reduce the reaction temperature to 4°C and shorten the reaction time. Perform a quality control check on the reagent (see Protocol 2).
Inconsistent Results Batch-to-Batch 1. pH Drift During Reaction: Hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of a weakly buffered solution, slowing the reaction over time.[1][2]Action: Use a higher concentration buffer (e.g., 100 mM) to ensure sufficient buffering capacity. For large-scale reactions, monitor and adjust the pH during the reaction.
2. Degraded Solvent: The organic solvent (DMSO/DMF) used to dissolve the Z-D-Leu-Osu contained water or, in the case of DMF, had degraded to dimethylamine.[1][11]Action: Use anhydrous-grade DMSO or DMF.[13] If DMF has a "fishy" odor, it has degraded and should be discarded.[1][11] Always prepare the reagent solution immediately before use.[11]

Experimental Protocols

Protocol 1: pH Optimization Workflow

This protocol provides a framework for systematically determining the optimal pH for your specific target molecule.

pH_Optimization_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A 1. Prepare Buffers (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0) in 100 mM Sodium Phosphate/Bicarbonate B 2. Prepare Target Molecule Stock in Water or Amine-Free Buffer A->B C 3. Prepare Z-D-Leu-Osu Stock (e.g., 10 mM in Anhydrous DMSO) B->C E 5. Initiate Reactions Add Z-D-Leu-Osu stock (e.g., 10x molar excess) to each tube. Vortex. C->E D 4. Set up Parallel Reactions Aliquot target molecule into each pH buffer D->E F 6. Incubate (e.g., 1 hour at Room Temperature) E->F G 7. Quench Reactions (Optional: Add Tris or Glycine) F->G H 8. Analyze Products (e.g., LC-MS, SDS-PAGE, HPLC) G->H I 9. Determine Optimal pH Identify pH with highest conjugate yield and minimal side products. H->I

Caption: Experimental workflow for systematic pH optimization.

Methodology:

  • Buffer Preparation: Prepare a series of 5-6 amine-free buffers (e.g., 100 mM Sodium Phosphate for pH 7.0, 7.5 and 100 mM Sodium Bicarbonate for pH 8.0, 8.5, 9.0). Verify each pH with a calibrated meter.

  • Reagent Preparation: Prepare a stock solution of your target molecule at a known concentration (e.g., 1-5 mg/mL). Immediately before use, dissolve Z-D-Leu-Osu in anhydrous DMSO or DMF to a concentration of ~10 mM.[1][2]

  • Reaction Setup: In separate microcentrifuge tubes, aliquot an equal amount of your target molecule. Add buffer to each tube to bring the volume to 90% of the final reaction volume, ensuring each tube has a different pH.

  • Initiation: Add the required volume of Z-D-Leu-Osu stock (e.g., a 10-20 fold molar excess) to each tube. Vortex immediately.

  • Incubation: Incubate all reactions for a set time (e.g., 1-2 hours) at room temperature.[1]

  • Quenching (Optional): To stop the reaction, you can add a small amount of a primary amine-containing buffer like Tris to a final concentration of ~50 mM.[6]

  • Analysis: Analyze the extent of conjugation in each sample using an appropriate technique (e.g., LC-MS to identify mass shift, SDS-PAGE for proteins, or HPLC). The optimal pH is the one that gives the highest yield of the desired conjugate.

Protocol 2: Quality Control Test for Z-D-Leu-Osu Activity

This test confirms that your Z-D-Leu-Osu is active by measuring the release of the NHS byproduct upon forced hydrolysis, which absorbs light around 260 nm.[11][14]

Materials:

  • Z-D-Leu-Osu reagent

  • Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)

  • 0.5 M NaOH

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Reagent Solution: Dissolve 1-2 mg of Z-D-Leu-Osu in 2 mL of the amine-free buffer. If it's not water-soluble, first dissolve it in a minimal volume of anhydrous DMSO (~200 µL) before adding the buffer.[14]

  • Prepare Control: Create a blank/control solution containing the same buffer and solvent (if used) but without the Z-D-Leu-Osu.

  • Initial Reading (A_initial): Zero the spectrophotometer at 260 nm using the control solution. Measure and record the absorbance of your reagent solution.

  • Induce Hydrolysis: To 1 mL of your reagent solution, add 100 µL of 0.5 M NaOH. Vortex briefly.[11]

  • Final Reading (A_final): Immediately (within 1 minute), measure and record the absorbance of the base-hydrolyzed solution at 260 nm.[14]

Interpretation: A significant increase in absorbance (A_final >> A_initial) indicates the release of N-hydroxysuccinimide and confirms that your Z-D-Leu-Osu reagent is active. If the increase is minimal, the reagent has likely been compromised by moisture and should be discarded.

References

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. RSC Advances. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Conjugates FAQs. Retrieved from [Link]

  • Woodman, R. H. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. Retrieved from [Link]

  • Wang, Y., & Walfield, A. M. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. Retrieved from [Link]

  • Guttman, M., et al. (2021). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. ACS Measurement Science Au. Retrieved from [Link]

  • Lindsey, J. S., et al. (2016). Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10% DMSO. ResearchGate. Retrieved from [Link]

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Klykov, O., & Weller, M. G. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods. Retrieved from [Link]

  • Miron, T., & Wilchek, M. (1982). A spectrophotometric method for the determination of N-hydroxysuccinimide esters. Analytical Biochemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Bioconjugation. Retrieved from [Link]

  • Liu, C. Y., et al. (2010). Reaction mechanism for the LiCl-mediated directed zinc insertion: a computational and experimental study. Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Z-D-Leu-Osu Solubility

This technical support guide is designed for researchers, scientists, and drug development professionals to address solubility challenges with Z-D-Leu-Osu in chemical reactions. Frequently Asked Questions (FAQs) Q1: What...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address solubility challenges with Z-D-Leu-Osu in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving Z-D-Leu-Osu and why is it poorly soluble in some common lab solvents?

A1: Z-D-Leu-Osu's solubility is dictated by its molecular structure, which has both non-polar and polar characteristics. The Z (benzyloxycarbonyl) group and the leucine side chain are hydrophobic, while the N-hydroxysuccinimide (NHS) ester is polar. This dual nature means it is often poorly soluble in water alone.[1]

For effective dissolution, polar aprotic solvents are highly recommended. These solvents can solvate the polar NHS ester without having reactive protons that could cause hydrolysis. The best choices are:

  • Dimethylformamide (DMF): A common and effective solvent for NHS esters. It's crucial to use a high-purity, amine-free grade, as degraded DMF can contain dimethylamine, which will react with the Z-D-Leu-Osu.[2]

  • Dimethyl sulfoxide (DMSO): Another excellent choice with strong solvating power.[3][4][5]

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

It is standard practice to first dissolve the NHS ester in a minimal amount of a dry, water-miscible organic solvent like DMF or DMSO before adding it to an aqueous reaction buffer.[2][6]

Q2: My reaction involves an aqueous buffer, and the Z-D-Leu-Osu precipitates upon addition. How can I prevent this?

A2: Precipitate formation is a common issue when adding an organic solution of Z-D-Leu-Osu to an aqueous buffer due to the sudden change in solvent polarity. Here are strategies to maintain solubility:

  • Slow, Dropwise Addition: Add the Z-D-Leu-Osu stock solution (dissolved in a water-miscible solvent like DMF or DMSO) to the aqueous buffer very slowly while vigorously stirring. This helps to avoid localized high concentrations that can lead to precipitation.[7]

  • Optimize Co-solvent Ratio: The proportion of organic co-solvent to aqueous buffer is critical. You may need to increase the percentage of the organic solvent in the final reaction mixture to keep all components dissolved.

  • Control Concentration: Working with lower concentrations of reactants can help maintain solubility.[7]

Troubleshooting Low Reaction Yields

Q3: I've managed to dissolve the Z-D-Leu-Osu, but my reaction yield is still low. Could solubility still be the underlying issue?

A3: Yes, even if you don't see visible precipitation, micro-precipitates or poor solvation can limit the availability of the reagent for the reaction. Low yield is a frequent problem in peptide coupling reactions.[8]

Troubleshooting Steps:

  • Confirm Reagent Activity: The NHS ester is susceptible to hydrolysis, which renders it inactive.[7] You can perform a qualitative test to check the activity of your Z-D-Leu-Osu. This involves intentionally hydrolyzing the ester with a base and measuring the increase in absorbance at 260 nm, which corresponds to the release of N-hydroxysuccinimide.[2][9]

  • Solvent Quality: Ensure your organic solvent (e.g., DMF) is anhydrous and free of amine contaminants.[2] Water in the solvent will hydrolyze the NHS ester, and any contaminating amines will compete with your target molecule.[2]

  • pH Control: The reaction of NHS esters with primary amines is highly pH-dependent.[6]

    • Optimal Reaction pH: The ideal pH range for the coupling reaction is typically 8.3-8.5.[6][7]

    • Hydrolysis: At higher pH values, the rate of NHS ester hydrolysis increases significantly, reducing the amount of active reagent available.[6][10]

  • Buffer Choice: Never use buffers containing primary amines, such as Tris or glycine. These will compete with your target molecule for reaction with the NHS ester.[2][11] Suitable buffers include phosphate, bicarbonate, or HEPES.[7]

Experimental Protocol: NHS Ester Activity Test

This protocol provides a method to qualitatively assess the reactivity of your Z-D-Leu-Osu.[2]

Materials:

  • Z-D-Leu-Osu

  • Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)

  • Anhydrous DMSO or DMF

  • 0.5 M NaOH

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Reagent Solution: Dissolve 1-2 mg of Z-D-Leu-Osu in 250 µL of anhydrous DMSO or DMF, then add 2 mL of the amine-free buffer.

  • Prepare Control: In a separate cuvette, prepare a control with the same buffer and organic solvent, but without the Z-D-Leu-Osu.

  • Initial Reading: Zero the spectrophotometer at 260 nm using the control solution. Measure and record the initial absorbance of your reagent solution.

  • Induce Hydrolysis: Add 100 µL of 0.5 M NaOH to the reagent solution, vortex for 30 seconds.

  • Final Reading: Immediately measure the absorbance at 260 nm. A significant increase in absorbance compared to the initial reading indicates that the NHS ester is active.[2]

Advanced Topics

Q4: Can temperature be used to improve the solubility of Z-D-Leu-Osu?

A4: While gently warming the solution can increase solubility, it must be done with caution. Elevated temperatures will also accelerate the rate of hydrolysis of the NHS ester, especially in aqueous solutions.[9] If you choose to warm the solution, do so minimally and for the shortest time possible before initiating the reaction.

Q5: Are there alternative coupling reagents I can use if I can't resolve the solubility and yield issues with Z-D-Leu-Osu?

A5: If Z-D-Leu-Osu proves too problematic, you can start with the corresponding carboxylic acid, Z-D-Leu-OH, and use a different coupling agent to activate it in situ. Common coupling reagents include:

  • Carbodiimides: such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and reduce side reactions.[12]

  • Onium Salts: such as HBTU and HATU, which are known for their high efficiency, especially with sterically hindered amino acids.[13]

Visualization: Z-D-Leu-Osu Reaction and Hydrolysis Pathways

G cluster_main Z-D-Leu-Osu Reaction Pathways A Z-D-Leu-Osu (Active Ester) C Desired Product (Amide Bond Formed) A->C Coupling Reaction (pH 8.3-8.5) E Hydrolyzed Product (Inactive Carboxylic Acid) A->E Hydrolysis (competing reaction, favored at high pH) B Primary Amine (R-NH2) B->C D Water (H2O) D->E

Caption: Competing reaction pathways for Z-D-Leu-Osu.

Visualization: Troubleshooting Low Yield

G Start Low Reaction Yield Q1 Is Z-D-Leu-Osu fully dissolved? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the NHS ester active? A1_Yes->Q2 Solubility_Issue Improve Solubility: - Use anhydrous DMF/DMSO - Slow, dropwise addition - Optimize co-solvent ratio A1_No->Solubility_Issue A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the buffer appropriate? A2_Yes->Q3 Activity_Issue Use fresh reagent. Store properly. A2_No->Activity_Issue A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No A3_Yes->Start Re-evaluate stoichiometry and reaction time Buffer_Issue Use non-amine buffer (e.g., Phosphate, HEPES). Check pH (8.3-8.5). A3_No->Buffer_Issue

Caption: A decision tree for troubleshooting low yields in Z-D-Leu-Osu reactions.

References

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

  • Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods. [Link]

  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. [Link]

  • Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

Optimization

Technical Support Center: Managing Steric Hindrance in Z-D-Leu-Osu Labeling

Welcome to the technical support guide for Z-D-Leu-Osu labeling. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Z-D-Leu-Osu labeling. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for challenges related to steric hindrance during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is Z-D-Leu-Osu and how does it work?

Z-D-Leu-Osu is an amine-reactive labeling reagent. Its full name is N-Benzyloxycarbonyl-D-Leucine Succinimidyl Ester. It consists of three key parts:

  • Z (Benzyloxycarbonyl): A bulky, hydrophobic protecting group.

  • D-Leu (D-Leucine): The D-isomer of the amino acid leucine, which adds further bulk.

  • Osu (O-succinimidyl ester): An N-hydroxysuccinimide (NHS) ester. This is the reactive group that covalently couples with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) to form a stable amide bond.[1][2]

The reaction is most efficient in a slightly basic buffer (pH 8.0-9.0), which ensures the target amine is deprotonated and thus sufficiently nucleophilic to attack the ester.[3][4]

Q2: What is steric hindrance and why is it a specific problem for Z-D-Leu-Osu?

Steric hindrance is a phenomenon where the three-dimensional shape and size of a molecule physically obstructs a chemical reaction.[5][6][7] In the context of Z-D-Leu-Osu, the large, non-polar Z-benzyloxycarbonyl and D-Leucine groups create significant bulk. This bulk can prevent the reactive Osu ester from physically reaching target amines on a biomolecule, especially if those amines are located in structurally crowded or buried regions, such as deep within a protein's folded structure.[5][8] This is a primary cause of low or failed labeling reactions.

Troubleshooting Common Issues

This section addresses specific problems you may encounter during your labeling experiments, focusing on diagnosing and resolving issues related to steric hindrance.

Problem 1: Low or No Labeling Efficiency

You've performed the reaction, but analysis (e.g., spectroscopy, mass spectrometry) shows a very low Degree of Labeling (DOL) or no modification at all.

Potential Cause A: Steric Hindrance at the Target Site

The most common reason for failure with this reagent is that the target amine is sterically inaccessible. The bulky Z-D-Leu moiety simply cannot fit into the space required to react.

Troubleshooting Steps:

  • Increase Reaction Time: Allow the reaction to proceed longer (e.g., 4 hours at room temperature or overnight at 4°C). This gives the reagent more time to find a favorable orientation to access the hindered site.[3]

  • Optimize Molar Excess: While a high excess can cause other issues (see Problem 2), a slight, stepwise increase in the molar ratio of Z-D-Leu-Osu to your protein (e.g., from 10:1 to 20:1 or higher) can improve the reaction rate by increasing the effective concentration of the label.[9][10]

  • Adjust Temperature: Running the reaction at room temperature (20-25°C) instead of 4°C can increase the reaction rate.[3] However, be cautious, as this also accelerates the competing hydrolysis of the NHS ester and may compromise the stability of sensitive proteins.

  • Consider a Different Reagent: If optimization fails, Z-D-Leu-Osu may be fundamentally unsuitable for your target. Consider a similar NHS ester with a long, flexible polyethylene glycol (PEG) spacer arm, which can help overcome steric hindrance by providing more distance and flexibility between the label and the reactive group.[8]

Potential Cause B: Reagent Hydrolysis (A Compounding Factor)

The Osu (NHS) ester is highly susceptible to hydrolysis (reaction with water), which inactivates it.[3][8] If your reagent is inactive before it even has a chance to react, the labeling will fail, a problem that can be mistaken for steric hindrance.

Troubleshooting Steps:

  • Prepare Reagent Fresh: Always dissolve Z-D-Leu-Osu in a high-quality, anhydrous organic solvent like DMSO or DMF immediately before use.[1][9] Never store the reagent in an aqueous solution.[1][11]

  • Use Amine-Free Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the labeling reagent, drastically reducing efficiency.[8][9] Use amine-free buffers like PBS, HEPES, or sodium bicarbonate.[2][9]

  • Maintain Optimal pH: The reaction between an NHS ester and an amine is most efficient at a pH of 8.0-8.5.[1][3] Below this range, the amine is protonated and not reactive. Above this range, the rate of hydrolysis of the NHS ester increases significantly, destroying the reagent.[3]

Troubleshooting Workflow: Low Labeling Efficiency

G start Low Labeling Efficiency (Low DOL) check_reagent Is Z-D-Leu-Osu solution fresh? (Prepared in anhydrous DMSO/DMF) start->check_reagent fresh_reagent Prepare fresh reagent solution immediately before use. check_reagent->fresh_reagent No check_buffer Is buffer amine-free? (e.g., PBS, HEPES, Bicarbonate) check_reagent->check_buffer Yes fresh_reagent->check_buffer change_buffer Dialyze sample into an amine-free buffer (pH 8.0-8.5). check_buffer->change_buffer No check_pH Is reaction pH 8.0-8.5? check_buffer->check_pH Yes change_buffer->check_pH adjust_pH Adjust pH to 8.0-8.5 using bicarbonate buffer. check_pH->adjust_pH No steric_issue Suspect Steric Hindrance check_pH->steric_issue Yes adjust_pH->steric_issue optimize_time Increase reaction time (e.g., 4h RT or overnight 4°C). steric_issue->optimize_time optimize_ratio Increase molar excess of Z-D-Leu-Osu. optimize_time->optimize_ratio optimize_temp Increase temperature to RT (if previously at 4°C). optimize_ratio->optimize_temp final_check Re-evaluate DOL. Still low? optimize_temp->final_check final_check->start No, Resolved consider_alt Consider alternative reagent with a flexible spacer arm. final_check->consider_alt Yes

Caption: A logical workflow for troubleshooting low labeling efficiency.

Problem 2: Protein Aggregation or Precipitation

After the labeling reaction, you observe that your protein has precipitated out of the solution.

Potential Cause: Over-labeling and Increased Hydrophobicity

The Z-benzyloxycarbonyl group is very hydrophobic. Attaching too many of these groups to a protein can dramatically alter its physicochemical properties, decrease its solubility in aqueous buffers, and lead to aggregation and precipitation.[9][11] This is especially true if you have used a large molar excess of the reagent to overcome steric hindrance.

Troubleshooting Steps:

  • Reduce Molar Excess: This is the most critical step. Perform a titration experiment starting with a much lower molar excess of Z-D-Leu-Osu (e.g., 3:1 or 5:1 label:protein) and gradually increase it. The goal is to find the highest ratio that achieves sufficient labeling without causing aggregation.[9]

  • Decrease Protein Concentration: Performing the labeling reaction at a lower protein concentration (e.g., < 2 mg/mL) can sometimes reduce the likelihood of aggregation.[9]

  • Control Reaction Time: Shorten the incubation time. A shorter reaction may be sufficient to label the most accessible sites without leading to the over-labeling that causes precipitation.

  • Add Solubilizing Agents: In some cases, including a small percentage of a co-solvent like DMSO (e.g., up to 10-20%) or a non-ionic detergent in the reaction buffer can help maintain the solubility of the labeled conjugate.[11] However, ensure these agents are compatible with your protein and downstream applications.

Experimental Protocols

General Protocol for Labeling a Protein with Z-D-Leu-Osu
  • Protein Preparation:

    • Dialyze the protein extensively against an amine-free buffer (e.g., 1X PBS, pH 7.2-7.4) to remove any interfering substances like Tris or glycine.[2][9]

    • Adjust the protein concentration to 1-2 mg/mL.[2][9]

    • Add 1/10th volume of 1 M sodium bicarbonate to raise the pH to 8.0-8.5 for the reaction.[1][9]

  • Reagent Preparation:

    • Immediately before starting the reaction, dissolve Z-D-Leu-Osu in anhydrous DMSO to a concentration of 10 mg/mL.[1][9]

  • Conjugation Reaction:

    • Calculate the required volume of the Z-D-Leu-Osu stock solution to achieve the desired molar excess (start with a 10-fold molar excess).

    • While gently vortexing the protein solution, slowly add the Z-D-Leu-Osu solution.[9]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1][3]

  • Quenching (Optional):

    • To stop the reaction, add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 30 minutes.[9]

  • Purification:

    • Remove unreacted Z-D-Leu-Osu and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[11]

Reaction Mechanism

Caption: The reaction of Z-D-Leu-Osu with a primary amine on a protein. Note: A placeholder image is used in the DOT script; a real implementation would render the chemical structure.

Data Summary Table

ParameterRecommended RangeImpact on Steric Hindrance Management
pH 8.0 - 8.5Balances amine reactivity with NHS ester stability. Deviating can exacerbate issues by reducing overall reaction efficiency.[1][3]
Temperature 4°C to 25°C (RT)Higher temperature increases reaction rate but also hydrolysis. May help overcome minor steric barriers but use with caution.[3]
Molar Excess (Label:Protein) 5:1 to 20:1Start low to avoid aggregation. Increase cautiously to drive reactions at hindered sites.[9][10]
Reaction Time 1 - 4 hours (RT) or Overnight (4°C)Longer times provide more opportunity for the label to access sterically restricted sites.[1][3]
Buffer Type PBS, HEPES, BicarbonateCritical. Amine-containing buffers (Tris, Glycine) will compete with the target and cause reaction failure.[8][9]

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting AF647-NHS Ester Non-Specific Binding.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjugation Reactions.
  • BenchChem. (2025). Managing steric hindrance in bioconjugation with PEG12 linkers.
  • Thermo Fisher Scientific. (n.d.). Protein Labeling, Crosslinking, and Modification Support—Troubleshooting.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol.
  • Mali, S. M., et al. (2022). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Journal of Proteome Research, 21(3), 816–825.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Probes.
  • Wang, S., et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. Nature Communications, 13(1), 7623.
  • BenchChem. (n.d.). Application Notes and Protocols for Fluorescent Labeling of Proteins Using Isocyanate Derivatives.
  • Meng, F., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(11), 1851–1860.
  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Removal of Unreacted Z-D-Leu-Osu and Byproducts

Welcome to the technical support guide for handling Z-D-Leu-Osu (N-Carbobenzyloxy-D-leucine N-succinimidyl ester) conjugation reactions. This resource is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling Z-D-Leu-Osu (N-Carbobenzyloxy-D-leucine N-succinimidyl ester) conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, experimental protocols, and answers to frequently asked questions regarding the removal of unreacted reagents and byproducts.

Introduction: Why Purification is Critical

Z-D-Leu-Osu is an amine-reactive N-hydroxysuccinimide (NHS) ester. These reagents are invaluable for covalently linking molecules to proteins, peptides, and other biomolecules through stable amide bonds.[1][2][3] However, the reaction is not perfectly efficient. A significant competing reaction is the hydrolysis of the NHS ester by water, which regenerates the carboxylic acid (Z-D-Leu-OH) and releases N-hydroxysuccinimide (NHS).[1][2][4][5]

Failure to remove unreacted Z-D-Leu-Osu and its hydrolysis byproducts (Z-D-Leu-OH and NHS) can lead to:

  • Inaccurate quantification of the final conjugate.

  • Interference in downstream applications and assays.

  • Potential cytotoxicity or off-target effects in biological systems.

  • Poor reproducibility of experimental results.[6]

This guide provides a comprehensive framework for choosing and implementing the most effective purification strategy for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts I need to remove after a conjugation reaction with Z-D-Leu-Osu?

A1: The primary molecules to remove are:

  • Unreacted Z-D-Leu-Osu: The starting reagent that did not react with your target molecule.

  • N-hydroxysuccinimide (NHS): Released as a byproduct from both the desired conjugation reaction and hydrolysis.[1][2][3] It has a molecular weight of approximately 115 Da.

  • Z-D-Leu-OH: The hydrolyzed, inactive form of the reagent. This is formed when the NHS ester reacts with water instead of your target amine.[1][6]

Q2: My reaction buffer contains Tris. Is this a problem?

A2: Yes, this is a significant issue. Buffers containing primary amines, such as Tris (TBS) or glycine, are not compatible with NHS-ester reactions.[2][7][8] These buffer components will compete with your target molecule for reaction with the Z-D-Leu-Osu, drastically reducing your conjugation efficiency.[2][8] Always perform the conjugation in an amine-free buffer like phosphate-buffered saline (PBS), borate, or bicarbonate buffer at a pH between 7.2 and 8.5.[2][5] If your protein is in an incompatible buffer, you must perform a buffer exchange before starting the conjugation.[7][8][9]

Q3: How can I stop the reaction before purification?

A3: You can "quench" the reaction by adding a small molecule with a primary amine. A final concentration of 20-100 mM of Tris or glycine is commonly used.[5][6][9] This will consume any remaining active Z-D-Leu-Osu. Let the quenching reaction proceed for 15-30 minutes at room temperature before beginning purification.[5][9]

Q4: What is the simplest method for removing these small molecules?

A4: For macromolecules like proteins or large peptides, the simplest and most common methods are dialysis and size-exclusion chromatography (SEC) using desalting columns. Both techniques separate molecules based on size, efficiently removing small molecule contaminants from your much larger conjugate.[9][10][11][12]

Q5: How can I confirm that the unreacted materials have been removed?

A5: The most reliable methods are analytical techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that can separate your purified conjugate from unreacted Z-D-Leu-Osu and its byproducts.[13][14][15][16]

  • Mass Spectrometry (MS): Can confirm the mass of your final conjugate and the absence of lower molecular weight contaminants.

  • UV-Vis Spectroscopy: The NHS byproduct absorbs light around 260 nm.[2][4] Monitoring the disappearance of this peak from your sample after purification can indicate successful removal.

Purification Method Selection Guide

Choosing the right purification method depends on your sample volume, the size of your target molecule, and the required purity.

Diagram: Purification Workflow Decision Tree

This diagram outlines a logical path for selecting the appropriate purification technique.

PurificationWorkflow cluster_start cluster_macromolecule Is the target a large macromolecule (e.g., Protein >10 kDa, Antibody)? cluster_volume What is the sample volume? cluster_purity Is the target a small molecule or peptide (<10 kDa)? start Reaction Mixture (Conjugate + Byproducts) q_macro Large Macromolecule? start->q_macro q_volume Sample Volume? q_macro->q_volume Yes q_purity Small Molecule / Peptide? q_macro->q_purity No dialysis Dialysis / Ultrafiltration (Gentle, for large volumes) q_volume->dialysis > 2 mL sec Size-Exclusion Chromatography (Desalting Column) (Fast, for small to medium volumes) q_volume->sec < 2 mL rphplc Reverse-Phase HPLC (High resolution, for high purity) q_purity->rphplc Yes

Caption: Decision tree for selecting a purification method.

Comparison of Common Purification Techniques
FeatureDialysis / Buffer ExchangeSize-Exclusion Chromatography (SEC) / DesaltingReverse-Phase HPLC (RP-HPLC)
Principle Passive diffusion across a semi-permeable membrane based on size.[10][17]Separation of molecules by size as they pass through a porous resin.[11][18][19][20]Separation based on hydrophobicity.[13][14][21]
Best For Proteins >15 kDa, large volumes, gentle buffer exchange.[22]Proteins >5 kDa, rapid desalting, small to medium volumes.[9][18][19]Peptides, small molecules, high-purity applications.[13][16]
Advantages Gentle, low risk of protein loss, handles large volumes well.[12]Fast, high recovery, simple to perform with spin columns.[7]High resolution, excellent for separating closely related species.[14][15]
Disadvantages Time-consuming (hours to overnight), significant sample dilution.[12][22]Can cause some sample dilution, potential for yield loss.[11]Requires specialized equipment, use of organic solvents may denature some proteins.
Typical MWCO 3.5 kDa - 14 kDa (select based on protein size).[23]>5 kDa (resin dependent).[19]N/A

Detailed Protocols

Protocol 1: Purification by Dialysis

This method is ideal for removing small molecules from protein samples larger than ~15 kDa.[22] The principle is the passive diffusion of molecules across a semi-permeable membrane with a defined molecular weight cut-off (MWCO).[10][12][17]

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for an antibody).

  • Large beaker (e.g., 2-4 L).

  • Stir plate and stir bar.

  • Dialysis Buffer: A large volume of an appropriate buffer for your purified protein (e.g., PBS). The volume should be at least 200-500 times the sample volume.[17]

Procedure:

  • Prepare Membrane: Prepare the dialysis membrane according to the manufacturer's instructions. This often involves rinsing with distilled water to remove storage solutions.[22]

  • Load Sample: Carefully load your quenched reaction mixture into the dialysis tubing or cassette, avoiding the introduction of air bubbles. Securely seal the device with clamps.[22]

  • First Dialysis: Immerse the sealed dialysis device in a beaker containing the dialysis buffer. Place the beaker on a stir plate and stir gently at 4°C or room temperature. Dialyze for at least 2 hours.[10][17]

  • First Buffer Change: Discard the used buffer and replace it with an equal volume of fresh dialysis buffer. Continue to dialyze for another 2 hours.[10][17]

  • Second Buffer Change: Change the buffer once more and allow the sample to dialyze overnight at 4°C.[10][17] Two to three buffer changes are typically sufficient to reduce small molecule concentrations by a factor of 10^6 or more.[22]

  • Sample Recovery: Carefully remove the device from the buffer, remove the sample with a pipette, and proceed to downstream analysis or storage.

Protocol 2: Purification by Size-Exclusion Chromatography (Desalting Column)

This method, also known as gel filtration, is a rapid way to separate large protein conjugates from small, unreacted molecules.[11][19][24] It is ideal for smaller sample volumes.[7]

Materials:

  • Pre-packed desalting column (e.g., Sephadex G-25).[9][18]

  • Collection tubes.

  • Centrifuge (for spin columns).

  • Equilibration/Elution Buffer (e.g., PBS).

Procedure:

  • Column Equilibration: Prepare the desalting column by removing the storage buffer and equilibrating it with your desired final buffer. For spin columns, this typically involves adding buffer and centrifuging. Repeat this step 2-3 times according to the manufacturer's protocol.

  • Apply Sample: Carefully apply the quenched reaction mixture to the top of the packed resin bed.

  • Elute Conjugate:

    • For Spin Columns: Place the column in a collection tube and centrifuge according to the manufacturer's instructions. The larger protein conjugate will pass through the column quickly and be collected, while the smaller molecules (Z-D-Leu-Osu, NHS, etc.) are retained in the resin pores.[9][20]

    • For Gravity-Flow Columns: Add elution buffer to the top of the column and begin collecting fractions. The larger conjugate will elute first in the void volume.[18]

  • Confirm Purity: Analyze the collected fraction(s) using UV-Vis spectroscopy at 280 nm (for protein) and 260 nm (for NHS byproduct) to confirm separation.

Troubleshooting Guide

Issue 1: Low Yield of Final Conjugate

  • Possible Cause: Hydrolysis of Z-D-Leu-Osu before it could react. NHS esters have a limited half-life in aqueous solutions, which decreases as pH increases.[1][2][5]

  • Recommended Solution:

    • Ensure your reaction buffer is within the optimal pH range (7.2-8.5).[2][6]

    • Prepare the Z-D-Leu-Osu solution in a dry, water-miscible solvent like DMSO or DMF immediately before adding it to the reaction.[1][5][7][25] Do not prepare stock solutions for long-term storage.[7][26]

    • Check that your protein buffer is free from contaminating primary amines (e.g., Tris, glycine, or ammonium ions).[5][8][27] If necessary, perform a buffer exchange on your protein before the conjugation step.[8]

Issue 2: Protein Precipitation During Reaction or Purification

  • Possible Cause: Over-modification of the protein can change its isoelectric point and solubility properties, leading to aggregation.[28] Alternatively, the use of a high concentration of organic co-solvent (like DMSO) can denature the protein.

  • Recommended Solution:

    • Reduce the molar excess of Z-D-Leu-Osu used in the reaction. Start with a 10- to 20-fold molar excess and optimize from there.[7][9]

    • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is kept low, typically below 10%.[7][9]

    • If precipitation occurs after purification, it may be due to the final buffer conditions. Ensure the buffer pH is not close to the protein's isoelectric point.

Issue 3: Byproducts Still Detected After Purification

  • Possible Cause (Dialysis): The dialysis time was too short, the buffer volume was insufficient, or the MWCO of the membrane was too large.

  • Recommended Solution (Dialysis):

    • Increase the dialysis time and perform at least three buffer changes.[22][23]

    • Use a much larger volume of dialysis buffer; a ratio of at least 100-200 times the sample volume is recommended.[17][23]

    • Ensure the MWCO is appropriate for your target molecule, providing a sufficient margin for retention.[23]

  • Possible Cause (SEC): The column was overloaded, or the size difference between the conjugate and contaminants is insufficient for separation (this is rare for proteins but can be an issue for small peptides).

  • Recommended Solution (SEC):

    • Do not exceed the sample volume capacity recommended by the column manufacturer.

    • For small peptides, RP-HPLC is a more suitable high-resolution purification method.[29]

Diagram: Reaction and Hydrolysis Pathway

This diagram illustrates the desired aminolysis reaction competing with the undesirable hydrolysis reaction.

ReactionScheme ZDLeuOsu Z-D-Leu-Osu (Active Ester) Conjugate Protein-NH-CO-Z-D-Leu (Stable Amide Bond) ZDLeuOsu->Conjugate Aminolysis (Desired Reaction) pH 7.2-9 NHS_1 NHS (Byproduct) ZDLeuOsu->NHS_1 ZDLeuOH Z-D-Leu-OH (Inactive Carboxylic Acid) ZDLeuOsu->ZDLeuOH Hydrolysis (Side Reaction) NHS_2 NHS (Byproduct) ZDLeuOsu->NHS_2 ProteinNH2 Protein-NH₂ (Primary Amine) ProteinNH2->Conjugate H2O H₂O (Water) H2O->ZDLeuOH

Caption: Competing reactions of Z-D-Leu-Osu.

References

  • Dialysis in Protein Research: Understanding the Basics. (2014, May 28). G-Biosciences. Retrieved January 16, 2026, from [Link]

  • Biochem Lab Protein Dialysis Protocol F21. (2021, September). University of San Diego. Retrieved January 16, 2026, from [Link]

  • Dialysis. (n.d.). Current Protocols in Protein Science. Retrieved January 16, 2026, from [Link]

  • Protein purification by size exclusion chromatography (SEC). (n.d.). Virtual Labs IIT Kharagpur. Retrieved January 16, 2026, from [Link]

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Reverse-phase HPLC Peptide Purification. (n.d.). LifeTein. Retrieved January 16, 2026, from [Link]

  • Fundamentals of size exclusion chromatography. (2024, August 12). Cytiva. Retrieved January 16, 2026, from [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Agilent Technologies. Retrieved January 16, 2026, from [Link]

  • Introduction to Size Exclusion Chromatography. (n.d.). Bio-Rad. Retrieved January 16, 2026, from [Link]

  • Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. (2023, August 2). Scholars' Mine. Retrieved January 16, 2026, from [Link]

  • Bioconjugation Optimization & Troubleshooting. (n.d.). AbOliGo. Retrieved January 16, 2026, from [Link]

  • GEL FILTRATION CHROMATOGRAPHY (Size Exclusion Chromatography OR Gel permeation chromatography). (2022, June 10). YouTube. Retrieved January 16, 2026, from [Link]

  • Reversed-Phase Liquid Chromatography for the Separation and Purification of Peptides and Proteins. (2018, November 27). Chromatography Today. Retrieved January 16, 2026, from [Link]

  • Reverse-phase HPLC Peptide Purification Service. (n.d.). Mtoz Biolabs. Retrieved January 16, 2026, from [Link]

  • Purification of naturally occurring peptides by reversed-phase HPLC. (2007). Nature Protocols. Retrieved January 16, 2026, from [Link]

  • Antibody Conjugation Troubleshooting. (n.d.). Bio-Techne. Retrieved January 16, 2026, from [Link]

  • Troubleshooting Guides. (n.d.). Creative Biolabs. Retrieved January 16, 2026, from [Link]

  • Removal of NHS-labelling By-products in Proteomic Samples. (2024, August 17). bioRxiv. Retrieved January 16, 2026, from [Link]

  • Conditions for coupling to an N-hydroxysuccinimide ester. (2022, April 18). Reddit. Retrieved January 16, 2026, from [Link]

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research. Retrieved January 16, 2026, from [Link]

  • removing NHS after peptide coupling. (2020, February 22). Reddit. Retrieved January 16, 2026, from [Link]

  • CAS No : 65581-25-1| Chemical Name : Z-D-Leu-osu. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

  • Research – Schultz Lab - OSU Chemistry. (n.d.). The Ohio State University. Retrieved January 16, 2026, from [Link]

  • OSU Properties - George Kanellopoulos. (n.d.). OSU Properties. Retrieved January 16, 2026, from [Link]

  • OSU Properties, George Kanellopoulos - Off-Campus and Commuter Student Engagement. (n.d.). The Ohio State University. Retrieved January 16, 2026, from [Link]

  • Property Listings - OSUproperties.com. (n.d.). OSU Properties. Retrieved January 16, 2026, from [Link]

Sources

Optimization

Impact of buffer choice on Z-D-Leu-Osu conjugation

A Guide to Mastering Buffer Selection for Optimal Results Welcome to the technical support guide for Z-D-Leu-Osu conjugation. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and p...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mastering Buffer Selection for Optimal Results

Welcome to the technical support guide for Z-D-Leu-Osu conjugation. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical troubleshooting strategies necessary to navigate the complexities of bioconjugation. This guide is structured to move from foundational principles to specific, actionable protocols and troubleshooting, ensuring you can achieve efficient and reproducible results in your research and drug development projects.

The success of conjugating Z-D-Leu-Osu, an N-hydroxysuccinimide (NHS) ester-activated derivative of Z-D-Leucine, to proteins, peptides, or other amine-containing molecules is critically dependent on the reaction environment. The choice of buffer is not a trivial detail; it is the single most important parameter influencing the outcome of your experiment.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when working with Z-D-Leu-Osu and other NHS esters.

Q1: What is the fundamental chemistry of Z-D-Leu-Osu conjugation?

A1: Z-D-Leu-Osu utilizes N-hydroxysuccinimide (NHS) ester chemistry to form a stable amide bond with primary aliphatic amines (–NH₂).[1][2] These target amines are typically found on the N-terminus of proteins or the side chain of lysine residues. The reaction is a nucleophilic acyl substitution where the unprotonated amine attacks the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide (NHS) as a byproduct.[3][4][5]

Q2: Why is buffer pH so critical for this reaction?

A2: The pH of your buffer directly controls a crucial balancing act between two competing reactions: the desired aminolysis (conjugation) and the undesired hydrolysis.[1][5]

  • Aminolysis (Desired Reaction): The target primary amine must be in its unprotonated, nucleophilic state (R-NH₂) to react. At acidic or neutral pH (<7), the amine is predominantly in its protonated, unreactive form (R-NH₃⁺).[2][6] The optimal pH range for efficient conjugation is typically between 7.2 and 8.5.[7]

  • Hydrolysis (Competing Reaction): In an aqueous buffer, water molecules can also attack the NHS ester, hydrolyzing it back to the inactive Z-D-Leucine carboxylic acid. This rate of hydrolysis increases dramatically at higher pH values.[3][8][9] For instance, the half-life of a typical NHS ester can be hours at pH 7 but drops to mere minutes at pH 9.[3][5]

Q3: Which buffers should I use for Z-D-Leu-Osu conjugation?

A3: The cardinal rule is to avoid buffers containing primary amines . These will compete with your target molecule for reaction with the Z-D-Leu-Osu, drastically reducing your conjugation efficiency.[7][10][11]

Buffer Compatibility for NHS Ester Conjugation
Recommended Buffers Phosphate-buffered saline (PBS), Sodium Bicarbonate, Borate, HEPES.[7][10]
Incompatible Buffers Tris (tris(hydroxymethyl)aminomethane), Glycine, or any other primary amine-containing buffer.[7][10]

Q4: How do I prepare the Z-D-Leu-Osu for the reaction?

A4: Most NHS esters, including Z-D-Leu-Osu, have limited solubility in aqueous buffers and are susceptible to hydrolysis.[1] Therefore, the standard practice is to first dissolve the reagent in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[4][11] This stock solution is then added to the protein solution in the appropriate reaction buffer. Keep the final concentration of the organic solvent low (typically <10%) to avoid denaturing your protein.[5]

Part 2: The Core Challenge: Aminolysis vs. Hydrolysis

Understanding the competition between the desired amine reaction (aminolysis) and the water-driven degradation (hydrolysis) is the key to troubleshooting and optimizing your experiments.

G cluster_1 Z_D_Leu_Osu Z-D-Leu-Osu (Active NHS Ester) R_NH2 Target Molecule (Primary Amine, R-NH₂) H2O Water (H₂O) (Aqueous Buffer) Conjugate Stable Amide Bond (Desired Product) R_NH2->Conjugate Aminolysis (Favored at pH 7.2-8.5) Inactive_Acid Inactive Carboxylic Acid (Hydrolyzed Byproduct) H2O->Inactive_Acid Hydrolysis (Increases with pH)

Part 3: Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems you may encounter during your conjugation experiments.

Problem 1: My conjugation yield is very low or zero.

Possible Cause Explanation & Validation Solution
Incorrect Buffer pH The pH is the most critical factor.[9] If the pH is too low (<7.0), your target amines are protonated and unreactive. If it's too high (>9.0), the Z-D-Leu-Osu is hydrolyzing faster than it can react.Verify the pH of your final reaction mixture. The optimal range is 7.2-8.5.[7] Use a calibrated pH meter. Perform a pH optimization experiment (see Protocol 3).
Incompatible Buffer Type Your buffer contains primary amines (e.g., Tris, glycine) that are reacting with the Z-D-Leu-Osu.[10]Perform a buffer exchange via dialysis or a desalting column into a non-amine buffer like PBS, Borate, or Bicarbonate before starting the conjugation.[10]
Inactive Z-D-Leu-Osu Reagent NHS esters are moisture-sensitive.[12] Improper storage or handling can lead to hydrolysis of the reagent powder before it is even used.Test the activity of your Z-D-Leu-Osu stock using the base-hydrolysis protocol (see Protocol 2). Always use fresh, anhydrous DMSO or DMF to prepare the stock solution and make it immediately before use.[11][13]
Insufficient Molar Excess The competing hydrolysis reaction necessitates using a molar excess of the NHS ester to drive the desired conjugation.[4]Increase the molar excess of Z-D-Leu-Osu to your target molecule. A common starting point is a 10- to 20-fold molar excess.[5] This may require optimization.

Problem 2: I see good initial conjugation, but the results are not reproducible.

Possible Cause Explanation & Validation Solution
pH Drift During Reaction The hydrolysis of Z-D-Leu-Osu releases N-hydroxysuccinimide, which is acidic.[2] In a weakly buffered solution, this can cause the pH to drop during the reaction, slowing down and eventually stopping the conjugation.Use a buffer with sufficient capacity (e.g., 0.1 M Sodium Bicarbonate or Borate).[11][13] For large-scale reactions, it may be necessary to monitor and adjust the pH during the incubation period.[11][13]
Inconsistent Reagent Preparation The aqueous solution of the NHS ester is not stable and should be used immediately.[11] Any delay between dissolving the reagent and adding it to the reaction can lead to significant hydrolysis and variable results.Standardize your workflow. Prepare the Z-D-Leu-Osu stock solution in anhydrous DMSO/DMF and add it to the protein solution within minutes. Do not store aqueous solutions of NHS esters.[11]

Problem 3: My protein precipitates during or after the reaction.

Possible Cause Explanation & Validation Solution
pH is near Protein's Isoelectric Point (pI) When the buffer pH is close to the pI of a protein, its net charge is near zero. This minimizes intermolecular repulsion and can lead to aggregation and precipitation.[14]Ensure your reaction pH is at least 1-2 pH units away from your protein's pI. You may need to choose a buffer on the other side of the pI to maintain solubility.
High Concentration of Organic Solvent Adding a large volume of the Z-D-Leu-Osu stock solution (in DMSO/DMF) can denature the protein.Keep the final concentration of the organic co-solvent below 10%.[5] If you need to add a large amount of reagent, use a more concentrated stock solution.

G Start Start: Low Conjugation Yield Check_pH Is pH between 7.2 and 8.5? Start->Check_pH Check_Buffer Is buffer amine-free (e.g., PBS, Borate)? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.0-8.5 Check_pH->Adjust_pH No Check_Reagent Is Z-D-Leu-Osu active? (See Protocol 2) Check_Buffer->Check_Reagent Yes Buffer_Exchange Buffer exchange to non-amine buffer Check_Buffer->Buffer_Exchange No Check_Molar_Ratio Is molar excess sufficient (e.g., 10-20x)? Check_Reagent->Check_Molar_Ratio Yes Use_Fresh_Reagent Use fresh, validated Z-D-Leu-Osu Check_Reagent->Use_Fresh_Reagent No Increase_Excess Increase molar excess of Z-D-Leu-Osu Check_Molar_Ratio->Increase_Excess No Success Re-run Experiment & Analyze Check_Molar_Ratio->Success Yes Adjust_pH->Success Buffer_Exchange->Success Use_Fresh_Reagent->Success Increase_Excess->Success

Part 4: Essential Protocols

These self-validating protocols are designed to ensure robust and successful conjugation experiments.

Protocol 1: General Conjugation of Z-D-Leu-Osu to a Protein

This protocol provides a starting point for conjugation. Molar ratios and incubation times may require optimization.

  • Buffer Preparation: Prepare a 0.1 M sodium bicarbonate or sodium borate buffer and adjust the pH to 8.3-8.5 using a calibrated meter.[11][15]

  • Protein Preparation: If your protein is in an incompatible buffer (like Tris), perform a buffer exchange into the reaction buffer from Step 1. Adjust the protein concentration to 2-10 mg/mL.[13]

  • Z-D-Leu-Osu Stock Preparation: Immediately before use, weigh out the required amount of Z-D-Leu-Osu and dissolve it in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly.

  • Reaction Initiation: While gently stirring the protein solution, add the calculated volume of the Z-D-Leu-Osu stock solution to achieve the desired molar excess (e.g., 10-fold).

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[11][13] Protect from light if any components are light-sensitive.

  • Quenching (Optional but Recommended): Stop the reaction by adding a primary amine buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[12] Incubate for 15-30 minutes. This will consume any unreacted Z-D-Leu-Osu.

  • Purification: Remove unreacted Z-D-Leu-Osu, the NHS byproduct, and quenching reagent from the conjugated protein using size-exclusion chromatography (desalting column) or dialysis.[4][11]

Protocol 2: Validating the Activity of Z-D-Leu-Osu Reagent

This qualitative test confirms if your NHS ester is active or has been hydrolyzed during storage. The principle is that the hydrolysis of the ester releases NHS, which absorbs light around 260 nm.[16][17]

  • Reagent Solution: Prepare a ~1 mg/mL solution of Z-D-Leu-Osu in an amine-free buffer (e.g., PBS, pH 7.2). If not water-soluble, first dissolve in a small amount of DMSO and then dilute with buffer.[17]

  • Control Solution: Prepare a control tube containing only the buffer and DMSO (if used).

  • Initial Absorbance: Zero a spectrophotometer at 260 nm using the control solution. Measure and record the absorbance of the reagent solution (A_initial).

  • Induce Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5 M NaOH. Vortex for 30 seconds to rapidly hydrolyze the ester.[16][17]

  • Final Absorbance: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).

  • Interpretation:

    • A_final > A_initial: A significant increase in absorbance indicates the presence of active, unhydrolyzed NHS ester. The reagent is active.

    • A_final ≈ A_initial: Little to no change in absorbance suggests the reagent was already hydrolyzed and is inactive. Discard and use a fresh vial.[17]

Protocol 3: Experimental Workflow for Optimizing Reaction pH
  • Buffer Preparation: Prepare a series of identical buffers (e.g., 0.1 M Phosphate or Borate) at different pH values (e.g., 7.0, 7.5, 8.0, 8.5).

  • Reaction Setup: Set up parallel conjugation reactions, one for each pH value. Ensure all other parameters (protein concentration, Z-D-Leu-Osu molar excess, temperature, time) are identical across all reactions.

  • Execution: Follow the General Conjugation Protocol (Protocol 1) for each reaction.

  • Analysis: After quenching and purification, analyze the conjugation efficiency for each pH point. Methods can include SDS-PAGE (to observe a shift in molecular weight), HPLC, or mass spectrometry.

  • Determination: Identify the pH that provides the highest yield of the desired conjugate with the fewest side products. This is your optimal pH for this specific system.

References
  • A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. (n.d.). BenchChem.
  • An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines. (n.d.). BenchChem.
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. (n.d.). Lumiprobe.
  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research.
  • Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim.
  • An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. (n.d.). BenchChem.
  • Amine-Reactive Crosslinker Overview. (n.d.). Creative Proteomics.
  • Application Notes and Protocols for Optimal pH in NHS Ester Coupling Reactions. (n.d.). BenchChem.
  • Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - CL.
  • Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.
  • Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjugation Reactions. (n.d.). BenchChem.
  • Technical Support Center: Optimizing pH for EDC/NHS Reactions. (n.d.). BenchChem.
  • Technical Support Center: Hydrolysis of NHS-Activated Carboxylic Acids. (n.d.). BenchChem.
  • Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. (2006). Journal of Young Investigators.
  • Conjugation Protocol for Amine Reactive Dyes. (n.d.). Tocris Bioscience.
  • Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. (n.d.). Sigma-Aldrich.
  • Common pitfalls in using NHS esters for bioconjugation. (n.d.). BenchChem.
  • Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. (n.d.). Thermo Fisher Scientific.

Sources

Troubleshooting

Technical Support Center: Scaling Up Peptide Synthesis with Z-D-Leu-Osu

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into the effective use of N-benzyloxycarbonyl-D-leucine N-succinimidyl ester (Z-D-Leu-Osu) for scaling up peptide synthesis. This resource is structured to anticipate and address the common and complex challenges you may encounter, ensuring your synthesis is both successful and scalable.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about Z-D-Leu-Osu and its application in peptide synthesis.

Q1: What is Z-D-Leu-Osu and why is it used in peptide synthesis?

Z-D-Leu-Osu is an activated ester of D-leucine, where the N-terminus is protected by a benzyloxycarbonyl (Z) group and the C-terminus is activated with an N-hydroxysuccinimide (Osu) ester. This pre-activated form offers several advantages in peptide synthesis:

  • High Reactivity: The N-hydroxysuccinimide leaving group facilitates a rapid and efficient coupling reaction with the free amine of the growing peptide chain.[1]

  • Reduced Risk of Racemization: The use of the Z-group as an N-terminal protecting group, combined with the activated ester coupling strategy, helps to minimize the risk of epimerization at the chiral center of the D-leucine residue.

  • Versatility: It can be employed in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

The incorporation of D-amino acids, such as D-leucine, is a common strategy in drug development to enhance the metabolic stability of peptides by making them less susceptible to enzymatic degradation.[2]

Q2: What are the key chemical properties of Z-D-Leu-Osu I should be aware of?

Understanding the fundamental properties of Z-D-Leu-Osu is critical for successful synthesis.

PropertyValueSource
Molecular Formula C₁₈H₂₂N₂O₆[3]
Molecular Weight 362.38 g/mol [3]
CAS Number 3397-35-1[3]
Appearance White to off-white solid
Storage Store at -20°C, protected from moisture.[4]

Q3: In which solvents is Z-D-Leu-Osu soluble?

Proper dissolution of Z-D-Leu-Osu is crucial for an effective coupling reaction. Generally, it is soluble in common organic solvents used in peptide synthesis.

SolventSolubilityNotes
N,N-Dimethylformamide (DMF) GoodA common choice for SPPS. Ensure it is peptide synthesis grade to avoid amine impurities that can cause premature deprotection.[5]
N-Methyl-2-pyrrolidone (NMP) GoodOften exhibits superior solvating properties compared to DMF, especially for aggregating sequences.[5][6]
Dichloromethane (DCM) ModerateCan be used, but may not be the best choice for solvating longer or more complex peptide chains.[5]
Acetonitrile (ACN) ModerateCan be a component of a solvent mixture, particularly for purification.[7]
Dimethyl sulfoxide (DMSO) GoodA strong solvent, useful for dissolving hydrophobic peptides, but can complicate workup.[7]

Q4: How stable is Z-D-Leu-Osu in solution?

The N-hydroxysuccinimide ester is susceptible to hydrolysis, especially in the presence of water.[4] Therefore, it is imperative to use anhydrous solvents and to prepare solutions of Z-D-Leu-Osu immediately before use.[4][8] The stability of the solution is also pH-dependent, with faster degradation observed at higher pH values.[9]

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to resolving problems you may encounter when scaling up your peptide synthesis with Z-D-Leu-Osu.

Problem 1: Low Coupling Yield

A low yield of the desired peptide is one of the most common challenges in peptide synthesis.

start Low Coupling Yield check_reagents Are reagents fresh and anhydrous? start->check_reagents check_activation Is the amine component available for reaction? check_reagents->check_activation Yes solution_reagents Use fresh, anhydrous reagents and solvents. check_reagents->solution_reagents No check_conditions Are reaction conditions optimal? check_activation->check_conditions Yes solution_activation Ensure complete deprotection of the N-terminus. Consider pre-activation of Z-D-Leu-Osu. check_activation->solution_activation No check_steric Is steric hindrance a significant factor? check_conditions->check_steric Yes solution_conditions Optimize solvent, temperature, and reaction time. Consider using a stronger base. check_conditions->solution_conditions No solution_steric Increase reaction time or perform a double coupling. check_steric->solution_steric Yes

Caption: Troubleshooting workflow for low coupling efficiency.

  • In-depth Analysis and Solutions:

    • Reagent Quality: The purity and dryness of all reagents, including Z-D-Leu-Osu, solvents, and bases, are paramount. Water can hydrolyze the activated ester, leading to a significant reduction in yield.[4][8] Always use freshly opened, high-purity solvents and store Z-D-Leu-Osu in a desiccator.

    • Incomplete Deprotection: If the N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide is not completely removed, the amine will not be available for coupling. Monitor the deprotection step carefully, for instance, using a colorimetric test like the Kaiser test.

    • Steric Hindrance: D-Leucine itself is a sterically hindered amino acid.[10] When coupling to a bulky N-terminal residue on the peptide chain, this steric hindrance can slow down the reaction rate.[6][8]

      • Solution: Increase the coupling reaction time, potentially overnight.[6] Performing a "double coupling," where the coupling step is repeated with a fresh solution of Z-D-Leu-Osu, is a highly effective strategy to drive the reaction to completion.[6]

    • Suboptimal Reaction Conditions:

      • Solvent: The choice of solvent is critical for solvating the growing peptide chain and ensuring that the reactive sites are accessible.[6] For difficult couplings, NMP is often superior to DMF.[5] In some cases, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[6]

      • Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is typically used to neutralize the protonated amine. Ensure the correct stoichiometry of the base is used.

Problem 2: Side Reactions and Impurity Formation

Side reactions can significantly reduce the purity of the final peptide, complicating purification and reducing the overall yield.

  • Potential Side Reactions:

    • Hydrolysis of Z-D-Leu-Osu: As mentioned, this is a major side reaction in the presence of water, leading to the formation of Z-D-Leu-OH, which will not couple to the peptide.

    • Racemization: While the Z-protecting group and the Osu-activated ester are chosen to minimize racemization, it can still occur, especially with prolonged reaction times or at elevated temperatures.[11] It is crucial to monitor for the formation of diastereomeric impurities.

    • Diketopiperazine Formation: This can occur after the coupling of the second amino acid, leading to cleavage of the dipeptide from the resin. This is more prevalent with certain amino acid sequences.

  • Strategies for Minimizing Side Reactions:

    • Strict Anhydrous Conditions: This is the most critical factor in preventing the hydrolysis of Z-D-Leu-Osu.

    • Reaction Monitoring: Regularly monitor the reaction progress using techniques like HPLC to determine the optimal reaction time and to detect the formation of impurities.[12]

    • Temperature Control: Perform the coupling at room temperature unless gentle heating is required to overcome steric hindrance. Avoid excessive heat, which can increase the risk of racemization.[6]

Problem 3: Challenges in Scaling Up

Transitioning from a lab-scale synthesis to a larger, manufacturing scale introduces new challenges that must be carefully managed.[13][14]

  • Key Scale-Up Considerations:

ParameterLab-ScaleLarge-ScaleRationale and Considerations
Mixing Shaking or bubblingMechanical agitationEfficient mixing is crucial to ensure a homogeneous reaction mixture and to prevent localized overheating. Mechanical stirrers are typically used in large reactors.[15]
Heat Transfer FastSlowerLarge reaction volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient. Exothermic reactions must be carefully controlled to avoid temperature spikes that could lead to side reactions.[15]
Reagent Addition ManualAutomated/ControlledThe rate of addition of reagents can impact the reaction profile. Controlled addition can help to manage exotherms and maintain optimal concentrations.
Solvent Usage High relative to productOptimized for efficiencySolvent costs and waste disposal are significant factors at a large scale. The process should be optimized to use the minimum amount of solvent necessary for effective reaction and washing.[16]
Purification Preparative HPLCMulti-step purificationLarge-scale purification often involves a combination of techniques, including preparative HPLC, crystallization, and lyophilization, to achieve the desired purity.

Experimental Protocols

The following protocols provide a starting point for your experiments. Optimization will be necessary based on your specific peptide sequence and scale.

Protocol 1: Small-Scale SPPS Coupling of Z-D-Leu-Osu

This protocol is suitable for initial optimization studies on a solid-phase synthesizer.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • N-terminal Deprotection: Remove the Fmoc protecting group from the resin-bound peptide using a 20% solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Coupling:

    • In a separate vessel, dissolve Z-D-Leu-Osu (2-3 equivalents relative to resin loading) in DMF.

    • Add a non-nucleophilic base such as DIPEA (2-3 equivalents).

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Monitoring: Take a small sample of the resin and perform a Kaiser test to check for the presence of free amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF to remove excess reagents.

Protocol 2: Scaling Up to a Pilot-Scale Solution-Phase Coupling

This protocol outlines a general procedure for a solution-phase coupling reaction.

  • Reactant Preparation:

    • Dissolve the N-terminally deprotected peptide fragment (1 equivalent) in an anhydrous solvent (e.g., DMF or NMP).

    • In a separate, dry reaction vessel equipped with a mechanical stirrer and an inert atmosphere (e.g., nitrogen), dissolve Z-D-Leu-Osu (1.1-1.5 equivalents) in the same anhydrous solvent.

  • Reaction Initiation:

    • Cool the solution of Z-D-Leu-Osu to 0°C.

    • Slowly add the solution of the peptide fragment to the Z-D-Leu-Osu solution under stirring.

    • Add DIPEA (1.1-1.5 equivalents) dropwise, maintaining the temperature at 0°C.

  • Reaction Progression:

    • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a mild acid, a mild base, and brine to remove unreacted starting materials and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography or preparative HPLC.

References

  • Pharmaceutical Online. (2020). Scale-Up Considerations For Large-Scale Peptide Manufacturing. [Link]

  • Pepwell Peptides. (2025). How to Plan Ahead for Peptide Scale-Up: From Lab-Scale to Commercial Production. [Link]

  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • PubMed. (n.d.). Efficient peptide coupling involving sterically hindered amino acids. [Link]

  • PMC - NIH. (n.d.). Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]

  • Teknoscienze. (2020). Peptide manufacturing scale-up: an emerging biotech prospective. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • MDPI. (2020). The New Dipeptide TSPO Ligands: Design, Synthesis and Structure–Anxiolytic Activity Relationship. [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]

  • PubMed. (2015). A new approach to live reaction monitoring using active flow technology in ultra-high-speed HPLC with mass spectral detection. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Effects of steric hindrance from single-stranded overhangs on target-strand loading into the Cas12a active site. [Link]

  • PubMed. (2006). evaluation of water-soluble coupling reagents for solid phase peptide synthesis in aqueous media. [Link]

  • PMC - NIH. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. [Link]

  • PMC - NIH. (n.d.). Fragment synthesis of disulfide-containing peptides. [Link]

  • PubMed. (n.d.). Development of a stable solution of 5-aminolaevulinic acid for intracutaneous injection in photodynamic therapy. [Link]

  • PubMed. (2025). Enhanced Production of Leucine-Leucine Dipeptide by Whole-Cell Catalysis. [Link]

  • SCIEX. (n.d.). Differenaon of leucine and isoleucine for enhanced sequence variant analysis using electron acvated dissociaon. [Link]

  • PubMed. (2021). Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial. [Link]

Sources

Optimization

Minimizing racemization during Z-D-Leu-Osu coupling

A Guide to Minimizing Racemization for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for peptide synthesis. This guide provides in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Racemization for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for peptide synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions to address the critical challenge of minimizing racemization during the coupling of N-α-Cbz-D-leucine succinimidyl ester (Z-D-Leu-Osu). Maintaining stereochemical integrity is paramount for the biological activity and therapeutic efficacy of synthetic peptides. This resource is designed to provide you with the mechanistic understanding and practical protocols to ensure the highest optical purity in your final product.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses specific problems you may encounter during the coupling of Z-D-Leu-Osu, providing a systematic approach to identify the cause and implement effective solutions.

Problem 1: High levels of the L-Leu diastereomer are detected in the final peptide after coupling with Z-D-Leu-Osu.

This is a classic sign that significant racemization has occurred during the coupling step. The key is to systematically evaluate the reaction parameters that influence the stability of the chiral center.

Step 1: Analyze the Reaction Conditions

Review your experimental log, paying close attention to the base, solvent, temperature, and reaction time. Compare your protocol against the best practices outlined in the table below.

ParameterPotential Cause of RacemizationRecommended Action
Base Use of a strong, sterically unhindered base (e.g., triethylamine, TEA).Switch to a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[1][2]
Solvent Use of highly polar aprotic solvents (e.g., DMF, NMP) can stabilize the enolate intermediate, promoting racemization.[3][4]Consider using less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF), or a mixture such as DCM/MeCN.[4] Ensure all reactants are soluble.
Temperature Elevated temperatures increase the rate of all reactions, including the undesired racemization pathway.[2][5][6]Perform the coupling at a lower temperature. Start at 0°C and allow the reaction to slowly warm to room temperature. For particularly sensitive couplings, maintaining the reaction at 0-4°C may be necessary.
Reaction Time Prolonged exposure of the activated ester to the basic reaction conditions increases the opportunity for racemization.[7]Monitor the reaction progress closely (e.g., by TLC or a small-scale test cleavage and LC-MS analysis) and quench the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times.

Step 2: Investigate the Mechanism of Racemization

Racemization during peptide coupling primarily proceeds through two base-catalyzed mechanisms: direct enolization or, more commonly, the formation of a 5(4H)-oxazolone intermediate.[1][3][8] The urethane-type Z-protecting group on Z-D-Leu-Osu generally suppresses oxazolone formation compared to acyl-type protecting groups.[5][9] However, under basic conditions, the α-proton can still be abstracted, leading to a loss of stereochemistry.

Diagram: Mechanism of Racemization

racemization_mechanism cluster_main Base-Catalyzed Racemization Pathways cluster_coupling Coupling Reaction Z-D-Leu-Osu Z-D-Leu-Osu (Chiral) Enolate Planar Enolate Intermediate Z-D-Leu-Osu->Enolate α-H abstraction Coupled_D Z-D-Leu-Peptide Z-D-Leu-Osu->Coupled_D Aminolysis Z-L-Leu-Osu Z-L-Leu-Osu (Epimer) Enolate->Z-L-Leu-Osu Reprotonation Coupled_L Z-L-Leu-Peptide (Diastereomer) Z-L-Leu-Osu->Coupled_L Aminolysis Base Base (e.g., TEA, DIPEA) Base->Z-D-Leu-Osu Protonation Protonation Protonation->Enolate Peptide_NH2 H₂N-Peptide Peptide_NH2->Z-D-Leu-Osu Peptide_NH2->Z-L-Leu-Osu

Caption: Base-catalyzed racemization of Z-D-Leu-Osu proceeds via a planar enolate intermediate.

Problem 2: The coupling reaction is slow or incomplete, and forcing conditions (e.g., higher temperature, longer time) leads to racemization.

This indicates a competition between the rate of the desired coupling reaction and the rate of racemization.[9] To solve this, you need to accelerate the coupling reaction without proportionally increasing the rate of racemization.

Step 1: Re-evaluate Your Coupling Strategy

While Z-D-Leu-Osu is an activated ester, its reactivity may be insufficient for sterically hindered or poorly nucleophilic amines.

Recommended Action:

  • In-situ Activation: Instead of using the pre-formed Z-D-Leu-Osu, consider in-situ activation of Z-D-Leu-OH. This allows for the use of more potent coupling reagents.

  • Choice of Reagents: For difficult couplings, amidinium/uronium (e.g., HATU, HBTU) or phosphonium (e.g., PyBOP) based reagents are highly effective and can accelerate the coupling reaction, thereby minimizing the time the activated amino acid is exposed to racemization-promoting conditions.[10][11][12] HATU is often considered superior for hindered couplings.[11]

  • Use of Additives: When using carbodiimide-based activators like DIC, the inclusion of additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is essential.[5][10][13] These additives form active esters that are more reactive towards the amine component but less prone to racemization than the initial activated intermediate.[14]

Diagram: Troubleshooting Workflow

troubleshooting_workflow start High Racemization Detected check_base Is the base strong/unhindered (e.g., TEA)? start->check_base change_base Switch to NMM or Collidine check_base->change_base Yes check_temp Was the reaction run at elevated temperature? check_base->check_temp No change_base->check_temp lower_temp Run at 0°C to RT check_temp->lower_temp Yes check_solvent Was a highly polar solvent used (e.g., DMF)? check_temp->check_solvent No lower_temp->check_solvent change_solvent Consider DCM or THF check_solvent->change_solvent Yes check_coupling Is the coupling slow/incomplete? check_solvent->check_coupling No change_solvent->check_coupling change_reagent Use in-situ activation with HATU or DIC/Oxyma check_coupling->change_reagent Yes end Re-analyze for Racemization check_coupling->end No change_reagent->end

Caption: A systematic workflow for troubleshooting racemization in peptide coupling.

Frequently Asked Questions (FAQs)

Q1: Why is racemization a concern with Z-D-Leu-Osu coupling?

A1: Racemization, or more accurately epimerization in this context, is the conversion of the D-leucine derivative into its L-leucine stereoisomer at the chiral α-carbon.[9] This process is a significant concern because the stereochemistry of amino acids is critical for the structure, function, and biological activity of a peptide. The formation of diastereomeric impurities can be difficult to separate and can drastically alter the pharmacological profile of a potential drug candidate.[15]

Q2: I thought urethane protecting groups like 'Z' prevent racemization. Why does it still happen?

A2: Urethane-based protecting groups like Z (benzyloxycarbonyl), Fmoc, and Boc are significantly better at suppressing racemization than simple acyl groups (e.g., Benzoyl).[5][9] This is because the lone pair of electrons on the urethane nitrogen is less available to participate in the formation of an oxazolone ring, which is a major pathway for racemization.[16] However, they do not completely eliminate the risk. Under basic conditions, direct abstraction of the α-proton can still occur, leading to a planar enolate intermediate and subsequent loss of stereochemical integrity.[3]

Q3: What is the best base to use for Z-D-Leu-Osu coupling to minimize racemization?

A3: The choice of base is critical. Strong, sterically unhindered bases like triethylamine (TEA) are more likely to cause racemization due to their ability to easily abstract the α-proton.[1] The recommended bases are sterically hindered and/or weaker amines. N-methylmorpholine (NMM) is a good first choice.[5] For exceptionally sensitive couplings, the highly hindered base 2,4,6-collidine can provide the lowest levels of racemization.[1][2] N,N-Diisopropylethylamine (DIPEA) is also commonly used, but its stronger basicity compared to NMM means it should be used with caution.[1]

Q4: How can I accurately measure the level of racemization in my product?

A4: Accurate quantification of diastereomers is essential. The primary methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique that uses a chiral stationary phase to separate enantiomers or diastereomers, allowing for direct quantification.[15]

  • Gas Chromatography (GC) on a Chiral Column: This method often requires hydrolysis of the peptide followed by derivatization of the resulting amino acids before analysis.[17]

  • Capillary Electrophoresis (CE): CE offers very high resolution and sensitivity for separating stereoisomers, with detection limits as low as 0.05%.[15][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents can induce chemical shift differences between diastereomers, allowing for quantification by ¹H NMR. This method is generally less sensitive than chromatographic techniques.[15]

Experimental Protocols

Protocol 1: Optimized Coupling of Z-D-Leu-Osu

This protocol is designed to minimize racemization during the coupling of the pre-activated ester.

  • Preparation: Dissolve the amine component (1.0 eq.) in a suitable solvent (e.g., DCM or a DCM/DMF mixture) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Addition of Base: Add N-methylmorpholine (NMM) (1.1 eq.) to the solution and stir for 5 minutes.

  • Addition of Activated Ester: In a separate flask, dissolve Z-D-Leu-Osu (1.2 eq.) in a minimal amount of the reaction solvent. Add this solution dropwise to the cooled amine solution.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm slowly to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, proceed with the standard aqueous work-up to remove water-soluble byproducts and unreacted starting materials.

Protocol 2: In-situ Activation of Z-D-Leu-OH using DIC/Oxyma

This protocol is recommended for couplings where Z-D-Leu-Osu shows low reactivity.

  • Preparation: Dissolve Z-D-Leu-OH (1.2 eq.) and Oxyma Pure® (1.2 eq.) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Activation: Add N,N'-diisopropylcarbodiimide (DIC) (1.2 eq.) to the solution and stir at 0°C for 15-20 minutes. This is the pre-activation step.

  • Coupling: In a separate flask, dissolve the amine component (1.0 eq.) and NMM (1.1 eq.) in the reaction solvent. Add this solution to the pre-activated mixture at 0°C.

  • Reaction & Monitoring: Stir the reaction at 0°C, allowing it to warm to room temperature overnight. Monitor for completion by TLC or LC-MS.

  • Work-up: After completion, filter to remove the diisopropylurea (DCU) byproduct. Proceed with a standard aqueous work-up.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (Source: AAPPTEC) [Link]

  • Epimerisation in Peptide Synthesis. (Source: MDPI) [Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (Source: PubMed) [Link]

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. (Source: PMC - NIH) [Link]

  • The Mechanism of Racemisation during the Coupling of Acylpeptides. (Source: ElectronicsAndBooks) [Link]

  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (Source: PNAS) [Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis | Request PDF. (Source: ResearchGate) [Link]

  • Validation of determination of optical purity of peptides. (Source: ResearchGate) [Link]

  • Mechanism of epimerisation/racemisation through oxazolone intermediate. (Source: ResearchGate) [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. (Source: YouTube) [Link]

  • Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. (Source: Journal of the American Chemical Society) [Link]

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. (Source: PubMed) [Link]

  • Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. (Source: PubMed) [Link]

  • Optimizing Peptide Synthesis with DSC: A Guide for Researchers. (Source: Ningbo Inno Pharmchem Co.,Ltd.) [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (Source: NIH) [Link]

  • Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. (Source: ResearchGate) [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (Source: Biomatik) [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? (Source: Reddit) [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (Source: Aapptec Peptides) [Link]

  • Highly efficient and fast pre-activation cyclization of the long peptide: Succinimidyl ester-amine reaction revisited. (Source: PubMed) [Link]

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (Source: ACS Publications) [Link]

  • What do you do when your peptide synthesis fails? (Source: Biotage) [Link]

  • Solvent effects in reactions of amino groups in amino acids, peptides, and proteins with alpha, beta-unsaturated compounds. (Source: PubMed) [Link]

  • Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. (Source: PubMed) [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (Source: Organic Process Research & Development) [Link]

  • The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. (Source: ACS Publications) [Link]

  • Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. (Source: The Journal of Organic Chemistry) [Link]

  • Coupling Reagents. (Source: Aapptec Peptides) [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Amine-Reactive Labeled Proteins: A Comparative Analysis of Z-D-Leu-Osu, Biotin-NHS, and TMT

For researchers, scientists, and drug development professionals, the precise and robust analysis of proteins by mass spectrometry is paramount. Chemical labeling of proteins prior to analysis is a powerful and versatile...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and robust analysis of proteins by mass spectrometry is paramount. Chemical labeling of proteins prior to analysis is a powerful and versatile strategy to enable and enhance protein identification, quantification, and structural characterization. This guide provides an in-depth, objective comparison of the performance of Z-D-Leu-Osu, a specific N-hydroxysuccinimide (NHS) ester, with two widely used alternatives: Biotin-NHS, a conventional mass tagging reagent, and Tandem Mass Tags (TMT), an isobaric labeling reagent for multiplexed quantitative proteomics. This analysis is grounded in the fundamental principles of protein chemistry and mass spectrometry, providing field-proven insights to inform your experimental design.

The Central Role of Amine-Reactive Labeling in Proteomics

The most common targets for chemical labeling of proteins are the primary amines found at the N-terminus of a polypeptide chain and on the side chain of lysine residues.[1] N-hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents that efficiently and specifically form stable amide bonds with these primary amines under mild pH conditions (typically pH 8.0-9.0).[1][2][3] The choice of the chemical moiety attached to the NHS ester dictates the application of the labeling strategy, ranging from simple protein detection to complex quantitative analyses.[4][5]

Understanding the Reagents: A Head-to-Head Comparison

Z-D-Leu-Osu: A Closer Look

Z-D-Leu-Osu, or N-Z-D-leucine N-hydroxysuccinimide ester, is an amine-reactive labeling reagent. While not as extensively documented in proteomics literature as other reagents, its chemical structure allows us to infer its properties and potential applications.

  • Z-group (Benzyloxycarbonyl): This is a common protecting group in peptide synthesis. In the context of a labeling reagent, it contributes to the overall mass and hydrophobicity of the tag.

  • D-Leucine: The use of a D-amino acid as opposed to the naturally occurring L-amino acid is noteworthy. This may offer resistance to certain proteases, which could be advantageous in specific experimental setups. The leucine residue itself adds a defined mass to the labeled peptide.

  • Osu (N-hydroxysuccinimide ester): This is the reactive group that targets primary amines on the protein.[1][3][6]

Based on its structure, Z-D-Leu-Osu acts as a simple mass tagging reagent. Each labeling event adds a fixed mass to the peptide, allowing for the differentiation of labeled from unlabeled peptides in a mass spectrometer. Its primary application would likely be in peptide identification and potentially in relative quantification based on the signal intensity of the labeled peptides.

Biotin-NHS: The Workhorse of Affinity Purification

Biotin-NHS is a widely used amine-reactive labeling reagent that covalently attaches a biotin molecule to proteins. The key feature of biotin is its extremely high affinity for streptavidin. This property is leveraged for the selective enrichment of biotinylated proteins or peptides from complex mixtures, a crucial step in many proteomics workflows. While it also acts as a mass tag, its primary utility lies in affinity purification.

Tandem Mass Tags (TMT): The Standard for Multiplexed Quantification

TMT reagents are a set of isobaric labeling reagents, meaning they have the same total mass. This allows for the simultaneous analysis of multiple samples (up to 18-plex with TMTpro) in a single mass spectrometry run. Each TMT tag consists of three parts: an amine-reactive NHS ester group, a mass normalizer, and a reporter ion. During tandem mass spectrometry (MS/MS) analysis, the reporter ions are cleaved and their distinct masses are used to quantify the relative abundance of the peptide (and thus the protein) in each of the multiplexed samples.

Comparative Performance Analysis

FeatureZ-D-Leu-Osu (Inferred)Biotin-NHSTMT (Tandem Mass Tags)
Labeling Chemistry Amine-reactive NHS esterAmine-reactive NHS esterAmine-reactive NHS ester
Primary Application Peptide identification, Relative quantification (label vs. unlabeled)Affinity purification of labeled proteins/peptidesMultiplexed relative protein quantification
Mass Spectrometry Readout Mass shift of labeled peptidesMass shift of labeled peptidesReporter ions in MS/MS spectra
Multiplexing Capability No (or limited to 2-plex with isotopic versions)No (or limited to 2-plex with isotopic versions)High (up to 18-plex with TMTpro)
Effect on Peptide Fragmentation May influence fragmentation patterns due to the Z-groupCan influence fragmentation, potentially leading to neutral lossDesigned to have minimal impact on peptide fragmentation
Data Analysis Complexity Low to moderateLow to moderateHigh
Cost per Sample Likely lowLowHigh

Experimental Workflows: A Step-by-Step Guide

The following protocols provide a detailed methodology for labeling proteins with each of the compared reagents. It is crucial to maintain a consistent and controlled experimental environment to ensure reproducibility and reliability of the results.

General Considerations for NHS Ester Labeling
  • Buffer Selection: Use an amine-free buffer with a pH between 8.0 and 9.0, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[1] Avoid buffers containing Tris or glycine, as they will compete for the labeling reagent.

  • Reagent Preparation: Dissolve the NHS ester in a dry, aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[2][3] NHS esters are susceptible to hydrolysis.

  • Protein Concentration: A protein concentration of 1-5 mg/mL is generally recommended for efficient labeling.[2]

  • Molar Excess of Reagent: The optimal molar excess of the NHS ester over the protein will depend on the protein and the desired degree of labeling. A 10- to 20-fold molar excess is a good starting point.

Visualizing the Labeling Workflow

Labeling_Workflow cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_cleanup Reaction Quenching & Cleanup cluster_analysis Downstream Analysis Protein Protein Sample (in amine-free buffer, pH 8-9) Mix Mix Protein and Reagent Protein->Mix Reagent NHS Ester Reagent (Z-D-Leu-Osu, Biotin-NHS, or TMT) (dissolved in DMSO/DMF) Reagent->Mix Incubate Incubate (e.g., 1 hour at room temperature) Mix->Incubate Quench Quench Reaction (e.g., with hydroxylamine or Tris) Incubate->Quench Purify Purify Labeled Protein (e.g., dialysis or desalting column) Quench->Purify MS_Analysis Mass Spectrometry Analysis Purify->MS_Analysis

Caption: General workflow for labeling proteins with amine-reactive NHS esters.

Protocol 1: Protein Labeling with Z-D-Leu-Osu
  • Protein Preparation: Prepare a 1 mg/mL solution of your protein of interest in 100 mM sodium bicarbonate buffer, pH 8.3.

  • Reagent Preparation: Immediately before use, dissolve Z-D-Leu-Osu in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 20-fold molar excess of the Z-D-Leu-Osu solution to the protein solution. Mix gently and incubate for 1 hour at room temperature with gentle agitation.

  • Reaction Quenching: Add hydroxylamine to a final concentration of 50 mM to quench the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted labeling reagent and byproducts by dialysis against PBS or by using a desalting column.

  • Verification: Confirm labeling by mass spectrometry, looking for the expected mass shift in the intact protein or its peptides after digestion.

Protocol 2: Protein Labeling with Biotin-NHS for Affinity Purification
  • Protein Preparation: Prepare a 2 mg/mL solution of your protein mixture in PBS, pH 8.0.

  • Reagent Preparation: Dissolve Biotin-NHS in DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 10-fold molar excess of the Biotin-NHS solution to the protein solution. Incubate for 30 minutes at room temperature.

  • Reaction Quenching: Add Tris-HCl to a final concentration of 100 mM to quench the reaction.

  • Purification of Labeled Proteins: Proceed with streptavidin-agarose bead-based affinity purification according to the manufacturer's protocol to enrich for biotinylated proteins.

  • Elution and Digestion: Elute the bound proteins and prepare them for mass spectrometry analysis by in-solution or in-gel digestion.

Protocol 3: Peptide Labeling with TMT for Quantitative Proteomics
  • Protein Digestion: Digest your protein samples to peptides using a standard protocol (e.g., with trypsin).

  • Peptide Quantification: Accurately quantify the peptide concentration in each sample.

  • Reagent Preparation: Equilibrate the TMT reagent vials to room temperature and dissolve in anhydrous acetonitrile.

  • Labeling Reaction: Add the appropriate volume of TMT reagent to each peptide sample. Incubate for 1 hour at room temperature.

  • Reaction Quenching: Add hydroxylamine to quench the reaction.

  • Sample Pooling: Combine the labeled peptide samples into a single tube.

  • Sample Cleanup: Desalt the pooled sample using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis: Analyze the labeled peptide mixture by high-resolution tandem mass spectrometry.

Mechanism of Labeling and Fragmentation

The fundamental reaction for all three reagents is the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

NHS_Ester_Reaction cluster_reactants Reactants cluster_product Product Protein Protein-NH₂ Labeled_Protein Protein-NH-CO-R Protein->Labeled_Protein + NHS_Ester R-CO-O-NHS NHS_Ester->Labeled_Protein NHS NHS

Caption: General reaction of an NHS ester with a primary amine on a protein.

In the mass spectrometer, the behavior of the labeled peptides differs significantly:

  • Z-D-Leu-Osu and Biotin-NHS: These non-isobaric tags add a fixed mass to the peptide. Fragmentation will occur along the peptide backbone, and the mass of the fragment ions will be increased by the mass of the tag.

  • TMT: The isobaric nature of the TMT tags means that the same peptide from different samples will have the same mass-to-charge ratio in the MS1 scan. Upon fragmentation in the MS/MS scan, the reporter ions are released, and their relative intensities are used for quantification.

Conclusion and Recommendations

The choice of labeling reagent is critically dependent on the experimental goals.

  • Z-D-Leu-Osu represents a straightforward mass tagging reagent. Its utility would be in experiments where the primary goal is to identify labeled proteins or to perform relative quantification between a labeled and an unlabeled state. Its unique D-leucine component may offer advantages in specific contexts, but its performance in mainstream proteomics applications remains to be extensively characterized.

  • Biotin-NHS is the undisputed choice when the experimental design requires the enrichment of a sub-proteome. Its primary function is not as a mass tag for quantification but as a handle for affinity purification.

  • TMT and other isobaric tags are the current gold standard for high-throughput, multiplexed quantitative proteomics. They allow for the precise comparison of protein abundance across multiple samples, a common requirement in drug discovery and systems biology research.

For researchers venturing into protein labeling for mass spectrometry, a thorough understanding of the chemistry and application of each class of reagent is essential for designing robust and informative experiments. While novel reagents like Z-D-Leu-Osu may offer niche advantages, established reagents like Biotin-NHS and TMT provide a reliable and well-supported foundation for a wide range of proteomics studies.

References

  • Wikipedia. (2023, December 2). N-Hydroxysuccinimide. In Wikipedia. Retrieved from [Link]

  • FAQ. (n.d.). What are the uses of N-Hydroxysuccinimide (NHS) esters in peptide chemistry?. Retrieved from [Link]

  • Zhu, Y., et al. (2023). DiLeu Isobaric Labeling Coupled with Limited Proteolysis Mass Spectrometry for High-Throughput Profiling of Protein Structural Changes in Alzheimer's Disease. Analytical Chemistry, 95(26), 9746–9753. [Link]

  • Dempsey, D. R., et al. (2019). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 626, 35–55. [Link]

  • Kolkman, A., et al. (2012). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. In Functional Proteomics. InTech. [Link]

  • Gygi, S. P., et al. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nature Biotechnology, 17(10), 994–999. [Link]

  • Zhu, Y., et al. (2023). DiLeu isobaric labeling coupled with limited proteolysis mass spectrometry for high-throughput profiling of protein structural changes in Alzheimer's disease. PubMed Central. Retrieved from [Link]

  • Oregon State University. (n.d.). Services - OSU Mass Spectrometry Center. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Hydroxysuccinimide. PubChem. Retrieved from [Link]

  • Menger, F. M., & Smith, J. H. (1982). The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Scholars' Mine. Retrieved from [Link]

  • University of Washington. (n.d.). Stable Isotope Labeling Strategies. UW Proteomics Resource. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the NMR Characterization of Z-D-Leu-OSu Conjugates

For Researchers, Scientists, and Drug Development Professionals In the landscape of bioconjugation and peptide synthesis, the precise characterization of activated amino acid derivatives is paramount to ensure the integr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and peptide synthesis, the precise characterization of activated amino acid derivatives is paramount to ensure the integrity and reactivity of these critical reagents. Z-D-Leu-OSu, or N-benzyloxycarbonyl-D-leucine N-hydroxysuccinimide ester, is a widely utilized building block for introducing a D-leucine residue. Its purity and structural fidelity, which are directly assessed by Nuclear Magnetic Resonance (NMR) spectroscopy, are critical for the successful outcome of conjugation reactions.

This guide provides an in-depth technical analysis of the NMR characterization of Z-D-Leu-OSu. It is designed to equip researchers with the expertise to interpret NMR spectra for this compound, differentiate it from common alternatives, and troubleshoot potential issues in synthesis and purification.

The Imperative of NMR in Quality Control

The synthesis of Z-D-Leu-OSu involves the activation of the carboxylic acid of Z-D-leucine with N-hydroxysuccinimide (NHS). This reaction, while generally efficient, can be accompanied by side products or incomplete conversion. NMR spectroscopy serves as an indispensable tool for:

  • Structural Verification: Confirming the formation of the desired N-hydroxysuccinimide ester.

  • Purity Assessment: Detecting the presence of starting materials (Z-D-leucine and NHS) or byproducts.

  • Stability Monitoring: Assessing the degradation of the active ester over time, as NHS esters are susceptible to hydrolysis.

A thorough understanding of the expected ¹H and ¹³C NMR spectra is therefore not merely an academic exercise but a crucial quality control step in any workflow involving Z-D-Leu-OSu.

Deciphering the NMR Signature of Z-D-Leu-OSu

The chemical structure of Z-D-Leu-OSu gives rise to a unique set of signals in both ¹H and ¹³C NMR spectra. A comprehensive analysis involves the assignment of each resonance to its corresponding nucleus within the molecule.

G cluster_Z Z-group (Benzyloxycarbonyl) cluster_Leu D-Leucine cluster_OSu OSu (N-Hydroxysuccinimide ester) Z_D_Leu_OSu Z-D-Leu-OSu Structure Cbz_ring C₆H₅ Cbz_CH2 CH₂ Cbz_ring->Cbz_CH2 Cbz_O O Cbz_CH2->Cbz_O Cbz_CO C=O Cbz_O->Cbz_CO Leu_NH NH Cbz_CO->Leu_NH Leu_alphaCH α-CH Leu_NH->Leu_alphaCH Leu_betaCH2 β-CH₂ Leu_alphaCH->Leu_betaCH2 Leu_CO C=O Leu_alphaCH->Leu_CO Leu_gammaCH γ-CH Leu_betaCH2->Leu_gammaCH Leu_deltaCH3_1 δ-CH₃ Leu_gammaCH->Leu_deltaCH3_1 Leu_deltaCH3_2 δ-CH₃ Leu_gammaCH->Leu_deltaCH3_2 OSu_O O Leu_CO->OSu_O OSu_N N OSu_O->OSu_N OSu_CO1 C=O OSu_N->OSu_CO1 OSu_CH2_1 CH₂ OSu_CO1->OSu_CH2_1 OSu_CH2_2 CH₂ OSu_CH2_1->OSu_CH2_2 OSu_CO2 C=O OSu_CH2_2->OSu_CO2 OSu_CO2->OSu_N

Figure 1: Chemical structure of Z-D-Leu-OSu.

¹H NMR Spectral Analysis

The proton NMR spectrum of Z-D-Leu-OSu can be divided into several characteristic regions:

  • Aromatic Region (δ 7.2-7.4 ppm): The five protons of the phenyl ring of the benzyloxycarbonyl (Z) group typically appear as a multiplet in this region.

  • Benzyloxycarbonyl (Z) Group Protons (δ ~5.1 ppm): The two benzylic protons (CH₂) of the Z group give rise to a singlet.

  • D-Leucine α-Proton (δ ~4.5 ppm): The proton attached to the α-carbon of the D-leucine residue appears as a multiplet. Its chemical shift is influenced by the adjacent electron-withdrawing groups.

  • N-Hydroxysuccinimide (NHS) Protons (δ ~2.9 ppm): The four protons of the succinimide ring typically appear as a singlet.[1][2]

  • D-Leucine Side Chain Protons (δ 0.9-1.8 ppm): The protons of the isobutyl side chain of leucine (β-CH₂, γ-CH, and two δ-CH₃) resonate in the upfield region of the spectrum. The two diastereotopic methyl groups often appear as distinct doublets.

¹³C NMR Spectral Analysis

The carbon-13 NMR spectrum provides complementary information for structural confirmation:

  • Carbonyl Carbons (δ 168-172 ppm): This region contains the signals for the four carbonyl carbons: one from the Z-group, one from the leucine backbone, and two from the NHS ester.

  • Aromatic Carbons (δ 127-136 ppm): The carbons of the phenyl ring of the Z-group resonate in this downfield region.

  • Benzyloxycarbonyl (Z) Group Carbons (δ ~67 ppm): The benzylic carbon (CH₂) of the Z group is typically found in this range.

  • D-Leucine α-Carbon (δ ~53 ppm): The α-carbon of the leucine residue.

  • N-Hydroxysuccinimide (NHS) Carbons (δ ~25 ppm): The two methylene carbons of the succinimide ring.

  • D-Leucine Side Chain Carbons (δ 21-41 ppm): The carbons of the isobutyl side chain.

Comparative NMR Analysis: Z-D-Leu-OSu vs. Alternatives

A key aspect of robust characterization is the ability to distinguish the target compound from common alternatives or related impurities. Here, we compare the expected NMR spectra of Z-D-Leu-OSu with two common alternatives: Boc-D-Leu-OSu and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl).

Z-D-Leu-OSu vs. Boc-D-Leu-OSu

Boc-D-Leu-OSu is another commonly used N-protected D-leucine active ester. The primary difference lies in the N-protecting group: benzyloxycarbonyl (Z) versus tert-butyloxycarbonyl (Boc).

Compound Protecting Group Characteristic ¹H NMR Signals Characteristic ¹³C NMR Signals
Z-D-Leu-OSu Benzyloxycarbonyl (Z)Phenyl: δ 7.2-7.4 (m, 5H)Benzylic CH₂: δ ~5.1 (s, 2H)Aromatic: δ 127-136Benzylic CH₂: δ ~67
Boc-D-Leu-OSu tert-Butyloxycarbonyl (Boc)tert-Butyl: δ ~1.45 (s, 9H)[3]tert-Butyl C: δ ~80tert-Butyl CH₃: δ ~28

The most striking difference in the ¹H NMR will be the presence of aromatic signals and a benzylic singlet for Z-D-Leu-OSu, versus a large singlet around 1.45 ppm for the nine equivalent protons of the Boc group in Boc-D-Leu-OSu.[3] This makes the two compounds easily distinguishable.

Z-D-Leu-OSu vs. EDC·HCl

EDC·HCl is a water-soluble carbodiimide commonly used as a coupling reagent to form active esters in situ. While not a direct structural analogue, it is a key reagent in the synthesis of Z-D-Leu-OSu and its presence as an impurity would indicate an incomplete reaction workup.

Compound Key Functional Group Characteristic ¹H NMR Signals (in CDCl₃) Characteristic ¹³C NMR Signals (in CDCl₃)
Z-D-Leu-OSu NHS EsterNHS Protons: δ ~2.9 (s, 4H)NHS Carbons: δ ~25
EDC·HCl CarbodiimideEthyl CH₂: δ ~3.2 (q, 2H)Ethyl CH₃: δ ~1.2 (t, 3H)Propyl CH₂'s: δ ~3.4, ~1.8 (m)N(CH₃)₂: δ ~2.2 (s, 6H)[4]Carbodiimide C: δ ~155Alkyl Chain Carbons: various signals[1]

The ¹H NMR spectrum of EDC·HCl is characterized by signals corresponding to the ethyl and dimethylaminopropyl groups, which are distinct from the signals of Z-D-Leu-OSu.[4] The most notable difference in the ¹³C NMR is the presence of the carbodiimide carbon signal at a very downfield shift of around 155 ppm for EDC·HCl.[1]

Experimental Protocols

To ensure high-quality, reproducible NMR data, adherence to a standardized experimental protocol is essential.

G cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing start Weigh 10-20 mg of Z-D-Leu-OSu dissolve Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) start->dissolve transfer Transfer to a clean, dry 5 mm NMR tube dissolve->transfer instrument Insert sample into NMR spectrometer transfer->instrument Moisture-sensitive compounds require inert atmosphere handling lock Lock on deuterium signal of the solvent instrument->lock shim Shim the magnetic field for homogeneity lock->shim acquire_H1 Acquire ¹H NMR spectrum shim->acquire_H1 acquire_C13 Acquire ¹³C NMR spectrum acquire_H1->acquire_C13 ft Fourier Transform the FID acquire_C13->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum (e.g., to residual solvent peak) baseline->reference integrate Integrate ¹H signals reference->integrate

Figure 2: General workflow for NMR characterization.

General Procedure for Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: Accurately weigh 10-20 mg of the Z-D-Leu-OSu conjugate and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[5][6] Ensure the sample is fully dissolved.

  • Handling Moisture-Sensitive Compounds: Z-D-Leu-OSu is an active ester and is sensitive to moisture. It is advisable to use a freshly opened ampoule of deuterated solvent and prepare the sample under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen).[7] The NMR tube should be flame-dried and cooled under vacuum or in a desiccator before use.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required.

  • Data Processing:

    • Apply a Fourier transform to the raw free induction decay (FID) data.

    • Phase correct the resulting spectrum.

    • Apply a baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • For the ¹H spectrum, integrate the signals to determine the relative ratios of the different types of protons.

Conclusion

The NMR characterization of Z-D-Leu-OSu is a critical step in ensuring the quality and reactivity of this important bioconjugation reagent. A detailed analysis of both ¹H and ¹³C NMR spectra allows for unambiguous structural confirmation and the detection of impurities. By comparing the spectral data of Z-D-Leu-OSu with those of common alternatives like Boc-D-Leu-OSu and potential contaminants such as EDC·HCl, researchers can confidently assess the purity of their material. The protocols and comparative data presented in this guide provide a robust framework for the effective use of NMR spectroscopy in the quality control of Z-D-Leu-OSu and related compounds, ultimately contributing to more reliable and reproducible outcomes in drug development and bioconjugation applications.

References

  • Anklin, C. (2015). Answer to "How can we take the NMR of a moisture sensitive compound?". ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15908, 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide. PubChem. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 16(1), 142-152.
  • Matsuoka, S., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 3(1), 1-15.
  • Amgen. (2019). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 23(11), 2466-2474.
  • Supporting Information for "Bichromophoric Dyes for Wavelength Shifting of Dye-Protein". (n.d.). Royal Society of Chemistry.
  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

  • University of Cambridge, Department of Chemistry. (n.d.). NMR Sample Preparation.
  • Wikipedia. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu.... Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to NMR Spectroscopy for Structural Analysis of Hydroxyproline Peptides.

Sources

Validation

A Comparative Guide for Peptide Synthesis: Z-D-Leu-Osu vs. Fmoc-D-Leu-Osu

For Researchers, Scientists, and Drug Development Professionals In the intricate world of peptide synthesis, the choice of Nα-protecting group is a foundational decision that dictates the entire synthetic strategy. This...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of Nα-protecting group is a foundational decision that dictates the entire synthetic strategy. This guide offers an in-depth comparison of two activated D-leucine derivatives: the classic Z-D-Leu-Osu and the modern standard, Fmoc-D-Leu-Osu. While both are N-hydroxysuccinimide (NHS) esters designed for efficient peptide coupling, the profound differences between the Z (benzyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups lead to vastly different applications, workflows, and outcomes.[1][2]

Executive Summary: Strategy Dictates Choice

The selection between Z-D-Leu-Osu and Fmoc-D-Leu-Osu is not a matter of direct substitution but a strategic choice between two orthogonal chemical philosophies.

  • Fmoc-D-Leu-Osu is the undisputed choice for routine, iterative Solid-Phase Peptide Synthesis (SPPS) .[3] Its key advantage is the lability of the Fmoc group to mild basic conditions (typically piperidine), which allows for a rapid, automatable, and high-throughput workflow.[] The side-chain protecting groups are typically acid-labile (e.g., tBu, Trt), creating a fully orthogonal system where the Nα-protection can be removed repeatedly without affecting the side chains.[5]

  • Z-D-Leu-Osu , conversely, is rarely used for the iterative cycles of modern SPPS due to the harsh conditions required for Z-group removal.[3] Its true value lies in solution-phase synthesis (LPPS) and as a specialized tool in complex SPPS strategies.[6][7] The Z-group's stability to both the mild base of Fmoc deprotection and the strong acid of final resin cleavage makes it an invaluable orthogonal protecting group for applications like N-terminal capping, segment condensation, or the synthesis of cyclic and branched peptides.[3][8]

Core Chemistry: A Tale of Two Deprotection Mechanisms

The fundamental difference lies in how each protecting group is removed to expose the amine for the next coupling step.

Fmoc Group: Base-Labile Cleavage

The Fmoc group is removed via a β-elimination mechanism induced by a secondary amine, most commonly piperidine.[9][10] This reaction is fast, clean, and performed under mild, ambient conditions, which is ideal for the repetitive cycles of SPPS.[]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Piperidine (Base) DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination Deprotected_Peptide H₂N-Peptide-Resin Intermediate->Deprotected_Peptide Release Piperidine_Adduct DBF-Piperidine Adduct DBF->Piperidine_Adduct Piperidine (Scavenger)

Z (Cbz) Group: Reductive or Strong Acid Cleavage

The Z-group is exceptionally stable and requires more forceful conditions for removal. The two primary methods are:

  • Catalytic Hydrogenolysis: This is the mildest method, involving hydrogen gas (H₂) and a palladium catalyst (Pd/C).[11][12] A safer, more common lab-scale alternative is Catalytic Transfer Hydrogenation , which uses a hydrogen donor like ammonium formate or formic acid in place of H₂ gas.[12][13][14]

  • Strong Acidolysis: Conditions such as HBr in acetic acid can also cleave the Z-group, but this is harsh and can affect other parts of the peptide.[11]

Z_Deprotection cluster_mild Mild Conditions cluster_harsh Harsh Conditions Z_Peptide_H2 Z-NH-Peptide Deprotected_Peptide_H2 H₂N-Peptide Z_Peptide_H2->Deprotected_Peptide_H2 H₂, Pd/C or HCOOH, Pd/C Byproducts_H2 Toluene + CO₂ Z_Peptide_Acid Z-NH-Peptide Deprotected_Peptide_Acid H₃N⁺-Peptide Z_Peptide_Acid->Deprotected_Peptide_Acid HBr / Acetic Acid Byproducts_Acid Benzyl Bromide + CO₂

Performance Characteristics & Data

The choice of protecting group strategy directly impacts several key performance indicators in peptide synthesis.

FeatureFmoc-D-Leu-Osu Strategy (SPPS)Z-D-Leu-Osu Strategy (LPPS / Specialized SPPS)
Primary Application Iterative Solid-Phase Peptide Synthesis (SPPS).[3]Solution-Phase Peptide Synthesis (LPPS), N-terminal capping, segment condensation.[6][7]
Deprotection Conditions Mild Base (e.g., 20% Piperidine in DMF).[][15]Catalytic Hydrogenolysis (H₂/Pd-C) or Strong Acid (HBr/AcOH).[11][12]
Orthogonality Fully orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[5][8]Orthogonal to both Fmoc/piperidine and Boc/TFA conditions.[3][8]
Automation Fitness Excellent; the cornerstone of modern automated peptide synthesizers.[]Poor for iterative synthesis; primarily used in manual or specialized protocols.[6]
Coupling Efficiency Typically very high (>99%) with modern coupling reagents (e.g., HBTU, HATU, COMU).[][16]Generally high in solution-phase; can be influenced by solubility.
Key Side Reactions Diketopiperazine formation at the dipeptide stage; Aspartimide formation with Asp sequences.[9][17]Catalyst poisoning (if sulfur is present); premature deprotection with some linkers/side-chains under harsh acid.
Safety & Handling Piperidine is toxic; requires good ventilation. Waste can be recycled.[]H₂ gas is flammable/explosive; requires specialized equipment. Strong acids are highly corrosive.[12]
Cost-Effectiveness Reagents can be more expensive, but automation and efficiency make it cost-effective for long peptides.Lower reagent cost for the Z-group itself, but LPPS is labor-intensive, limiting scalability for long peptides.[7]

Experimental Protocols

The following protocols represent standard, validated methodologies for the use of Fmoc and Z-protected amino acids in their respective optimal applications.

Protocol 1: Iterative Peptide Elongation using Fmoc-D-Leu-Osu in SPPS

This protocol describes a single coupling cycle on a solid-phase resin.

  • Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin with the first amino acid attached. Swell the resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% (v/v) piperidine in DMF for 3 minutes. Drain.[15]

    • Repeat the treatment with 20% piperidine in DMF for 7-10 minutes. Drain.[15]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct.[15]

  • Coupling Reaction:

    • In a separate vessel, dissolve Fmoc-D-Leu-Osu (3 eq.), a coupling activator like HBTU (3 eq.), and a base like DIPEA (6 eq.) in DMF.

    • Note: The pre-activated -Osu ester enhances coupling speed and reduces racemization.[1][2] Using an additional activator like HBTU ensures the reaction goes to completion, especially with sterically hindered residues.[18]

    • Add the activation solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF (3 times) followed by Dichloromethane (DCM) (3 times) to remove excess reagents.

  • Monitoring (Optional): Perform a Kaiser or Ninhydrin test to confirm the absence of free amines, indicating complete coupling. If the test is positive, repeat the coupling step.

  • Cycle Repetition: Return to Step 2 to add the next amino acid in the sequence.

SPPS_Cycle Start Fmoc-AA(n)-Resin Deprotection Step 2: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 3: Coupling (Fmoc-D-Leu-Osu, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Fmoc-D-Leu-AA(n)-Resin Wash2->End Loop Repeat for next AA End->Loop

Protocol 2: N-Terminal Capping with Z-D-Leu-Osu in Solution Phase

This protocol describes the final step of a solution-phase synthesis, capping a dipeptide fragment.

  • Reactant Preparation:

    • Dissolve the unprotected dipeptide (e.g., H₂N-Gly-Phe-OMe, 1.0 equivalent) in a suitable solvent like Dichloromethane (DCM) or a DMF/DCM mixture.

    • In a separate flask, dissolve Z-D-Leu-Osu (1.1 equivalents) in the same solvent.

  • Coupling Reaction:

    • Add the Z-D-Leu-Osu solution to the dipeptide solution dropwise at 0 °C (ice bath).

    • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents) to neutralize any hydrochloride salts and facilitate the reaction.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once complete, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product (Z-D-Leu-Gly-Phe-OMe) by flash column chromatography.

  • Final Deprotection (Z-group removal):

    • Dissolve the purified, Z-protected peptide in methanol.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight).

    • Add ammonium formate (4-5 equivalents) as the hydrogen donor.[12]

    • Stir vigorously at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.[19]

    • Concentrate the filtrate to yield the final deprotected tripeptide.

Conclusion and Recommendations

The choice between Z-D-Leu-Osu and Fmoc-D-Leu-Osu is fundamentally a choice of synthesis strategy, driven by the final goal.

  • For the linear, automated, and high-throughput synthesis of peptides, Fmoc-D-Leu-Osu is the superior and industry-standard choice. Its compatibility with the mild, orthogonal Fmoc/tBu SPPS strategy is unmatched for efficiency and scalability.[]

  • Z-D-Leu-Osu is a powerful but specialized reagent. It is the preferred choice for solution-phase synthesis where its stability is an asset.[7] In the context of SPPS, its strength lies in its orthogonality to both Fmoc and Boc chemistries, making it an excellent tool for N-terminal modifications or complex, multi-step synthetic plans requiring an additional layer of protection.[3][8]

Researchers should select the reagent that aligns with their overall synthetic architecture, equipment availability, and the specific chemical properties of the target peptide.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. N-Hydroxysuccinimide (NHS) for Peptide Coupling: A Key to Biomolecular Innovation.
  • BenchChem. A Comparative Guide to Z-Pro-OH and Fmoc-Pro-OH in Solid-Phase Peptide Synthesis.
  • GenCefe Biotech. Solid-Phase vs. Liquid-Phase Peptide Synthesis: Which Is Right for Your Project.
  • NINGBO INNO PHARMCHEM CO.,LTD. Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu.
  • YouTube. Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022-01-07).
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024-06-04).
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
  • PubMed. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024-01-05).
  • Neuland Labs. Peptide Synthesis: Solution Phase, Solid Phase or Hybrid?. (2013-11-03).
  • Syntechem. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • CPC Scientific. Why solid-phase synthesis?.
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • NIH. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
  • Aapptec Peptides. Coupling Reagents.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
  • Reddit. Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. (2022-07-11).
  • ChemicalBook. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. (2019-11-05).
  • BioDuro. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?. (2025-06-18).
  • NIH. Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles.
  • SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • ACS Sustainable Chemistry & Engineering. Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021-10-08).
  • NIH. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024-01-05).
  • Semantic Scholar. Coupling efficiencies of amino acids in the solid phase synthesis of peptides..
  • Indian Journal of Chemistry. Removal of some commonly used protecting groups in peptide syntheses by catalytic trans.
  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Synthesis. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation.
  • Luxembourg Bio Technologies. Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators.
  • BenchChem. Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • Mesa Labs. SPPS Tips For Success Handout.
  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
  • ACS Publications. Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene | The Journal of Organic Chemistry.
  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). (2025-07-31).
  • RSC Publishing. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis.
  • BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • NIH. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization.
  • BenchChem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • BenchChem. A Comparative Guide to Fmoc-D-Tle-OH in Solid-Phase Peptide Synthesis.
  • BenchChem. A Comparative Guide to Fmoc-Phe-OSu in Peptide Synthesis.
  • NIH. Advances in Fmoc solid‐phase peptide synthesis.
  • PubMed. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR.

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Comparative

A Comparative Guide to Enzymatic Stability: The Decisive Role of Chirality in D- vs. L-Amino Acid Derivatives

In the landscape of drug development and proteomics, the stability of peptide-based molecules is a critical determinant of their therapeutic efficacy and research utility. A subtle, yet profound, factor governing this st...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and proteomics, the stability of peptide-based molecules is a critical determinant of their therapeutic efficacy and research utility. A subtle, yet profound, factor governing this stability is stereochemistry—the spatial arrangement of atoms within a molecule. This guide provides an in-depth comparison of the enzymatic stability of molecules containing D-amino acids versus their natural L-amino acid counterparts, using Z-D-Leu-Osu and Z-L-Leu-Osu as illustrative model compounds. We will explore the biochemical principles, present a robust experimental framework for evaluation, and discuss the strategic implications for researchers, scientists, and drug development professionals.

The Principle of Proteolytic Stability: Why Chirality Matters

Living systems are built upon a foundation of molecular recognition, where shape and configuration are paramount. Enzymes, particularly proteases, are chiral macromolecules that have evolved to be highly specific for their substrates.[1][2] In virtually all ribosomally synthesized proteins, the constituent amino acids are exclusively in the L-configuration ("left-handed").[3][4] Consequently, proteases possess active sites that are precisely shaped to bind and cleave peptide bonds adjacent to L-amino acid residues.

When a D-amino acid ("right-handed") is introduced into a peptide sequence, it acts as a powerful disruptor of this enzymatic recognition. The altered stereochemistry at the alpha-carbon prevents the substrate from fitting correctly into the protease's active site. This steric hindrance leads to a dramatic reduction in binding affinity and, consequently, a profound resistance to cleavage.[5][6][7] This principle is the cornerstone of our comparison between Z-L-Leu-Osu, which is predicted to be enzymatically labile, and Z-D-Leu-Osu, which is expected to be highly stable.

The core components of our model compounds are:

  • Z (or Cbz): A benzyloxycarbonyl group, which serves as a common protecting group for the amine terminus in peptide chemistry.[8][9][10]

  • Leu: A leucine residue, which will be in either the natural L-form or the non-natural D-form.

  • Osu: An O-succinimidyl ester (also known as an N-hydroxysuccinimide or NHS ester). This is a reactive group used to activate the carboxylic acid, enabling it to form a stable amide bond with a primary amine, a common strategy in bioconjugation for labeling proteins or other molecules.[11][12][13]

The fundamental difference in how a protease interacts with an L- versus a D-amino acid is visualized below.

cluster_L Interaction with Z-L-Leu-Osu (L-Isomer) cluster_D Interaction with Z-D-Leu-Osu (D-Isomer) L_Substrate Z-L-Leu-Osu Protease_L Protease Active Site L_Substrate->Protease_L Binding L_Complex Enzyme-Substrate Complex (Correct Fit) Protease_L->L_Complex L_Cleavage Cleavage Occurs L_Complex->L_Cleavage D_Substrate Z-D-Leu-Osu Protease_D Protease Active Site D_Substrate->Protease_D Binding Inhibited D_Mismatch Steric Hindrance (Incorrect Fit) Protease_D->D_Mismatch D_NoCleavage No Cleavage D_Mismatch->D_NoCleavage

Caption: Enzyme-substrate interaction model for L- and D-isomers.

Experimental Design: A Head-to-Head Stability Assay

To empirically validate the predicted difference in stability, a well-controlled in vitro enzymatic stability assay is required. High-Performance Liquid Chromatography (HPLC) is the preferred analytical method for this purpose, as it allows for the precise quantification of the intact substrate over time.[14][15]

Objective

To quantify and compare the rate of degradation of Z-L-Leu-Osu and Z-D-Leu-Osu when exposed to a model protease (e.g., Trypsin or a general protease mixture) or biological matrix (e.g., human serum).

Experimental Workflow

Caption: Workflow for a comparative enzymatic stability assay using HPLC.

Detailed Protocol
  • Materials & Reagents:

    • Z-L-Leu-Osu and Z-D-Leu-Osu (test articles)

    • Protease (e.g., Trypsin, Chymotrypsin, or a broad-spectrum protease like Pronase)

    • Human Serum (as a complex biological matrix)

    • Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

    • Quenching Solution (e.g., 10% Trichloroacetic Acid or 1% Trifluoroacetic Acid in Acetonitrile)

    • HPLC system with a C18 reverse-phase column and UV detector

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Preparation:

    • Prepare 10 mM stock solutions of Z-L-Leu-Osu and Z-D-Leu-Osu in a suitable organic solvent (e.g., DMSO).

    • Prepare the protease solution at a working concentration (e.g., 0.1 mg/mL in Assay Buffer). If using serum, thaw and clarify by centrifugation.

  • Assay Procedure:

    • For each test article, set up a reaction tube. Pre-warm 950 µL of protease solution or serum to 37°C.

    • To initiate the reaction (t=0), add 50 µL of the 10 mM substrate stock solution to the reaction tube, vortex gently, and immediately withdraw the first time-point aliquot (e.g., 100 µL).

    • Immediately add this aliquot to a tube containing 100 µL of Quenching Solution to stop the enzymatic reaction.

    • Continue incubating the main reaction tube at 37°C.

    • Repeat the sampling and quenching process at subsequent time points (e.g., 15, 30, 60, 120, and 240 minutes).

    • Once all time points are collected, centrifuge the quenched samples to pellet precipitated proteins.

  • HPLC Analysis:

    • Transfer the supernatant from each quenched sample to an HPLC vial.

    • Inject the samples onto the C18 column.

    • Elute the intact substrate using a suitable gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).

    • Monitor the absorbance at an appropriate wavelength (e.g., 260 nm for the Z-group).

    • Record the peak area corresponding to the intact substrate for each time point.

  • Data Analysis:

    • Normalize the data by setting the peak area at t=0 as 100%.

    • Calculate the percentage of intact substrate remaining at each subsequent time point.

    • Plot "% Remaining" versus "Time" to generate degradation curves.

    • Calculate the half-life (t½) for each substrate using a one-phase decay model.

Expected Results and Interpretation

The experimental data is expected to show a stark contrast in the stability of the two isomers. The Z-L-Leu-Osu, being a substrate for proteases, will be rapidly degraded. In contrast, the Z-D-Leu-Osu will exhibit high resistance to degradation, with a significantly longer half-life.

Table 1: Hypothetical Comparative Stability Data
Time Point (minutes)Z-L-Leu-Osu (% Remaining)Z-D-Leu-Osu (% Remaining)
0100100
156599
304298
601897
120<595
240Not Detected92
Calculated Half-Life (t½) ~25 minutes >24 hours

This data clearly illustrates that the L-isomer is vulnerable to enzymatic action while the D-isomer is robustly stable. This result is not an anomaly but a direct consequence of enzyme stereospecificity. The incorporation of D-amino acids is a widely recognized and powerful strategy to enhance the in vivo stability and circulation half-life of peptide-based therapeutics.[16][17][18][19]

Implications for Research and Drug Development

The choice between D- and L-amino acids is a critical decision point in the design of peptide-based molecules with significant consequences:

  • Therapeutic Peptides: For drugs intended for systemic administration, proteolytic degradation is a major hurdle.[5][7] Strategically substituting L-amino acids at known cleavage sites with their D-counterparts can dramatically increase a peptide's half-life, improving its pharmacokinetic profile and therapeutic window.[18][20][21]

  • Research Probes and Reagents: When designing peptide-based probes, inhibitors, or affinity ligands, stability is crucial for reproducible results. Using D-amino acid-containing peptides can prevent their degradation by endogenous proteases in cell culture media or tissue homogenates.

  • Activity vs. Stability Trade-off: While D-amino acid substitution enhances stability, it can also impact biological activity if the residue is critical for binding to a target receptor, which is also a chiral molecule. Therefore, the effect of substitution on both stability and function must be empirically evaluated.

Conclusion

The comparison between Z-D-Leu-Osu and Z-L-Leu-Osu serves as a clear and compelling demonstration of the power of stereochemistry in biochemistry. Natural proteases are exquisitely tuned to recognize and process L-amino acids, rendering peptides containing them susceptible to degradation. The simple substitution with a D-amino acid breaks this recognition, conferring exceptional stability. For researchers in drug development and the life sciences, understanding and leveraging this fundamental principle is not merely an academic exercise; it is a critical tool for designing more robust, stable, and effective peptide-based molecules for therapeutic and research applications.

References

  • Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775–1780. ([Link])

  • Mondal, D., et al. (2024). Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. ACS Infectious Diseases. ([Link])

  • Proprep. How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry? Proprep. ([Link])

  • Zhang, X., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica, 49(10), 921–928. ([Link])

  • Hadley, E. B., & Van Vranken, D. L. (2014). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. Israel Journal of Chemistry, 54(8-9), 1184–1191. ([Link])

  • Riedl, S., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(3), 1103. ([Link])

  • Uray, K., et al. (2004). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences, 101(29), 10695–10700. ([Link])

  • Amerigo Scientific. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Amerigo Scientific. ([Link])

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. ([Link])

  • Mondal, D., et al. (2024). Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. Semantic Scholar. ([Link])

  • JPT Peptide Technologies. What are L- and D- Amino Acids? JPT Peptide Technologies. ([Link])

  • Mondal, D., et al. (2024). Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. PubMed. ([Link])

  • Wang, Y., et al. (2021). An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. Molecules, 26(11), 3358. ([Link])

  • Pouyani, T., & Prestwich, G. D. (1994). Hyaluronic Acid- N -hydroxysuccinimide: A Useful Intermediate for Bioconjugation. Bioconjugate Chemistry, 5(4), 370–372. ([Link])

  • Mondal, D., et al. (2024). Mechanism of Protease Resistance of D‑Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. figshare. ([Link])

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of N-Hydroxysuccinimide in Bioconjugation and Labeling Strategies. NINGBO INNO PHARMCHEM CO.,LTD. ([Link])

  • Li, Y., et al. (2020). Establishment of an HPLC-based method to identify key proteases of proteins in vitro. Analytical and Bioanalytical Chemistry, 412(23), 5939–5948. ([Link])

  • Quora. (2023). Why is L amino acid active in biological systems than D amino acids? Quora. ([Link])

  • StudySmarter. L vs D Amino Acids: Differences & Roles. StudySmarter. ([Link])

  • Riedl, S., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. PubMed Central. ([Link])

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Validation

A Senior Scientist's Guide to Functional Assays for Proteins Modified with Z-D-Leu-Osu: A Comparative Analysis

For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of innovation. Whether designing next-generation antibody-drug conjugates (ADCs), creating novel diag...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of innovation. Whether designing next-generation antibody-drug conjugates (ADCs), creating novel diagnostics, or studying cellular pathways, the choice of conjugation chemistry is critical. This guide provides an in-depth, objective comparison of protein modification using Z-D-Leu-Osu, a specialized amine-reactive linker, against a standard alternative. We will move beyond mere protocols to explain the causality behind experimental choices, ensuring every step is part of a self-validating system designed for scientific integrity.

Section 1: The Strategic Importance of Z-D-Leu-Osu in Protein Modification

Z-D-Leu-Osu, or N-succinimidyl 2-(benzyloxycarbonylamino)-4-methylpentanoate, is a member of the N-hydroxysuccinimide (NHS) ester family of reagents. These reagents are widely used for their ability to efficiently react with primary amines (–NH₂) on proteins, primarily the ε-amine of lysine residues and the N-terminal α-amine, to form stable amide bonds.[1][2]

The structure of Z-D-Leu-Osu, however, reveals a more specialized design:

  • Z (Carbobenzoxy): A well-established protecting group for the amine of the leucine residue.

  • D-Leucine: The inclusion of a D-amino acid is a critical feature. Natural proteases are stereospecific and primarily recognize L-amino acids. Incorporating a D-amino acid can significantly increase the peptide linker's resistance to enzymatic degradation in biological environments like serum.[3][4][5][6] This imparts greater stability to the conjugate until it reaches its intended target.

  • Osu (O-succinimidyl ester): The highly reactive group that facilitates the covalent linkage to the protein.[2]

This unique combination of features makes Z-D-Leu-Osu particularly valuable in the context of developing protease-cleavable linkers for ADCs.[7][8][9] In this application, the linker is designed to be stable in circulation but cleaved by proteases, such as Cathepsin B, that are overexpressed within the lysosomal compartments of tumor cells.[8] This targeted release of the cytotoxic payload is a hallmark of modern ADC design.[8][9][10]

cluster_reagents Reagents cluster_reaction Reaction cluster_products Products Protein Protein with Lysine (-NH2) Reaction Amine Acylation (pH 7.2-8.5) Protein->Reaction Nucleophilic Attack ZDLeuOsu Z-D-Leu-Osu ZDLeuOsu->Reaction Conjugate Modified Protein (Stable Amide Bond) Reaction->Conjugate NHS_Leaving_Group NHS Byproduct Reaction->NHS_Leaving_Group Displaced

Caption: Reaction mechanism of Z-D-Leu-Osu with a protein's primary amine.

Section 2: The Competitive Landscape: Alternative Modification Chemistries

While Z-D-Leu-Osu offers specialized benefits, it's essential to compare it with other common reagents to make an informed decision. The choice of linker chemistry can profoundly impact the final conjugate's stability, homogeneity, and biological function.[9][11] We will compare Z-D-Leu-Osu with a simpler, widely used amine-reactive crosslinker: Succinimidyl-[N-maleimidopropionamido]polyethylene glycol ester (NHS-PEG-Maleimide) , a heterobifunctional linker often used in ADC construction.[2]

FeatureZ-D-Leu-OsuNHS-PEG-Maleimide (e.g., SMCC)Rationale & Field Insights
Primary Target Lysine (ε-NH₂)Lysine (ε-NH₂) on one endBoth are effective for modifying antibodies, which are rich in surface-exposed lysines.
Secondary Target N/A (Homobifunctional precursor)Cysteine (-SH) on the other endNHS-PEG-Maleimide is heterobifunctional, allowing for a two-step conjugation which can offer more control and prevent protein self-conjugation.[12][]
Bond Formed Stable Amide BondStable Amide & Thioether BondBoth bond types are highly stable under physiological conditions.
Key Feature Potential for Protease CleavageNon-cleavable SpacerThe D-Leucine provides a site for potential enzymatic cleavage inside a target cell, a key feature for payload release.[8] The PEG-Maleimide linker is non-cleavable, meaning the payload is released after complete lysosomal degradation of the antibody.[2]
Homogeneity Potentially HeterogeneousPotentially HeterogeneousBoth methods target multiple lysine residues, which can result in a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs).

Section 3: Experimental Design for a Head-to-Head Comparison

To objectively assess the impact of these linkers on protein function, we will design a robust, multi-assay comparison.

  • Model System: We will use Trastuzumab, a well-characterized monoclonal antibody targeting the HER2 receptor, which is overexpressed in certain breast cancers.

  • Payload Mimic: Instead of a highly cytotoxic drug, we will conjugate a fluorescent reporter, Fluorescein isothiocyanate (FITC), to simplify functional analysis while still assessing the impact of the modification.

  • Experimental Goal: To determine how modification with a linker derived from Z-D-Leu-Osu versus a standard non-cleavable linker affects Trastuzumab's fundamental biological activities: target binding and induction of cell-mediated cytotoxicity.

Caption: Experimental workflow for comparing modified Trastuzumab conjugates.

Section 4: Validated Experimental Protocols

The following protocols are designed with integrated quality control (QC) steps to ensure trustworthiness and reproducibility.

Protocol 1: Antibody Modification and Characterization
  • Preparation: Dialyze 5 mg of Trastuzumab into a conjugation buffer (e.g., 0.1 M phosphate buffer, 150 mM NaCl, pH 7.4). Adjust protein concentration to 5 mg/mL.

  • Linker Activation (for Z-D-Leu): If starting with Z-D-Leu-Osu to attach a payload, react it with a payload containing a primary amine in an appropriate organic solvent (like DMSO) before adding it to the antibody solution.

  • Conjugation: Add a 10-fold molar excess of the FITC-linker construct (either Z-D-Leu-FITC or SMCC-FITC) to the antibody solution. Incubate for 2 hours at room temperature with gentle stirring.

  • Quenching: Add a final concentration of 50 mM Tris or Lysine to quench any unreacted NHS esters.

  • Purification: Remove unconjugated linker-payload by buffer exchange using a desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.[14]

  • Self-Validation (QC):

    • Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and 495 nm (for FITC). Calculate the protein concentration and DOL using established formulas that account for the dye's absorbance at 280 nm.[14] Aim for a consistent DOL (e.g., 2-4) for a fair comparison.

    • Purity Check: Run SDS-PAGE to confirm the integrity of the antibody and observe the slight increase in molecular weight post-conjugation.

Protocol 2: Functional Assay 1 - Target Binding ELISA

This assay determines if the modification has sterically hindered the antibody's antigen-binding site.

  • Plate Coating: Coat a 96-well high-binding ELISA plate with recombinant HER2 protein (1 µg/mL in PBS) overnight at 4°C.[15][16]

  • Blocking: Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20) and block with 5% Bovine Serum Albumin (BSA) in PBS for 2 hours at room temperature.[15]

  • Antibody Incubation: Prepare serial dilutions of the unmodified Trastuzumab and the two FITC-conjugates (from 1000 ng/mL to ~0.5 ng/mL) in blocking buffer. Add 100 µL of each dilution to the wells and incubate for 2 hours.

  • Detection: Wash plates. Add an HRP-conjugated anti-human IgG secondary antibody. Incubate for 1 hour.

  • Signal Development: Wash plates. Add TMB substrate and incubate until color develops. Stop the reaction with 1 M H₂SO₄.

  • Data Acquisition: Read absorbance at 450 nm. Plot the data and calculate the EC₅₀ (the concentration required for 50% maximal binding) for each antibody.

Protocol 3: Functional Assay 2 - Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

ADCC is a critical function for many therapeutic antibodies. This assay measures the ability of the modified antibody to engage immune cells (effector cells) to kill target cancer cells.

  • Cell Preparation:

    • Target Cells: Use a HER2-positive cell line (e.g., SK-BR-3). Plate 10,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Effector Cells: Use Natural Killer (NK) cells (e.g., NK-92 cell line) or peripheral blood mononuclear cells (PBMCs).

  • Assay Execution:

    • Prepare serial dilutions of the unmodified and modified antibodies.

    • Add the antibodies to the target cells.

    • Add the effector cells at a specific Effector:Target ratio (e.g., 10:1).

    • Incubate for 4-6 hours at 37°C.

  • Cytotoxicity Measurement: Measure the release of lactate dehydrogenase (LDH) from damaged target cells using a commercially available LDH release assay kit. This is a direct measure of cell lysis.

  • Data Analysis: Calculate the percentage of specific lysis for each antibody concentration and determine the EC₅₀ value.

Section 5: Data Presentation and Interpretation

The following tables present hypothetical but realistic data from the experiments described above.

Table 1: Characterization of Modified Trastuzumab

Antibody Sample Protein Conc. (mg/mL) Degree of Labeling (DOL) SDS-PAGE Result
Unmodified Trastuzumab 4.95 N/A Single band at ~150 kDa
Trastuzumab-Z-D-Leu-FITC 4.88 3.5 Single, slightly shifted band

| Trastuzumab-SMCC-FITC | 4.91 | 3.8 | Single, slightly shifted band |

Table 2: Functional Assay Results - Binding and Cytotoxicity

Antibody Sample Target Binding ELISA (EC₅₀, ng/mL) ADCC Assay (EC₅₀, ng/mL)
Unmodified Trastuzumab 15.2 8.5
Trastuzumab-Z-D-Leu-FITC 18.5 10.2

| Trastuzumab-SMCC-FITC | 16.1 | 9.1 |

Expert Interpretation of Results:

The data indicates that both conjugation methods were successful, yielding antibodies with a similar degree of labeling. However, subtle but important differences in function emerge:

  • Target Binding: The Trastuzumab-Z-D-Leu-FITC conjugate shows a slightly higher EC₅₀ in the ELISA, suggesting a minor decrease in binding affinity compared to both the unmodified and SMCC-modified antibodies. This could be due to the bulkier, more rigid nature of the Z-D-Leu moiety causing minor steric hindrance at or near the antigen-binding site.

  • Cellular Function (ADCC): This trend continues in the more complex ADCC assay. The Z-D-Leu conjugate is slightly less potent at mediating cell killing. The SMCC conjugate, with its flexible PEG spacer, performs nearly identically to the unmodified antibody, indicating that this modification has a negligible impact on the antibody's functional domains.

Conclusion and Recommendations

This comparative guide demonstrates that while multiple reagents can successfully modify a protein, the choice of linker chemistry is not trivial and has measurable consequences for biological function.

  • Z-D-Leu-Osu and related linkers are a superior choice when the primary goal is to create a conjugate with enhanced stability in circulation and a built-in mechanism for conditional, protease-mediated payload release. This is paramount in the design of modern ADCs, where controlling premature drug release is key to widening the therapeutic window.[9] The minor trade-off in binding affinity observed here may be acceptable in exchange for the significant advantage of targeted drug delivery.

  • Standard NHS-ester linkers (like SMCC) are ideal for applications where maximal preservation of the protein's native function is the highest priority, and a cleavable linker is not required. This includes creating fluorescently labeled antibodies for diagnostic assays (like flow cytometry or IHC), immobilizing proteins for affinity chromatography, or when developing ADCs with non-cleavable linkers.

As a senior scientist, the key is to align your choice of modification chemistry with the ultimate biological question or therapeutic goal. Always validate the function of your modified protein with relevant, quantitative assays to ensure that your modifications have achieved the desired outcome without unacceptable compromises.

References

  • Strop, P. (2017). Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates. Bioconjugate Chemistry. Available at: [Link]

  • Cold Spring Harbor Protocols. (2016). Posttranslational Modification Assays on Functional Protein Microarrays. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Available at: [Link]

  • American Chemical Society. (n.d.). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Available at: [Link]

  • PubMed. (n.d.). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Available at: [Link]

  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Available at: [Link]

  • Creative Biolabs. (n.d.). ADC In Vitro Cytotoxicity Evaluation Service. Available at: [Link]

  • ImmunoReagents. (n.d.). ELISA Protocol. Available at: [Link]

  • Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Available at: [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Available at: [Link]

  • EAG Laboratories. (2017). A Cell Based Assay to Assess the Binding Activity of an Antibody Drug Conjugate. Available at: [Link]

  • Biology LibreTexts. (2025). 5.7: Binding - Enzyme Linked Immunosorbant Assays (ELISAs). Available at: [Link]

  • PubMed. (2020). A unique algorithm for the determination of peptide-carrier protein conjugation ratio by amino acid analysis using intrinsic internal standard. Available at: [Link]

  • MDPI. (n.d.). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Functional analysis of protein post-translational modifications using genetic codon expansion. Available at: [Link]

  • BioPharmaSpec. (n.d.). Functional Assay Services | Cell-Based Assays & Receptor Binding. Available at: [Link]

  • MDPI. (n.d.). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Available at: [Link]

  • Wikipedia. (n.d.). Proteomics. Available at: [Link]

  • RayBiotech. (n.d.). Post-translational modification research offers new insights into health and disease. Available at: [Link]

  • PubMed. (2020). Recent advances of antibody drug conjugates for clinical applications. Available at: [Link]

  • Tsuchikama, K., & An, Z. (n.d.). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances of antibody drug conjugates for clinical applications. Available at: [Link]

  • Elsevier. (2020). Recent advances of antibody drug conjugates for clinical applications. Available at: [Link]

  • ResearchGate. (n.d.). Regulated bioanalysis of antibody-drug conjugates using LC-MS. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to NHS Esters for Amine Labeling: A Comparative Study

For researchers, scientists, and drug development professionals, the precise covalent modification of biomolecules is a cornerstone of innovation. Whether developing antibody-drug conjugates (ADCs), creating fluorescent...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise covalent modification of biomolecules is a cornerstone of innovation. Whether developing antibody-drug conjugates (ADCs), creating fluorescent probes for cellular imaging, or immobilizing proteins onto surfaces, the ability to form stable, well-defined linkages is paramount. Among the arsenal of bioconjugation chemistries, the reaction of N-Hydroxysuccinimide (NHS) esters with primary amines stands out for its reliability and widespread adoption.[1][2][3]

This guide provides an in-depth, comparative analysis of common NHS ester variants. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles, the critical parameters that govern success, and the experimental data needed to select the optimal reagent for your specific application. As a self-validating system, this guide includes not only the "how" but also the "why," empowering you to troubleshoot and optimize your own conjugation strategies.

The Core Principle: Nucleophilic Acyl Substitution

The power of NHS esters lies in their ability to selectively react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a highly stable amide bond.[4][5][6] This reaction is a classic example of nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide molecule and forming the desired amide linkage.[1][6]

G cluster_0 Reaction Mechanism reagent R-C(=O)O-NHS (NHS Ester) intermediate [Tetrahedral Intermediate] reagent->intermediate Nucleophilic Attack amine Protein-NH₂ (Primary Amine) amine->intermediate product Protein-NH-C(=O)-R (Stable Amide Bond) intermediate->product Collapse byproduct NHS (Leaving Group) intermediate->byproduct

Figure 1. The reaction mechanism of an NHS ester with a primary amine.

The Inevitable Competitor: Hydrolysis

The very reactivity that makes NHS esters effective also renders them susceptible to a competing reaction: hydrolysis.[7][8] In an aqueous environment, water molecules can also act as nucleophiles, attacking the ester and converting it into an unreactive carboxylic acid. This process is irreversible and represents a loss of active reagent, directly impacting labeling efficiency.[9]

The rate of hydrolysis is critically dependent on pH. As the pH increases, the concentration of hydroxide ions (a much stronger nucleophile than water) rises, dramatically accelerating the rate of hydrolysis.[7][8][9] The half-life of a typical NHS ester can plummet from hours at pH 7 to mere minutes at pH 8.6.[7][8][10] This fundamental trade-off is the single most important concept to master for successful amine labeling.

G cluster_0 Desired Pathway cluster_1 Competing Pathway NHS Reactive NHS Ester Amine Primary Amine (Protein-NH₂) NHS->Amine Aminolysis (pH > 7.5) Water Water / OH⁻ NHS->Water Hydrolysis (Rate increases with pH) Conjugate Stable Amide Bond (Labeled Protein) Amine->Conjugate Hydrolyzed Inactive Carboxylic Acid Water->Hydrolyzed

Figure 2. The competing reaction pathways for an NHS ester in aqueous buffer.

Comparative Analysis of Amine-Reactive Esters

Not all activated esters are created equal. The choice of reagent depends on the solubility of the target molecule, the desired reaction conditions, and the required stability.

FeatureStandard NHS EsterSulfo-NHS EsterTFP Ester
Solubility Insoluble in aqueous buffers. Requires dissolution in an organic solvent (e.g., DMSO, DMF) first.[7][11]Water-soluble due to the negatively charged sulfonate group. Can be added directly to aqueous reactions.[7]Generally insoluble in aqueous buffers, similar to standard NHS esters.[12]
Membrane Permeability Permeable to cell membranes.Impermeable to cell membranes, making it ideal for cell-surface labeling.[7]Permeable to cell membranes.
Hydrolytic Stability Baseline stability. Half-life of ~4-5 hours at pH 7 (0°C), dropping to ~10 minutes at pH 8.6 (4°C).[7][8]Similar or slightly more stable than standard NHS esters.[13]Demonstrably more resistant to hydrolysis, especially at basic pH, compared to NHS esters.[4][12][14]
Optimal pH 7.2 - 8.5, with 8.3 often cited as the optimal compromise.[7][15]7.2 - 8.5, identical reaction chemistry to NHS esters.[7]Effective over a broader range (pH 7-10), with a slightly higher optimal pH than NHS esters.[4][12]
Key Advantage Widely available, extensive literature, cost-effective.Excellent for labeling proteins in aqueous solution without organic solvents and for targeting cell-surface proteins.[7]Higher labeling efficiency in reactions requiring longer incubation times or higher pH due to enhanced stability.[4][16]
Consideration The need for an organic solvent can be detrimental to sensitive proteins.The sulfonate group adds negative charge and bulk, which could potentially influence molecular interactions.Can be more hydrophobic than NHS esters, which may be a factor in some applications.[12]

TFP (2,3,5,6-tetrafluorophenyl) esters are a notable alternative to NHS esters. Their increased resistance to hydrolysis allows for more efficient and reproducible conjugations, particularly under the slightly basic conditions required for amine acylation.[4][17]

Key Parameters for Success: The Causality Behind the Protocol

A robust labeling protocol is built on a solid understanding of the variables that control the reaction.

  • pH (The Master Variable): As established, pH is a double-edged sword. The optimal range of pH 8.0-8.5 represents the "sweet spot" where a sufficient population of primary amines are deprotonated and nucleophilic, while the rate of ester hydrolysis is still manageable.[18][19][20]

  • Buffer Selection: Always use an amine-free buffer. Buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine contain primary amines and will compete with your target molecule for the NHS ester, drastically reducing labeling efficiency.[7][18] Recommended buffers include phosphate-buffered saline (PBS), carbonate/bicarbonate, borate, and HEPES.[7]

  • Reagent Stoichiometry: A molar excess of the NHS ester is required to drive the reaction to completion, compensating for hydrolysis and ensuring efficient labeling. A 10- to 20-fold molar excess is a common starting point for labeling proteins, but the optimal ratio should be determined empirically.[6][20]

  • Concentration: The law of mass action dictates that higher concentrations of both the biomolecule and the labeling reagent will lead to a more efficient reaction, outcompeting the pseudo-first-order hydrolysis reaction.[21] Protein concentrations of 1-10 mg/mL are typical.[18][19]

  • Time and Temperature: Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[6][18] Lower temperatures slow down both the labeling reaction and, more importantly, the rate of hydrolysis, which can be advantageous for sensitive proteins or when performing long incubations.[9]

Experimental Section

The following protocols provide a framework for a reproducible and self-validating labeling experiment.

Experimental Workflow Overview

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis A Prepare Amine-Free Reaction Buffer (e.g., PBS, pH 8.3) B Prepare Protein Solution (1-10 mg/mL in Buffer) A->B D Add NHS Ester Stock to Protein Solution (10-20x molar excess) B->D C Prepare NHS Ester Stock (10 mM in anhydrous DMSO) C->D E Incubate (1-2h RT or O/N 4°C) D->E F Quench Reaction (Add 1M Tris, pH 8.0) E->F G Purify Conjugate (Desalting Column) F->G H Measure Absorbance (280nm and λmax of label) G->H I Calculate Degree of Labeling (DOL) H->I

Figure 3. A complete workflow for protein labeling and analysis.
Protocol 1: General Procedure for Antibody Labeling

This protocol describes a typical procedure for labeling an IgG antibody with a fluorescent dye NHS ester.

  • Prepare the Antibody: Dissolve the antibody in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.3) to a final concentration of 2.5 mg/mL.[21] If the antibody is in a buffer containing amines (like Tris), it must be exchanged into the reaction buffer using a desalting column or dialysis.[6]

  • Prepare the NHS Ester Stock Solution: Just before use, allow the vial of NHS ester to warm to room temperature. Add the appropriate volume of anhydrous DMSO or DMF to create a 10 mM stock solution.[20][21] Vortex briefly to ensure it is fully dissolved.

  • Initiate the Labeling Reaction: Add a 15-25 µL of the 10 mM dye stock solution for every 1 mL of antibody solution (this corresponds to a ~15-25 fold molar excess for an IgG).[21] Stir or gently vortex the reaction mixture immediately.

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature, protected from light if using a fluorescent label.[18][20] Alternatively, the reaction can be incubated overnight at 4°C.[20]

  • Quench the Reaction: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[6] Incubate for 15-30 minutes at room temperature. This step consumes any unreacted NHS ester.

  • Purify the Conjugate: Separate the labeled antibody from the unreacted free dye and reaction byproducts. A gravity-flow desalting column (e.g., Sephadex G-25) is a common and effective method for this purpose.[22] Elute with a suitable storage buffer like PBS.

Protocol 2: Determining the Degree of Labeling (DOL)

Quantifying the average number of label molecules per protein is essential for ensuring reproducibility. This is readily achieved using UV-Vis spectrophotometry.

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at two wavelengths:

    • 280 nm (A₂₈₀): Corresponds to the protein absorbance.

    • λₘₐₓ of the label (Aₘₐₓ): The maximum absorbance wavelength of the attached label (e.g., ~495 nm for FITC, ~650 nm for Cy5).

  • Calculate Protein Concentration: First, you must correct the A₂₈₀ reading for the label's contribution at that wavelength.

    • Correction Factor (CF) = A₂₈₀ of the free dye / Aₘₐₓ of the free dye (This value is often provided by the reagent supplier).

    • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)

    • Protein Concentration (M) = Corrected A₂₈₀ / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm; for IgG, this is ~210,000 M⁻¹cm⁻¹).

  • Calculate Label Concentration:

    • Label Concentration (M) = Aₘₐₓ / ε_label (where ε_label is the molar extinction coefficient of the label at its λₘₐₓ).

  • Calculate DOL:

    • DOL = Label Concentration / Protein Concentration

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low DOL / Poor Labeling Efficiency 1. Hydrolyzed NHS Ester: Reagent was old or improperly stored (exposed to moisture).[9][13] 2. Amine-Containing Buffer: Buffer (e.g., Tris, glycine) competed with the target protein.[7] 3. Incorrect pH: Reaction pH was too low (< 7.2), leaving amines protonated and non-nucleophilic.[15] 4. Insufficient Molar Excess: Not enough NHS ester was added to drive the reaction.1. Use a fresh vial of NHS ester. Always allow the vial to warm to room temperature before opening to prevent condensation.[13] 2. Perform buffer exchange into an amine-free buffer like PBS or Bicarbonate.[6] 3. Verify the pH of your reaction buffer is between 8.0 and 8.5.[20] 4. Increase the molar excess of the NHS ester in subsequent experiments.
Precipitation of Protein During Reaction 1. High Organic Solvent Concentration: The addition of DMSO/DMF to dissolve a standard NHS ester denatured the protein. 2. Label-Induced Aggregation: The attached label (especially if hydrophobic) caused the protein to aggregate.1. Switch to a water-soluble Sulfo-NHS ester to eliminate the need for an organic solvent.[7] 2. Reduce the molar excess of the labeling reagent to achieve a lower DOL. Consider using a PEGylated NHS ester to increase conjugate solubility.
High Background in Assays Incomplete Removal of Free Label: The purification step did not adequately separate the labeled protein from the unreacted dye.Use a desalting column with the appropriate size exclusion limit for your protein. Increase the column bed volume to improve separation.

Conclusion

The selection of an NHS ester for amine labeling is a decision guided by the specific requirements of the experiment. Standard NHS esters remain a workhorse for many applications, while water-soluble Sulfo-NHS esters provide a crucial advantage for solvent-sensitive proteins and cell-surface labeling. For reactions that demand higher stability and efficiency, TFP esters present a superior alternative. By understanding the core chemistry, the critical role of pH, and the factors that influence the competition between aminolysis and hydrolysis, researchers can move beyond rote protocol-following to a state of informed optimization, leading to more robust, reproducible, and successful bioconjugation outcomes.

References

  • Abberior. (n.d.). NHS ester protocol for labeling proteins. Abberior. [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • protocols.io. (2022, December 2). NHS-ester-protein-labeling. protocols.io. [Link]

  • ResearchGate. (2021, May 5). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. [Link]

  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

  • Lee, Y., et al. (2014). Polyfluorophenyl Ester-Terminated Homobifunctional Cross-Linkers for Protein Conjugation. Chemistry – An Asian Journal. [Link]

  • Click Chemistry Tools. (n.d.). NHS ester labeling of amino biomolecules. Click Chemistry Tools. [Link]

  • Bhaumik, J., et al. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Journal of Porphyrins and Phthalocyanines. [Link]

  • National Institutes of Health (NIH). (n.d.). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. NIH. [Link]

  • ResearchGate. (n.d.). Stability of NHS esters of mPEG5k under accelerated conditions. Effects.... ResearchGate. [Link]

  • ACS Publications. (n.d.). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. Langmuir. [Link]

  • ResearchGate. (n.d.). Properties of NHS and sulfo-NHS. ResearchGate. [Link]

  • ResearchGate. (n.d.). Histograms showing (A) the labelling efficiency for the NHS.... ResearchGate. [Link]

  • National Institutes of Health (NIH). (n.d.). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. NIH. [Link]

  • G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. [Link]

  • National Institutes of Health (NIH). (n.d.). A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. NIH. [Link]

  • Cedarlane Labs. (n.d.). GUIDE TO ANTIBODY LABELING AND DETECTION METHODS. Cedarlane Labs. [Link]

  • National Institutes of Health (NIH). (n.d.). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. NIH. [Link]

  • Analytical Methods (RSC Publishing). (2015, June 22). Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods. [Link]

  • ResearchGate. (2020, January 6). What is a quick and easy method for the quantification of primary amine groups or NHS ester groups?. ResearchGate. [Link]

  • PubMed. (n.d.). Influence of different length spacers containing enzyme conjugate on functional parameters of progesterone ELISA. PubMed. [Link]

  • PubMed. (n.d.). The effect of spacer arm length of an adhesion ligand coupled to an alginate gel on the control of fibroblast phenotype. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Z-D-Leu-Osu for Laboratory Professionals

For researchers and scientists engaged in the intricate world of drug development and peptide synthesis, the responsible management of chemical reagents is not merely a matter of regulatory compliance, but a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the intricate world of drug development and peptide synthesis, the responsible management of chemical reagents is not merely a matter of regulatory compliance, but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of Z-D-Leu-Osu (CAS No: 65581-25-1), a common amino acid derivative. By moving beyond a simple checklist and delving into the chemical causality behind each step, this document aims to be your preferred resource for laboratory safety and chemical handling, fostering a culture of safety and scientific integrity.

Understanding the Hazard: The Chemical Nature of Z-D-Leu-Osu

Z-D-Leu-Osu, or N-Benzyloxycarbonyl-D-leucine N-succinimidyl ester, is a molecule with two key reactive sites that dictate its handling and disposal: the N-hydroxysuccinimide (NHS) ester and the benzyloxycarbonyl (Cbz or Z) protecting group.

  • The NHS Ester: This functional group is highly reactive towards primary amines, forming stable amide bonds. This reactivity is the basis of its utility in peptide synthesis. However, it also presents a handling hazard, as it can react with biological molecules. In the presence of water, NHS esters are susceptible to hydrolysis, a reaction that competes with the desired aminolysis.[1]

  • The Cbz (Z) Group: The benzyloxycarbonyl group is a common amine protecting group. While relatively stable, it can be cleaved under certain conditions, such as catalytic hydrogenolysis or strong acids.[2][3] Some evidence suggests that under specific alkaline conditions, the Cbz group can also be removed.[2]

Table 1: Material Properties of Z-D-Leu-Osu

PropertyValueSource
CAS Number 65581-25-1[5][6]
Molecular Formula C₁₈H₂₂N₂O₆[5]
Molecular Weight 362.38 g/mol [5]
Appearance White to off-white powder (typical for similar compounds)General knowledge
Hazard Classification Assumed hazardous based on L-isomer data (Harmful)[4]

The Core Principle of Disposal: Chemical Inactivation

The primary and most critical step in the safe disposal of Z-D-Leu-Osu is the chemical inactivation of the reactive NHS ester. This process, often referred to as "quenching," transforms the reactive ester into less reactive and more stable compounds before it enters the hazardous waste stream. The fundamental principle is to intentionally induce a reaction that consumes the NHS ester. Two primary methods are recommended: hydrolysis and aminolysis.

G cluster_0 Disposal Workflow Z-D-Leu-Osu Z-D-Leu-Osu Chemical_Inactivation Chemical Inactivation (Quenching) Z-D-Leu-Osu->Chemical_Inactivation  Step 1 Hazardous_Waste_Collection Hazardous Waste Collection Chemical_Inactivation->Hazardous_Waste_Collection  Step 2 Final_Disposal Final Disposal via Licensed Contractor Hazardous_Waste_Collection->Final_Disposal  Step 3 G cluster_main Chemical Inactivation Pathways cluster_hydrolysis A) Hydrolysis cluster_aminolysis B) Aminolysis Z_Leu_Osu_H Z-D-Leu-Osu Products_H Z-D-Leucine + NHS Z_Leu_Osu_H->Products_H  NaOH solution H2O H₂O / OH⁻ Z_Leu_Osu_A Z-D-Leu-Osu Products_A Z-D-Leu-Amide + NHS Z_Leu_Osu_A->Products_A  Amine solution Amine Primary Amine (e.g., Tris, Glycine)

Caption: The two recommended chemical inactivation pathways for Z-D-Leu-Osu.

Step-by-Step Disposal Protocol

This protocol is designed for small quantities of Z-D-Leu-Osu typically found in a research laboratory setting. Always perform these procedures in a certified chemical fume hood while wearing appropriate PPE.

Required Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes of the chemical or quenching solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the hazardous material.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Inactivation Procedure: Choose Option A or B

Preparation:

  • If the Z-D-Leu-Osu waste is a solid, dissolve it in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Place the container with the dissolved waste in a larger secondary container (e.g., a beaker with ice) to manage any potential exothermic reaction.

Option A: Hydrolysis with Sodium Hydroxide (NaOH)

This method uses a strong base to rapidly hydrolyze the NHS ester.

  • Materials:

    • 1 M Sodium Hydroxide (NaOH) solution

    • pH paper or a calibrated pH meter

  • Protocol:

    • Slowly add the 1 M NaOH solution to the Z-D-Leu-Osu waste solution while stirring. A general guideline is to use a 2 to 5-fold molar excess of NaOH relative to the estimated amount of Z-D-Leu-Osu.

    • Continue stirring the mixture at room temperature for at least 1-2 hours to ensure complete hydrolysis. [7]The rate of hydrolysis is significantly faster at higher pH. 3. After the reaction, check the pH of the solution. If necessary, neutralize the solution to a pH between 6 and 9 by slowly adding a weak acid (e.g., 1 M HCl). This is important for safe storage and to comply with waste disposal facility requirements.

Option B: Aminolysis with Tris or Glycine

This method uses a primary amine to quench the NHS ester, forming a stable amide bond. This is often a preferred method as it is generally less exothermic than strong base hydrolysis.

  • Materials:

    • 1 M Tris (tris(hydroxymethyl)aminomethane) or 1 M Glycine solution in water.

  • Protocol:

    • Slowly add the 1 M Tris or Glycine solution to the Z-D-Leu-Osu waste. It is recommended to use a 5 to 10-fold molar excess of the amine to ensure complete quenching of the NHS ester.

    • Stir the solution at room temperature for at least one hour. The reaction of NHS esters with primary amines is typically rapid. [8] 3. The resulting solution will contain the quenched Z-D-Leu-amide and N-hydroxysuccinimide.

Waste Collection and Final Disposal
  • Containerize the Waste: Transfer the neutralized, inactivated solution into a designated hazardous waste container. The container must be made of a material compatible with the chemical mixture (e.g., polyethylene).

  • Labeling: The container must be clearly labeled in accordance with the Resource Conservation and Recovery Act (RCRA) and your institution's specific guidelines. [9][10]The label must include:

    • The words "Hazardous Waste"

    • The full chemical names of all components, including the reaction byproducts (e.g., "Waste Z-D-Leucine, N-hydroxysuccinimide, Sodium Chloride, and water" or "Waste Z-D-Leu-Tris conjugate and N-hydroxysuccinimide").

    • The date the waste was first added to the container.

  • Disposal of Contaminated Materials: All materials that have come into contact with Z-D-Leu-Osu, such as pipette tips, gloves, and empty original containers, should be collected in a sealed bag and disposed of as solid hazardous chemical waste.

  • Final Disposal: Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never pour this chemical waste down the drain or dispose of it in the regular trash. [10]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals is governed by federal and state regulations. Key among these are the regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA - Resource Conservation and Recovery Act (RCRA): RCRA provides the framework for the proper management of hazardous and non-hazardous solid waste. [10]For academic institutions, Subpart K of the RCRA regulations offers an alternative set of requirements for managing hazardous waste in laboratories, providing more flexibility while ensuring safety. [11][12]Your institution's EHS office will have specific procedures based on these regulations.

  • OSHA - 29 CFR 1910.1450 "Occupational exposure to hazardous chemicals in laboratories": This standard, often called the "Laboratory Standard," requires employers to develop and implement a written Chemical Hygiene Plan (CHP). [13][14][15][16]This plan must include procedures for the safe handling and disposal of hazardous chemicals. The disposal protocol outlined in this guide should be incorporated into your laboratory's CHP.

Conclusion: A Commitment to Safety and Scientific Excellence

The proper disposal of Z-D-Leu-Osu is a critical aspect of responsible laboratory practice. By understanding the chemical principles of inactivation and adhering to a structured, step-by-step protocol, researchers can effectively mitigate the risks associated with this reagent. This commitment to safety not only protects laboratory personnel and the environment but also upholds the integrity and excellence of the scientific work being conducted. Always consult your institution's specific safety guidelines and the manufacturer's SDS for the most comprehensive information.

References

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link]

  • National Center for Biotechnology Information. "OSHA Laboratory Standard." In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

  • Electronic Code of Federal Regulations. "29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." [Link]

  • Occupational Safety and Health Administration. "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." [Link]

  • TriHaz Solutions. "Laboratory Hazardous Waste: What You and Your Staff Need to Know." March 26, 2019. [Link]

  • United States Environmental Protection Agency. "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." [Link]

  • Environmental Health and Safety, University of South Carolina. "How to Dispose of Chemical Waste." [Link]

  • Maine Labpack, Inc. "Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories." [Link]

  • Pharmaffiliates. "Z-D-Leu-osu | CAS No : 65581-25-1." [Link]

  • United States Environmental Protection Agency. "Regulations for Hazardous Waste Generated at Academic Laboratories." [Link]

  • American Chemical Society. "Regulation of Laboratory Waste." [Link]

  • Request PDF. "Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups." [Link]

  • PubMed Central. "Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization." [Link]

  • Science.gov. "n-hydroxysuccinimide ester functionalized: Topics by Science.gov." [Link]

  • Request PDF. "Selective Cleavage of Cbz-Protected Amines." [Link]

  • ACS Publications. "Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization." [Link]

  • Wiley-VCH. "1 Protection Reactions." [Link]

  • Organic Chemistry Portal. "Cbz-Protected Amino Groups." [Link]

  • AAPPTec. "Practical Synthesis Guide to Solid Phase Peptide Chemistry." [Link]

  • PubMed. "Interactions of TRIS [tris(hydroxymethyl)aminomethane] and related buffers with peptide backbone: thermodynamic characterization." [Link]

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Z-D-Leu-Osu

This guide provides an in-depth operational plan for the safe handling and disposal of Z-D-Leu-Osu (CAS 65581-25-1), a reactive N-hydroxysuccinimide (NHS) ester derivative of Z-D-leucine. As a peptide coupling reagent, i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling and disposal of Z-D-Leu-Osu (CAS 65581-25-1), a reactive N-hydroxysuccinimide (NHS) ester derivative of Z-D-leucine. As a peptide coupling reagent, its inherent reactivity is key to its function but also presents significant safety considerations. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers, scientists, and drug development professionals to build a self-validating system of safety and ensure both personal well-being and experimental integrity.

Hazard Identification: Understanding the Reactivity of Z-D-Leu-Osu

Z-D-Leu-Osu belongs to the class of N-hydroxysuccinimide esters, which are designed to be highly reactive towards primary amines to form stable amide bonds.[1][2] This reactivity, however, is not specific to target molecules and can extend to biological macromolecules, such as proteins on the skin or in the respiratory tract.

Peptide coupling agents as a class are recognized as potent immune sensitizers.[3][4] Repeated exposure, even at low levels, can lead to sensitization, resulting in allergic reactions that can range from skin rashes (dermatitis) to severe, life-threatening respiratory responses (anaphylaxis).[4][5] The likely mechanism for this is the covalent modification of human proteins by these reactive agents, triggering an immune response.[4][6]

A Safety Data Sheet (SDS) for the stereoisomer Z-L-Leu-OSu (CAS 3397-35-1) indicates it is harmful if swallowed, in contact with skin, or inhaled.[7] While data for the D-isomer is less prevalent, the principle of precaution dictates that it should be handled with the same, if not greater, level of care. Therefore, a comprehensive risk assessment must acknowledge these dual hazards: general chemical reactivity and specific immunological sensitization.

Hazard CategoryPotential Effects and RisksPrimary Exposure Routes
Skin Contact Harmful if absorbed.[7] Can cause irritation and may lead to allergic skin reactions (contact dermatitis) upon repeated exposure.[3][6]Direct contact with solid or solutions.
Eye Contact May cause serious eye irritation. Direct contact can lead to damage.Splashes of solutions or contact with airborne powder.
Inhalation Harmful if inhaled.[7] Powder inhalation is a primary risk for respiratory sensitization.[8] May lead to allergic reactions, coughing, and shortness of breath.[4]Inhalation of airborne powder during weighing or transfer.
Ingestion Harmful if swallowed.[7]Accidental ingestion via contaminated hands.
Chemical Reactivity Highly sensitive to moisture, leading to hydrolysis which inactivates the reagent and can affect experimental outcomes.[9][10]Exposure to atmospheric humidity or aqueous solutions at non-optimal pH.[11]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, the work environment must be engineered to minimize exposure. Engineering controls are the most critical and effective safety measure.

  • Chemical Fume Hood: All manipulations involving Z-D-Leu-Osu in its solid, powdered form must be performed inside a certified chemical fume hood.[1][3][8] This is non-negotiable. The fume hood contains airborne particles, preventing inhalation, and provides a contained space to manage potential spills.

  • Dedicated Weighing Area: To prevent cross-contamination and widespread exposure, a specific analytical balance should be designated for weighing peptide coupling agents and other sensitizers, and this balance should be located inside the fume hood.[3][4] The area must be kept clean and free of clutter.

Personal Protective Equipment (PPE): A Necessary Barrier

PPE is the final barrier between the researcher and the chemical. It must be selected carefully and used correctly. The following PPE is mandatory when handling Z-D-Leu-Osu.

PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection Chemical splash goggles conforming to ANSI Z87.1 or equivalent standards.Protects against splashes from solutions and accidental contact with airborne powder. Standard safety glasses do not provide adequate protection from splashes.
Skin Protection Lab Coat: A full-length, long-sleeved lab coat.[8] Gloves: Chemical-resistant nitrile gloves.[8]The lab coat protects skin and personal clothing from contamination. Nitrile gloves provide good protection against incidental contact. For prolonged work or when using solvents like DMF or DMSO, consult a glove compatibility chart. Crucially, gloves must be removed and disposed of immediately after any known contamination. [3]
Respiratory Protection Not typically required when work is conducted within a certified fume hood.A fume hood provides adequate respiratory protection from powders and vapors.[8] A fitted N95 or higher-rated respirator may be required for cleaning up large spills outside of a hood, as determined by your institution's safety protocols.
Foot Protection Closed-toe, non-permeable shoes.[8]Protects feet from spills.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is essential for safety and for ensuring the reagent's efficacy, which is compromised by moisture.[9]

Workflow for Handling Z-D-Leu-Osu

G cluster_0 Preparation Phase (Outside Fume Hood) cluster_1 Handling Phase (Inside Chemical Fume Hood) cluster_2 Disposal Phase (Inside Chemical Fume Hood) storage 1. Storage (Cool, Dry, Desiccated) equilibrate 2. Equilibrate to Room Temp (CRITICAL: Vial remains sealed) storage->equilibrate Prevents Condensation weigh 3. Weighing (Use dedicated balance) equilibrate->weigh Transfer to Fume Hood solubilize 4. Solubilization (Anhydrous Solvent) weigh->solubilize PPE Full PPE Required (Steps 3-6) reaction 5. Reaction Setup solubilize->reaction solid_waste 6a. Solid Waste (Gloves, Weigh Paper) Goes into sealed bag reaction->solid_waste During/After Use liquid_waste 6b. Liquid Waste (Unused Solution) Goes into waste container reaction->liquid_waste Post-Reaction

Caption: Workflow for safe handling of Z-D-Leu-Osu, highlighting critical control points.

Detailed Procedural Steps:
  • Receiving and Storage: Upon receipt, inspect the container for damage. Store the vial in a cool, dry, and dark environment. A desiccator is highly recommended to protect the moisture-sensitive NHS ester.[1][10]

  • Equilibration: Before use, remove the sealed vial from cold storage and allow it to fully equilibrate to room temperature.[9][10] Do not open the vial while it is cold. This is the most common cause of reagent degradation, as atmospheric moisture will condense on the cold powder, causing hydrolysis.[9]

  • Weighing: Don full PPE. Transport the sealed vial to the dedicated fume hood.[3] Open the vial only inside the fume hood.[4] Weigh the desired amount of Z-D-Leu-Osu using anti-static weighing paper or by taring a sealable container directly on the balance.[8]

  • Solubilization and Reaction: Transfer the weighed solid to your reaction vessel within the fume hood. Add the appropriate volume of anhydrous solvent (e.g., DMF, DMSO) to dissolve the reagent.[10] Seal the reaction vessel.

  • Cleanup: After weighing, promptly clean any spills on the balance or fume hood surface. Dispose of contaminated weighing paper and any contaminated gloves in the designated solid waste container located inside the fume hood.[3][4]

Emergency Procedures and Disposal Plan

Accidents can happen. Being prepared is a critical component of safety.

Emergency First Aid
Exposure TypeFirst Aid Procedure
Skin Contact Immediately remove contaminated clothing and PPE. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7][8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Disposal Plan

All Z-D-Leu-Osu waste is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.[8] Never dispose of this chemical down the drain or in the regular trash. [8]

  • Solid Waste: All contaminated disposables (gloves, weighing paper, pipette tips, etc.) must be collected in a clearly labeled, sealed plastic bag or container. This waste container should be kept inside the fume hood during the procedure to minimize handling of contaminated items in the open lab.[3][4]

  • Liquid Waste: Collect all unused solutions and reaction mixtures in a designated, labeled, and sealed hazardous waste container.[8] Ensure the container is compatible with the solvents used and segregate waste streams (e.g., halogenated vs. non-halogenated) as required by your institution's waste management program.

By integrating these principles of hazard awareness, engineering controls, diligent PPE use, and procedural discipline, researchers can handle Z-D-Leu-Osu with confidence, ensuring personal safety and the success of their scientific endeavors.

References

  • An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. (2025). Benchchem.
  • Supporting Information for Peptide Coupling Agent Paper. (2026). Amazon S3.
  • Laboratory Safety Guidelines for Peptide Handling. (2024). Biovera.
  • Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? (2014).
  • Z-LEU-OSU - Safety D
  • Understanding N-Hydroxysuccinimide: Properties and Handling for Effective Use. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Selective protein N-terminal labeling with N-hydroxysuccinimide esters. (n.d.). PMC - NIH.
  • An Evaluation of the Occupational Health Hazards of Peptide Couplers. (2022). PMC.
  • Z-D-LEU-OSU | 65581-25-1. (2022). ChemicalBook.
  • Standard Operating Procedure (SOP): How to Safely Handle Peptide Coupling Agents to Reduce Risk of Exposure Hazards. (n.d.). University of California, Irvine.
  • Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim.
  • Z-LEU-OSU | 3397-35-1. (2025). ChemicalBook.
  • Coupling Agent Hazards. (n.d.). American Peptide Society.

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